molecular formula C25H22N4O2 B3390941 RIPK2-IN-3 CAS No. 1290490-78-6

RIPK2-IN-3

Numéro de catalogue: B3390941
Numéro CAS: 1290490-78-6
Poids moléculaire: 410.5 g/mol
Clé InChI: OIIYBZHRYXJCHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RIPK2-IN-3 is a useful research compound. Its molecular formula is C25H22N4O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide is 410.17427596 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-benzamido-4-methyl-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-17-11-12-20(16-22(17)28-24(30)18-7-4-3-5-8-18)25(31)27-21-10-6-9-19(15-21)23-26-13-14-29(23)2/h3-16H,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIYBZHRYXJCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CN3C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290490-78-6
Record name 3-benzamido-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public data is available for a compound designated "RIPK2-IN-3." This guide will, therefore, focus on the mechanism of action of a well-characterized, potent, and clinically relevant Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor, Ponatinib , as a representative example to fulfill the detailed requirements of this technical overview.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine/tyrosine kinase that functions as an essential downstream signaling node for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating signaling cascades that culminate in the activation of the NF-κB and MAPK pathways.[3][4] This response is vital for innate immunity and host defense against pathogens.[3] However, dysregulation of the NOD-RIPK2 axis is implicated in the pathology of numerous autoinflammatory conditions, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 a compelling therapeutic target.[4][5]

This document provides a detailed examination of the molecular mechanisms by which small molecule inhibitors antagonize RIPK2 function, with a specific focus on the Type II inhibitor, Ponatinib.

The RIPK2 Signaling Pathway

The canonical activation of RIPK2 begins with the detection of specific bacterial peptidoglycan fragments by the cytosolic receptors NOD1 and NOD2. This interaction triggers a conformational change and oligomerization of the NOD receptors, exposing their caspase activation and recruitment domains (CARD).

  • Recruitment and Activation: RIPK2 is recruited to the activated NOD1/2 oligomer through homotypic CARD-CARD interactions.[1]

  • Autophosphorylation: This proximity induces RIPK2 to autophosphorylate on multiple sites, including a key residue in the activation loop, Serine 176, which is a critical marker of its activation.[6]

  • Ubiquitination: Activated RIPK2 becomes a substrate for E3 ubiquitin ligases, including XIAP (X-linked inhibitor of apoptosis protein), cIAP1, and cIAP2. These enzymes catalyze the formation of K63-linked and M1-linked (linear) polyubiquitin (B1169507) chains on RIPK2.[7][8]

  • Scaffold Formation and Downstream Signaling: Polyubiquitinated RIPK2 serves as a signaling scaffold. It recruits the TAK1 (TGF-β-activated kinase 1) and IKK (IκB kinase) complexes.[1][3] This leads to the phosphorylation and activation of IKKβ and MAP kinases, which in turn results in the phosphorylation and degradation of IκBα. The degradation of IκBα liberates NF-κB, allowing its translocation to the nucleus to drive the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other immune response genes.[7][9]

RIPK2_Signaling_Pathway cluster_membrane Cytosol cluster_nucleus Nucleus MDP MDP / PGN (Bacterial Peptidoglycan) NOD2 NOD1 / NOD2 MDP->NOD2 Sensing RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruitment (CARD-CARD) RIPK2_active RIPK2 (Active) (p-Ser176) RIPK2_inactive->RIPK2_active Autophosphorylation RIPK2_ub Poly-Ub RIPK2 XIAP XIAP / cIAPs (E3 Ligases) XIAP->RIPK2_ub Polyubiquitination Ub Ubiquitin (K63, M1) Ub->RIPK2_ub Polyubiquitination TAK1 TAK1 Complex RIPK2_ub->TAK1 Recruitment IKK IKK Complex RIPK2_ub->IKK Recruitment NFkB_complex IκBα - NF-κB IKK->NFkB_complex Phosphorylation of IκBα NFkB NF-κB NFkB_complex->NFkB IκBα Degradation & NF-κB Release Genes Pro-inflammatory Gene Transcription NFkB->Genes Nuclear Translocation

Canonical NOD2-RIPK2 signaling pathway.

Mechanism of Action of Ponatinib on RIPK2

Kinase inhibitors are often classified by their binding mode. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase. In contrast, Type II inhibitors bind to an inactive conformation, often by accessing a hydrophobic pocket adjacent to the ATP-binding site that is only available when the kinase is inactive.[6] Studies have shown that Type II inhibitors are particularly effective at inhibiting RIPK2 in cellular environments.[6]

Ponatinib is a potent, FDA-approved Type II kinase inhibitor that targets RIPK2.[6] Its mechanism involves the following key steps:

  • Stabilization of Inactive State: Ponatinib binds to and stabilizes the "DFG-out" inactive conformation of the RIPK2 kinase domain. In this state, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active conformation.[6]

  • Blockade of Autophosphorylation: By locking RIPK2 in an inactive state, Ponatinib allosterically prevents the autophosphorylation of Serine 176. This phosphorylation event is an indispensable prerequisite for subsequent downstream signaling.[6]

  • Inhibition of Ubiquitination: The prevention of kinase activation and autophosphorylation directly blocks the subsequent polyubiquitination of RIPK2 by E3 ligases like XIAP.[6]

  • Disruption of Downstream Signaling: Without the polyubiquitin scaffold, RIPK2 cannot recruit TAK1 and IKK. This completely abrogates the downstream activation of NF-κB and MAPK pathways, leading to a potent anti-inflammatory effect.[6]

Inhibition_Mechanism cluster_pathway Signaling Cascade RIPK2_inactive RIPK2 (Inactive 'DFG-in') RIPK2_active RIPK2 (Active 'DFG-in') RIPK2_inactive->RIPK2_active Activation (NOD2-induced) RIPK2_DFG_out RIPK2 (Inactive 'DFG-out') RIPK2_inactive->RIPK2_DFG_out Conformational Equilibrium Phosphorylation Autophosphorylation (p-Ser176) RIPK2_active->Phosphorylation RIPK2_Ponatinib RIPK2-Ponatinib Complex Ponatinib Ponatinib (Type II Inhibitor) Ponatinib->RIPK2_DFG_out Binding RIPK2_Ponatinib->Phosphorylation BLOCKS Ubiquitination Polyubiquitination Phosphorylation->Ubiquitination Signaling NF-κB / MAPK Activation Ubiquitination->Signaling

Mechanism of RIPK2 inhibition by Ponatinib.

Quantitative Data for RIPK2 Inhibitors

The potency of RIPK2 inhibitors can be quantified through various biochemical and cellular assays. The table below summarizes key data for Ponatinib and other notable inhibitors.

InhibitorInhibitor TypeBiochemical IC₅₀ (nM)Cellular Activity (NF-κB IC₅₀, nM)Thermal Shift (ΔTₘ, °C)
Ponatinib Type II6.7Potent (sub-µM)23.1[10]
Regorafenib Type II41Potent (sub-µM)N/A
Sorafenib Type II75ModerateN/A
Gefitinib Type I51Poor / Inactive9.5[10]
  • Biochemical IC₅₀: Concentration of inhibitor required to reduce the activity of purified RIPK2 enzyme by 50% in vitro.

  • Cellular Activity: Concentration of inhibitor required to block NOD2-ligand induced NF-κB activation by 50% in a cellular context. The poor cellular activity of Type I inhibitors like Gefitinib highlights the importance of targeting the specific conformation of RIPK2 relevant in cells.[6]

  • Thermal Shift (ΔTₘ): A measure of target engagement. The increase in the melting temperature of the protein upon ligand binding indicates direct interaction and stabilization.

Key Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies RIPK2 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Principle: The ADP-Glo™ system is a luminescent assay performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[11]

  • Methodology:

    • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (e.g., Ponatinib) at various concentrations (typically in DMSO). Add 2 µL of purified recombinant human RIPK2 enzyme (e.g., 10 ng) diluted in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[11]

    • Initiation: Start the reaction by adding 2 µL of 50 µM ATP solution. The final reaction volume is 5 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader. Data is plotted as a dose-response curve to calculate the IC₅₀ value.[11]

ADP_Glo_Workflow cluster_prep 1. Reaction Setup (384-well plate) Inhibitor Add 1µL Inhibitor (or DMSO) Enzyme Add 2µL RIPK2 Enzyme ATP Add 2µL ATP to start reaction Incubate1 2. Incubate (60 min, RT) Add_ADP_Glo 3. Add 5µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 4. Incubate (40 min, RT) Add_ADP_Glo->Incubate2 Add_Detection 5. Add 10µL Kinase Detection Reagent (Convert ADP -> ATP -> Light) Incubate2->Add_Detection Incubate3 6. Incubate (30 min, RT) Add_Detection->Incubate3 Read 7. Read Luminescence Incubate3->Read cluster_prep cluster_prep cluster_prep->Incubate1

Workflow for the ADP-Glo in vitro kinase assay.
Cellular NF-κB Reporter Assay

This assay measures the ability of an inhibitor to block the downstream signaling consequence of RIPK2 activation in a cellular context.

  • Principle: Utilizes a reporter cell line, such as HEK-Blue™ NOD2, which stably expresses human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. When NOD2 is stimulated, RIPK2 activates NF-κB, leading to SEAP production, which can be easily quantified colorimetrically.[10]

  • Methodology:

    • Cell Seeding: Plate HEK-Blue™ NOD2 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 30-60 minutes.

    • Stimulation: Stimulate the cells by adding a NOD2 ligand, such as L18-MDP (a potent synthetic analog of muramyl dipeptide), to a final concentration of 200 ng/mL.[10] Include unstimulated and vehicle-only stimulated controls.

    • Incubation: Incubate the plate for 10-24 hours at 37°C in a CO₂ incubator.

    • Detection: Transfer 20 µL of cell culture supernatant to a new 96-well plate. Add 180 µL of a detection reagent like QUANTI-Blue™.

    • Data Acquisition: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. Calculate IC₅₀ values from the dose-response curve.

Cellular RIPK2 Ubiquitination Assay

This assay provides direct evidence that an inhibitor blocks the crucial ubiquitination step of RIPK2 activation.

  • Principle: Following cell stimulation, ubiquitinated proteins are captured from the cell lysate using a reagent that has a high affinity for polyubiquitin chains (e.g., Tandem Ubiquitin Binding Entities, or TUBEs). The captured proteins are then analyzed by immunoblotting to detect ubiquitinated RIPK2.[10]

  • Methodology:

    • Cell Culture and Treatment: Culture human monocytic THP-1 cells. Pre-treat cells with the inhibitor (e.g., 5-100 nM Ponatinib) or DMSO for 30 minutes.

    • Stimulation: Stimulate the cells with 200 ng/mL L18-MDP for a defined period (e.g., 45 minutes).[10]

    • Lysis: Harvest and lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

    • Ubiquitin Pull-down: Incubate the clarified cell lysates with TUBE-conjugated agarose (B213101) beads for 2-4 hours at 4°C to isolate ubiquitinated proteins.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and perform an immunoblot analysis using an anti-RIPK2 antibody. A high-molecular-weight smear or laddering pattern indicates polyubiquitinated RIPK2, which should be reduced or absent in inhibitor-treated samples.[10]

References

The Discovery and Development of RIPK2 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical documentation lack specific data regarding the discovery, development, and detailed biological activity of a compound designated "RIPK2-IN-3" (also referenced as FCG806791773). The only available information identifies it as a Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor with an IC50 of 6.39 μM against the recombinant truncated enzyme.[1] Due to this scarcity of specific information, this document serves as an in-depth technical guide to the general discovery and development process of RIPK2 inhibitors, utilizing data and protocols from well-characterized, publicly disclosed compounds as representative examples.

Introduction to RIPK2 as a Therapeutic Target

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a crucial serine/threonine kinase that functions as a central signaling node in the innate immune system.[2] It is the primary downstream effector of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[3][2] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[4][5] This leads to the production of pro-inflammatory cytokines and chemokines, essential for mounting an effective immune response against bacterial pathogens.

Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including Inflammatory Bowel Disease (IBD), Crohn's disease, Blau syndrome, and sarcoidosis.[3] Consequently, inhibiting the kinase activity of RIPK2 presents a compelling therapeutic strategy to modulate excessive inflammation in these conditions.

The RIPK2 Signaling Pathway

The activation of RIPK2 is a multi-step process involving recruitment, autophosphorylation, and ubiquitination, which together create a scaffold for downstream signaling complexes.

RIPK2_Signaling_Pathway Figure 1: Simplified RIPK2 Signaling Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 recruits via CARD-CARD interaction MDP Bacterial Peptidoglycan (e.g., MDP) MDP->NOD binds RIPK2->RIPK2 Ub K63/M1-Ub Chains XIAP XIAP (E3 Ligase) XIAP->RIPK2 adds TAK1_TAB TAK1/TAB Complex Ub->TAK1_TAB recruits IKK_Complex IKK Complex (IKKα/β, NEMO) Ub->IKK_Complex recruits TAK1_TAB->IKK_Complex activates MAPK MAPK Cascade (p38, JNK, ERK) TAK1_TAB->MAPK activates IkB IκBα IKK_Complex->IkB phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes activates

Figure 1: Simplified RIPK2 Signaling Pathway

Discovery and Preclinical Development of a RIPK2 Inhibitor: A Representative Workflow

The development of a novel RIPK2 inhibitor typically follows a structured preclinical cascade, from initial hit identification to in vivo proof-of-concept.

RIPK2_Inhibitor_Workflow Figure 2: Representative RIPK2 Inhibitor Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_invivo In Vivo Validation HTS High-Throughput Screening (HTS) (e.g., TR-FRET, ADP-Glo) Hit_ID Hit Identification HTS->Hit_ID SBDD Structure-Based Drug Design (SBDD) (Virtual Screening, Docking) SBDD->Hit_ID Lead_Opt Medicinal Chemistry Cycles (SAR Exploration) Hit_ID->Lead_Opt Biochem_Assay Biochemical Potency (In Vitro Kinase Assay) Cell_Assay Cellular Potency & Selectivity (NOD2-dependent NF-κB/Cytokine Assay) Biochem_Assay->Cell_Assay Selectivity Kinome Selectivity Profiling (>400 kinases) Cell_Assay->Selectivity ADME ADME/PK Profiling (Solubility, Permeability, Metabolism, PK) Selectivity->ADME ADME->Lead_Opt Iterate PD_Model Pharmacodynamic (PD) Model (e.g., MDP-induced Peritonitis) ADME->PD_Model Lead_Opt->Biochem_Assay Efficacy_Model Disease Efficacy Model (e.g., DSS-induced Colitis) PD_Model->Efficacy_Model Tox Preliminary Toxicology Efficacy_Model->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Figure 2: Representative RIPK2 Inhibitor Discovery Workflow

Quantitative Data of Representative RIPK2 Inhibitors

The potency of RIPK2 inhibitors is assessed through a series of in vitro and cellular assays. The following tables summarize publicly available data for well-known RIPK2 inhibitors.

Table 1: In Vitro Biochemical Potency of Representative RIPK2 Inhibitors

CompoundAssay TypeIC50 (nM)Reference(s)
WEHI-345 Kinase Assay130[6][4]
Ponatinib ADP-Glo6.7[5][7]
GSK583 Fluorescence Polarization251[5]
GSK2983559 (Active form) Kinase Assay5[5]

Table 2: Cellular Activity of Representative RIPK2 Inhibitors

CompoundCell Line / SystemAssayEndpointIC50 / EC50 (nM)Reference(s)
WEHI-345 Mouse BMDMsMDP-stimulated TNFα productionELISA57.7[4]
Ponatinib HEK293-NOD2pS176-RIPK2 InhibitionWestern Blot<10[7]
Ponatinib THP-1 cellsL18-MDP-induced RIPK2 ubiquitinationWestern Blot~10-25[5][8]
GSK2983559 (Active form) HEK293-NOD2MDP-stimulated IL-8 productionELISA4[5][8]
GSK2983559 (Active form) Human MonocytesMDP-stimulated TNFα productionELISA13[5][8]

Detailed Experimental Protocols

Detailed and reproducible protocols are critical for the evaluation of potential drug candidates. Below are representative methodologies for key experiments in a RIPK2 inhibitor development program.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant RIPK2.

  • Materials:

    • Recombinant human RIPK2 enzyme (e.g., Promega, V4084)

    • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

    • Myelin Basic Protein (MBP) as a generic substrate

    • Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT[9]

    • ATP solution (at a concentration near the Km for RIPK2, typically 25-50 µM)

    • Test compound serially diluted in DMSO

    • 384-well white assay plates

  • Procedure:

    • Prepare the kinase reaction mix by diluting the RIPK2 enzyme and MBP substrate in Kinase Buffer.

    • In a 384-well plate, add 1 µl of serially diluted test compound or DMSO (vehicle control).

    • Add 2 µl of the RIPK2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µl of the ATP solution. The final reaction volume is 5 µl.

    • Incubate the plate at room temperature for 60 minutes.[9]

    • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[4]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NOD2-Dependent NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the NOD2 signaling pathway downstream of RIPK2 in a cellular context.

  • Objective: To determine the cellular potency (EC50) of a test compound in inhibiting NOD2-mediated NF-κB activation.

  • Materials:

    • HEK-Blue™ hNOD2 cells (InvivoGen), which stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[10][11]

    • HEK-Blue™ Detection medium (InvivoGen)

    • Muramyl dipeptide (MDP) or L18-MDP (NOD2 ligand)

    • Test compound serially diluted in cell culture medium

    • 96-well cell culture plates

  • Procedure:

    • Seed HEK-Blue™ hNOD2 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 30-60 minutes.

    • Stimulate the cells with a fixed concentration of L18-MDP (e.g., 1 µg/ml) for 8-24 hours.[12]

    • After the incubation period, collect a sample of the cell culture supernatant.

    • Add the supernatant to the HEK-Blue™ Detection medium.

    • Incubate at 37°C for 1-3 hours.

    • Measure the SEAP activity by reading the absorbance at 620-650 nm.[12]

  • Data Analysis:

    • Normalize the data to the vehicle-treated, MDP-stimulated control.

    • Plot the normalized reporter activity against the logarithm of the compound concentration and calculate the EC50 value using a non-linear regression model.

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is a widely used preclinical model of inflammatory bowel disease to assess the in vivo efficacy of anti-inflammatory compounds.

  • Objective: To evaluate the therapeutic efficacy of a RIPK2 inhibitor in a mouse model of acute colitis.

  • Animal Model:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • Dextran Sodium Sulfate (DSS), MW 36,000-50,000 Da (MP Biomedicals)

    • Test compound formulated for oral or intraperitoneal administration

    • Vehicle control

  • Procedure:

    • Induce acute colitis by administering 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days.[13]

    • Administer the test compound or vehicle daily, starting from day 0 or day 1 of DSS administration. Dosing can be, for example, 20 mg/kg orally.

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate a daily Disease Activity Index (DAI) score based on the monitored parameters (e.g., weight loss, stool consistency, and bleeding, each scored on a 0-4 scale).

    • At the end of the study (e.g., day 8), euthanize the mice and collect the colons.

    • Measure the colon length (shortening is a sign of inflammation).

    • Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt architecture.

  • Endpoint Analysis:

    • Compare the DAI scores, body weight changes, and colon lengths between the vehicle-treated and compound-treated groups.

    • Perform histological scoring of the colon sections in a blinded manner to quantify inflammation and tissue damage.

    • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates via ELISA or qPCR.

Conclusion

RIPK2 remains a high-interest target for the development of novel therapeutics for a range of inflammatory disorders. The discovery process for RIPK2 inhibitors involves a rigorous cascade of biochemical and cellular assays to identify potent and selective molecules, followed by validation in relevant in vivo models of disease. While specific information on "this compound" is not publicly available, the established methodologies and data from compounds like WEHI-345, Ponatinib, and GSK2983559 provide a clear and robust framework for the continued development of inhibitors targeting this critical inflammatory kinase. Future research will likely focus on developing inhibitors with improved selectivity profiles and exploring their therapeutic potential in a wider array of human diseases.

References

The Role of RIPK2-IN-3 in the NOD2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor involved in the innate immune response to bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP). Upon activation, NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), a key downstream signaling molecule. This interaction triggers a cascade of events, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][3][4] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

This technical guide provides an in-depth overview of RIPK2-IN-3, a known inhibitor of RIPK2, and its role in the NOD2 signaling pathway. It is designed to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key biological processes and experimental workflows.

This compound: A Biochemical Inhibitor of RIPK2

This compound is a small molecule inhibitor that has been identified to target the kinase activity of RIPK2. While extensive cellular characterization of this compound is not publicly available, its biochemical activity has been determined.

Data Presentation

The following table summarizes the available quantitative data for this compound.

CompoundAssay TypeTargetIC50 (µM)Source
This compound Biochemical Kinase AssayRecombinant Truncated RIPK26.39[MedchemExpress Data Sheet]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. At the time of this writing, publicly available data on the cellular activity of this compound, such as its potency in inhibiting NOD2-dependent NF-κB signaling or cytokine production in cellular models, is limited.

The NOD2 Signaling Pathway and the Role of RIPK2

The NOD2 signaling pathway is a crucial component of the innate immune system's response to bacterial components. The pathway can be summarized in the following key steps:

  • Ligand Recognition: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is recognized by the leucine-rich repeat (LRR) domain of the cytosolic protein NOD2.[1][2]

  • Oligomerization and RIPK2 Recruitment: Upon MDP binding, NOD2 undergoes a conformational change and oligomerizes. This oligomerization facilitates the recruitment of the kinase RIPK2 through a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[3][4]

  • RIPK2 Activation and Ubiquitination: Once recruited, RIPK2 is activated through autophosphorylation and subsequently undergoes polyubiquitination, primarily with K63-linked ubiquitin chains. This ubiquitination is a critical step for the recruitment of downstream signaling complexes.[4][5]

  • Downstream Signaling Activation: Polyubiquitinated RIPK2 serves as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[2][3]

  • NF-κB and MAPK Activation: The activated TAK1 and IKK complexes lead to the phosphorylation and activation of the MAPK and NF-κB signaling pathways, respectively.[2][3]

  • Pro-inflammatory Cytokine Production: Activation of NF-κB and MAPK pathways results in the translocation of transcription factors to the nucleus, leading to the expression of various pro-inflammatory genes, including those for cytokines such as TNF-α and IL-6.[2][3]

This compound, as a kinase inhibitor, is expected to block the catalytic activity of RIPK2, thereby preventing the downstream signaling events that lead to inflammation.

Signaling Pathway Diagram

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits RIPK2_Active RIPK2 (Ub) RIPK2->RIPK2_Active Autophosphorylation & Ubiquitination TAK1_Complex TAK1 Complex RIPK2_Active->TAK1_Complex Activates IKK_Complex IKK Complex RIPK2_Active->IKK_Complex Activates MAPK MAPK TAK1_Complex->MAPK Activates NFkB_Inhibitor IκBα IKK_Complex->NFkB_Inhibitor Phosphorylates & Degrades NFkB NF-κB NFkB->Nucleus Translocates MAPK->Nucleus Translocates RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 Inhibits Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Cytokines TNF-α, IL-6 Pro-inflammatory Genes->Cytokines Translation

Figure 1: The NOD2 signaling cascade initiated by MDP, leading to pro-inflammatory cytokine production, and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RIPK2 inhibitors like this compound.

In Vitro RIPK2 Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of RIPK2 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound or other test compounds

  • 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in RIPK2 Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup:

    • In a 384-well plate, add 1 µl of the diluted compound or vehicle control.

    • Add 2 µl of RIPK2 enzyme solution (e.g., 10 ng per well) diluted in Kinase Buffer.[1]

    • Add 2 µl of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations, e.g., 50 µM ATP) prepared in Kinase Buffer.[1]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK2 kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NOD2-Dependent NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway downstream of NOD2 activation.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmids:

    • pCMV-hNOD2 (expressing human NOD2)

    • pNF-κB-Luc (containing a luciferase reporter gene driven by an NF-κB response element)

    • pRL-TK (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Muramyl dipeptide (MDP)

  • This compound or other test compounds

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the pCMV-hNOD2, pNF-κB-Luc, and pRL-TK plasmids.

    • Transfect the cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium on the transfected cells with the medium containing the different concentrations of the inhibitor or a vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • NOD2 Stimulation:

    • Stimulate the cells by adding MDP to a final concentration of, for example, 10 µg/ml. Include an unstimulated control.

    • Incubate the cells for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity in MDP-stimulated cells compared to unstimulated cells.

    • Determine the percent inhibition of MDP-induced NF-κB activation by this compound at each concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Measurement of MDP-Induced Cytokine Secretion in THP-1 Cells (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by monocytic THP-1 cells upon NOD2 activation.

Materials:

  • THP-1 human monocytic cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Muramyl dipeptide (MDP)

  • This compound or other test compounds

  • Human TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 24-well plate in complete growth medium.

    • Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 100 ng/ml) for 48-72 hours.

    • After differentiation, wash the cells and incubate them in fresh, PMA-free medium for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the differentiated THP-1 cells with the inhibitor or a vehicle control for 1-2 hours.

  • NOD2 Stimulation:

    • Stimulate the cells with MDP (e.g., 10 µg/ml) for 18-24 hours. Include an unstimulated control.

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cells or debris.

  • ELISA:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

    • Determine the percent inhibition of MDP-induced cytokine secretion by this compound at each concentration.

    • Calculate the IC50 values for the inhibition of TNF-α and IL-6 secretion.

Experimental Workflow for RIPK2 Inhibitor Screening

A typical workflow for the discovery and characterization of RIPK2 inhibitors involves a multi-step process, starting from a high-throughput biochemical screen and progressing to more complex cellular and in vivo models.

Workflow Diagram

Inhibitor_Screening_Workflow RIPK2 Inhibitor Screening Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Biochemical Screen (e.g., ADP-Glo) Hits Initial Hits HTS->Hits Dose_Response Biochemical IC50 Determination Hits->Dose_Response Cellular_Assay Cell-Based Assays (NF-κB Reporter, Cytokine Secretion) Dose_Response->Cellular_Assay Target_Engagement Target Engagement (e.g., CETSA) Cellular_Assay->Target_Engagement Lead_Candidates Lead Candidates Target_Engagement->Lead_Candidates SAR Structure-Activity Relationship (SAR) Lead_Candidates->SAR SAR->Lead_Candidates Iterative Design ADMET ADMET Profiling SAR->ADMET Optimized_Leads Optimized Leads ADMET->Optimized_Leads In_Vivo In Vivo Efficacy (Disease Models) Optimized_Leads->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND_Candidate IND Candidate Tox->IND_Candidate

Figure 2: A generalized workflow for the discovery and development of RIPK2 inhibitors, from initial high-throughput screening to the identification of a preclinical candidate.

Conclusion

This compound serves as a tool compound for investigating the role of RIPK2 kinase activity in the NOD2 signaling pathway. This technical guide has provided a comprehensive overview of its biochemical activity, the context of the NOD2 pathway, and detailed experimental protocols for its characterization. The provided diagrams and methodologies are intended to be a valuable resource for researchers in the field of innate immunity and drug discovery, facilitating further investigation into the therapeutic potential of targeting RIPK2 in inflammatory diseases. While the cellular activity of this compound remains to be fully elucidated in the public domain, the experimental frameworks outlined here provide a clear path for such investigations.

References

An In-depth Technical Guide on the Biological Activity of RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity of inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is associated with a variety of autoinflammatory disorders, making RIPK2 an attractive therapeutic target.[2] This document summarizes quantitative data on the activity of representative RIPK2 inhibitors, details common experimental protocols for their characterization, and provides visual representations of the core signaling pathway and experimental workflows.

Data Presentation: Biological Activity of Representative RIPK2 Inhibitors

The following tables summarize the in vitro and in vivo biological activities of several well-characterized RIPK2 inhibitors.

Table 1: In Vitro Biochemical and Cellular Activity of RIPK2 Inhibitors

CompoundAssay TypeSystemPotency (IC50/Kd)Reference
Compound 10w Kinase Inhibition (IC50)Biochemical0.6 nM[3]
Binding Affinity (Kd)Biochemical0.28 nM[3]
TNF-α ProductionRaw264.7 cells>60% inhibition at 100 nM[3]
IL-6 SecretionMouse BMDMs12 nM[2]
WEHI-345 Binding Affinity (Kd)Biochemical46 nM[4]
TNF-α/IL-6 SecretionMouse BMDMsSignificant inhibition[4]
GSK583 CXCL8 ProductionU2OS/NOD2 cellsDose-dependent inhibition[5]
Ponatinib CXCL8 ProductionU2OS/NOD2 cellsDose-dependent inhibition[5]
TNF-α ProductionHuman Monocytes~10 nM
Gefitinib Kinase Inhibition (IC50)BiochemicalLow nanomolar[6]
Regorafenib TNF-α ProductionHuman Monocytes~100 nM
Compound 8 IL-6 SecretionMouse BMDMs12 nM[2]

Table 2: In Vivo Efficacy of RIPK2 Inhibitors

CompoundAnimal ModelDosingKey FindingsReference
OD36 MDP-induced peritonitis in mice6.25 mg/kg, intraperitonealSignificantly inhibited inflammatory cell recruitment.[6][7]
Gefitinib Spontaneous Crohn's Disease-like ileitis in miceNot specifiedDrastically improves disease.[1][6]
Compound 8 MDP-induced cytokine release in rats30 mg/kgReversed MDP-induced proinflammatory cytokines in the colon and blood.[2]
Compound 10w Acute colitis modelNot specifiedBetter therapeutic effects than filgotinib (B607452) and WEHI-345.[3]
GSK2983559 (prodrug) TNBS-induced colitis in miceNot specifiedExcellent in vivo efficacy.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of RIPK2 inhibitors.

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of RIPK2 by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human RIPK2 enzyme.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]

    • ATP solution.

    • Substrate (e.g., a generic kinase substrate like myelin basic protein).

    • Test inhibitor compounds.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the inhibitor solution or DMSO (vehicle control).

    • Add the RIPK2 enzyme to the wells.

    • Add the substrate/ATP mixture to initiate the kinase reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[8]

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[8]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[8]

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Assay for NOD2-Mediated Cytokine Production

This assay measures the ability of an inhibitor to block the downstream effects of RIPK2 activation in a cellular context.

  • Cell Line: Human embryonic kidney (HEK293) cells or human osteosarcoma (U2OS) cells stably overexpressing human NOD2.

  • Materials:

    • NOD2-expressing cells.

    • Cell culture medium and supplements.

    • Muramyl dipeptide (MDP) or L18-MDP (NOD2 ligand).

    • Test inhibitor compounds.

    • ELISA kit for the cytokine of interest (e.g., human IL-8/CXCL8 or TNF-α).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the NOD2-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

    • Stimulate the cells with MDP or L18-MDP to activate the NOD2-RIPK2 pathway.

    • Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of the secreted cytokine (e.g., IL-8 or TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value of the inhibitor by plotting the cytokine concentration against the inhibitor concentration.

3. In Vivo MDP-Induced Peritonitis Model

This acute inflammatory model assesses the in vivo efficacy of a RIPK2 inhibitor in blocking inflammatory cell recruitment.

  • Animal Model: C57BL/6 mice or other suitable strain.

  • Materials:

    • Test inhibitor compound formulated for in vivo administration.

    • Vehicle control.

    • Muramyl dipeptide (MDP).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Administer the test inhibitor or vehicle to the mice via a suitable route (e.g., intraperitoneal injection).[6][7]

    • After a short pre-treatment period (e.g., 30 minutes), inject MDP intraperitoneally to induce peritonitis.[7]

    • After a defined time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect the peritoneal cells.[7]

    • Determine the total number of white blood cells in the peritoneal lavage fluid.

    • Perform a differential cell count (e.g., neutrophils, lymphocytes) using cytospin preparations and staining or flow cytometry.

    • Compare the number of recruited inflammatory cells in the inhibitor-treated group to the vehicle-treated group to assess the in vivo efficacy.

Mandatory Visualizations

RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD1/2 signaling cascade, leading to the activation of pro-inflammatory transcription factors. Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, which then undergoes autophosphorylation and ubiquitination.[9][10] This leads to the activation of the TAK1 and IKK complexes, culminating in the activation of MAPK and NF-κB signaling pathways.[9][10][11]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular/Lumen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1/2 NOD1/2 Bacterial PGN->NOD1/2 binds RIPK2 RIPK2 NOD1/2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub undergoes E3 Ligases (XIAP, cIAPs) E3 Ligases (XIAP, cIAPs) E3 Ligases (XIAP, cIAPs)->Ub TAK1 Complex TAK1 Complex Ub->TAK1 Complex activates IKK Complex IKK Complex Ub->IKK Complex activates MAPK MAPK TAK1 Complex->MAPK activates IκB IκB IKK Complex->IκB phosphorylates (degradation) Pro-inflammatory Genes Pro-inflammatory Genes MAPK->Pro-inflammatory Genes activates transcription NF-kB NF-κB NF-kB->Pro-inflammatory Genes activates transcription IκB->NF-kB inhibits

Caption: The NOD-RIPK2 signaling pathway.

Experimental Workflow for RIPK2 Inhibitor Screening

The diagram below outlines a typical screening cascade for identifying and characterizing novel RIPK2 inhibitors, progressing from high-throughput biochemical assays to more complex cellular and in vivo models.

RIPK2_Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary & Cellular Assays cluster_in_vivo_testing In Vivo Evaluation Compound Library Compound Library HTS Biochemical Assay High-Throughput Biochemical Assay (e.g., ADP-Glo) Compound Library->HTS Biochemical Assay Potent Hits Potent Hits HTS Biochemical Assay->Potent Hits Dose-Response Kinase Assay Biochemical IC50 Determination Potent Hits->Dose-Response Kinase Assay Cellular Assay Cellular Assay (e.g., MDP-induced IL-8 release) Dose-Response Kinase Assay->Cellular Assay Confirmed Hits Confirmed Hits Cellular Assay->Confirmed Hits Pharmacokinetics Pharmacokinetic Profiling Confirmed Hits->Pharmacokinetics In Vivo Efficacy Model In Vivo Efficacy Model (e.g., Peritonitis, Colitis) Pharmacokinetics->In Vivo Efficacy Model Lead Candidate Lead Candidate In Vivo Efficacy Model->Lead Candidate

Caption: A typical workflow for RIPK2 inhibitor discovery.

References

An In-depth Technical Guide to the Target Protein Interaction of RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the inhibitor RIPK2-IN-3 and its target protein, Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator in the NOD-like receptor signaling pathway, playing a pivotal role in the innate immune response. Its dysregulation is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This document details the quantitative interaction data of this compound, provides in-depth experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction to RIPK2 and the NOD-like Receptor Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a serine/threonine/tyrosine kinase that functions as a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2)[1][2]. NOD1 and NOD2 are intracellular pattern recognition receptors that recognize specific peptidoglycan fragments from bacterial cell walls[1]. Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions[1][3].

This recruitment leads to the autophosphorylation and subsequent ubiquitination of RIPK2, which acts as a scaffold to assemble a larger signaling complex[1][4]. This complex includes E3 ligases such as XIAP, cIAP1, and cIAP2, which catalyze the K63-linked and M1-linked polyubiquitination of RIPK2[1][3]. The polyubiquitinated RIPK2 then recruits and activates the TAK1-TAB complex and the IKK complex, leading to the activation of the NF-κB and MAPK signaling pathways[1][4]. The activation of these pathways culminates in the transcription and production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, driving the innate immune response[4][5].

This compound: A Chemical Probe for RIPK2

This compound (also known as FCG806791773) is a small molecule inhibitor of RIPK2[6][7][8]. By targeting the kinase activity of RIPK2, this compound serves as a valuable chemical tool for elucidating the role of RIPK2 in cellular signaling and for validating RIPK2 as a therapeutic target in inflammatory and autoimmune diseases.

Quantitative Data for this compound and Comparative Inhibitors

Quantitative characterization of inhibitor-target interactions is paramount for its utility as a research tool. The following table summarizes the available quantitative data for this compound and provides a comparative analysis with other well-characterized RIPK2 inhibitors.

InhibitorTargetAssay TypeIC50Binding Affinity (Kd)Cellular Potency (IC50)Kinase SelectivityReference
This compound Recombinant truncated human RIPK2Biochemical Kinase Assay6.39 µMNot AvailableNot AvailableNot Available[6][7][8]
GSK583 Human RIPK2Biochemical Kinase Assay5 nMNot AvailableNot AvailableHighly selective over 300 kinases
RIP2 Kinase Inhibitor 3 Human RIPK2Biochemical Kinase Assay1 nMNot AvailableNot AvailableSelective[9]
BI 706039 Human RIPK2Biochemical Kinase Assay< 1.0 nM (TNF-α production)Not Available2.9 nM (murine TNF-α production)Highly selective
Ponatinib Human RIPK2Biochemical Kinase Assay6.7 nMNot AvailablePotent inhibitor of NF-κB activationPan-RIPK inhibitor[4]

Signaling Pathways Modulated by this compound

This compound, by inhibiting the kinase activity of RIPK2, is expected to block the downstream signaling events that are dependent on RIPK2's catalytic function. The primary pathway affected is the NOD1/2-mediated activation of NF-κB and MAPK pathways.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycans (e.g., MDP) NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction RIPK2_P p-RIPK2 (Ubiquitinated) RIPK2->RIPK2_P Autophosphorylation & Ubiquitination TAK1_complex TAK1/TAB Complex RIPK2_P->TAK1_complex Recruitment & Activation IKK_complex IKK Complex RIPK2_P->IKK_complex Recruitment & Activation TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1_complex->MAPK_pathway IkB IκB IKK_complex->IkB Phosphorylation NFkB_complex p65/p50 (NF-κB) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkB_complex->Gene_Expression Nuclear Translocation IkB->NFkB_complex Degradation & Release MAPK_pathway->Gene_Expression Transcription Factor Activation RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2

Figure 1: NOD2-RIPK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with RIPK2 and its effect on downstream signaling.

LanthaScreen™ Eu Kinase Binding Assay for RIPK2

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase by competing with a fluorescently labeled tracer.

Materials:

  • RIPK2 protein (recombinant human)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound or other test compounds

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of this compound and other test compounds in Kinase Buffer A with 3% DMSO. A typical 10-point, 3-fold serial dilution starting from 300 µM is recommended.

    • Prepare a 3X Kinase/Antibody solution by diluting RIPK2 to 15 nM and the Eu-anti-Tag Antibody to 6 nM in Kinase Buffer A.

    • Prepare a 3X Tracer solution by diluting the specific RIPK2 tracer to its predetermined optimal concentration (e.g., 150 nM) in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X compound solution to the assay plate.

    • Add 5 µL of the 3X Kinase/Antibody solution to each well.

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to each well.

    • The final volume in each well will be 15 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

LanthaScreen_Workflow prep 1. Prepare 3X Solutions: - Inhibitor Dilution Series - Kinase/Antibody Mix - Tracer Solution dispense 2. Dispense into 384-well plate: - 5 µL Inhibitor - 5 µL Kinase/Antibody - 5 µL Tracer prep->dispense incubate 3. Incubate at RT for 60 min dispense->incubate read 4. Read TR-FRET Signal (Ex: 340 nm, Em: 615/665 nm) incubate->read analyze 5. Analyze Data: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 read->analyze

Figure 2: LanthaScreen™ Eu Kinase Binding Assay Workflow.
ADP-Glo™ Kinase Assay for RIPK2 Activity

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • RIPK2 Kinase Enzyme System (containing RIPK2 enzyme, substrate, and reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound or other test compounds

  • White, opaque, 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a 4X solution of this compound and other test compounds in the appropriate kinase buffer with 4% DMSO.

    • Add 1.25 µL of the 4X compound solution to the assay plate.

    • Add 1.25 µL of 4X RIPK2 enzyme solution.

    • Initiate the kinase reaction by adding 2.5 µL of 2X substrate/ATP mixture. The optimal concentrations of substrate and ATP for RIPK2 should be empirically determined but a starting point of 10 µM ATP and a suitable peptide substrate is recommended.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

ADPGlo_Workflow kinase_rxn 1. Kinase Reaction (5 µL): - Add Inhibitor, Kinase, and Substrate/ATP - Incubate at 30°C for 60 min adp_glo_reagent 2. Add 5 µL ADP-Glo™ Reagent - Incubate at RT for 40 min kinase_rxn->adp_glo_reagent kinase_detection 3. Add 10 µL Kinase Detection Reagent - Incubate at RT for 30-60 min adp_glo_reagent->kinase_detection read_luminescence 4. Measure Luminescence kinase_detection->read_luminescence analyze 5. Analyze Data: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze

Figure 3: ADP-Glo™ Kinase Assay Workflow.
Western Blot Analysis of RIPK2 Signaling Pathway

This protocol details the investigation of the effect of this compound on the phosphorylation of RIPK2 and downstream signaling components like NF-κB.

Materials:

  • Cell line expressing NOD2 (e.g., HEK293-NOD2, THP-1)

  • NOD2 ligand (e.g., L18-MDP)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK2 (e.g., Ser176), anti-RIPK2, anti-phospho-NF-κB p65 (e.g., Ser536), anti-NF-κB p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a NOD2 ligand (e.g., 1 µg/mL L18-MDP) for an appropriate time (e.g., 30 minutes for RIPK2 phosphorylation, 60 minutes for NF-κB activation).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated proteins in treated versus untreated samples.

Western_Blot_Workflow cell_treatment 1. Cell Treatment: - Pre-treat with this compound - Stimulate with NOD2 ligand lysis 2. Cell Lysis & Protein Quantification cell_treatment->lysis sds_page 3. SDS-PAGE & Protein Transfer lysis->sds_page blocking 4. Membrane Blocking sds_page->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-p-RIPK2, anti-p-NF-κB) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Chemiluminescent Detection secondary_ab->detection analysis 8. Densitometry & Data Analysis detection->analysis

Figure 4: Western Blot Analysis Workflow.

Conclusion

This compound serves as a useful, albeit moderately potent, tool compound for the investigation of RIPK2 biology. The provided protocols offer a robust framework for characterizing its interaction with RIPK2 and its impact on the NOD2 signaling pathway. Further characterization of this compound, including its binding affinity and kinase selectivity, would enhance its utility as a chemical probe. The methodologies and pathway diagrams presented in this guide are intended to facilitate further research into the therapeutic potential of RIPK2 inhibition in inflammatory diseases.

References

The Role of RIPK2-IN-3 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily acting downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This technical guide provides an in-depth overview of the function of RIPK2-IN-3, a known inhibitor of RIPK2, in the context of innate immunity. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and visualize the pertinent biological pathways and experimental workflows.

The RIPK2 Signaling Pathway in Innate Immunity

The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs) to initiate a defensive response. NOD1 and NOD2 are intracellular sensors that recognize components of bacterial peptidoglycan.[1][2][3][4] Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 via a homotypic CARD-CARD interaction.[1][2] This recruitment leads to the autophosphorylation and subsequent polyubiquitination of RIPK2, which serves as a scaffold for the assembly of a larger signaling complex.[1][2][5] This complex includes E3 ligases such as XIAP, cIAP1, and cIAP2, which are responsible for K63-linked and M1-linked polyubiquitination of RIPK2.

The polyubiquitin (B1169507) chains on RIPK2 act as a platform to recruit and activate the TAK1-TAB complex and the IKKα/β-NEMO complex.[1][5] Activated TAK1 in turn activates the MAPK pathway, while the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[3][5] Nuclear NF-κB and activated MAPKs then drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating the innate immune response to bacterial infection.[3][5]

RIPK2_Signaling_Pathway Figure 1. The NOD2-RIPK2 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 senses RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP/cIAPs RIPK2->XIAP is ubiquitinated by TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB activates IKK_NEMO IKK/NEMO RIPK2->IKK_NEMO activates XIAP->RIPK2 MAPKs MAPKs TAK1_TAB->MAPKs activates IκBα IκBα IKK_NEMO->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Pro-inflammatory Genes Pro-inflammatory Genes NFκB->Pro-inflammatory Genes translocates to activate MAPKs->Pro-inflammatory Genes activate transcription of This compound This compound This compound->RIPK2 inhibits

Figure 1. The NOD2-RIPK2 Signaling Pathway

This compound: A Biochemical Inhibitor

This compound is a small molecule inhibitor of RIPK2.[6] Its primary mechanism of action is the direct inhibition of the kinase activity of RIPK2.

Quantitative Data

The inhibitory activity of this compound and other representative RIPK2 inhibitors is summarized in the table below. This data is crucial for comparing the potency and potential utility of these compounds in research and drug development.

CompoundTargetAssay TypeIC50Reference
This compound Recombinant truncated RIPK2Biochemical6.39 µM[6]
Compound 14RIPK2Biochemical (ADP-Glo)5.1 ± 1.6 nM[7]
CSLP37RIPK2Biochemical16 ± 5 nM
CSLP37NOD2 cell signalingCellular (NF-κB)26 ± 4 nM
RIPK-IN-4RIPK2Biochemical3 nM[8]
GSK583RIPK2-XIAP PPICellular (NanoBiT)>10,000 nM[8]
CSLP37RIPK2-XIAP PPICellular (NanoBiT)6.8 nM[8]
CSLP48RIPK2-XIAP PPICellular (NanoBiT)1894 nM[8]
PonatinibRIPK2Cellular (NF-κB)0.8 nM[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of RIPK2 inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of RIPK2 by detecting the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal that is proportional to the ADP concentration.[10]

ADP_Glo_Workflow Figure 2. ADP-Glo™ Kinase Assay Workflow cluster_workflow Assay Steps step1 1. Kinase Reaction (RIPK2, Substrate, ATP, Inhibitor) step2 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) step1->step2 step3 3. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) step2->step3 step4 4. Measure Luminescence (Signal proportional to ADP) step3->step4

Figure 2. ADP-Glo™ Kinase Assay Workflow

Materials:

  • Recombinant RIPK2 enzyme

  • Kinase substrate (e.g., generic kinase peptide)

  • ATP

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µl of inhibitor solution (or DMSO for control).

    • 2 µl of RIPK2 enzyme diluted in Kinase Buffer.

    • 2 µl of substrate/ATP mixture in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular NF-κB Reporter Assay

This assay measures the ability of an inhibitor to block the downstream signaling of RIPK2, specifically the activation of the NF-κB pathway, in a cellular context.

Principle: HEK293 cells are engineered to stably express NOD2 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Upon stimulation with a NOD2 ligand (e.g., L18-MDP), the RIPK2-NF-κB pathway is activated, leading to the expression and secretion of SEAP. The level of SEAP in the culture medium, which can be quantified using a colorimetric substrate, is directly proportional to NF-κB activity.[11]

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen)

  • L18-MDP (NOD2 ligand)

  • This compound or other test inhibitors

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Plating: Seed HEK-Blue™ hNOD2 cells in a 96-well plate and incubate overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with L18-MDP (e.g., 1 µg/ml) for 8-24 hours.

  • SEAP Detection:

    • Transfer a sample of the cell culture supernatant to a new 96-well plate.

    • Add QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

  • Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition of NF-κB activation for each inhibitor concentration and determine the EC50 value.

Cellular Cytokine Production Assay (ELISA)

This assay measures the inhibitory effect of a compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α, from immune cells following NOD2 stimulation.

Principle: Immune cells, such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), are treated with an inhibitor and then stimulated with a NOD2 ligand. The concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant is then quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[12]

ELISA_Workflow Figure 3. Cytokine ELISA Workflow cluster_workflow Assay Steps step1 1. Cell Treatment (Immune cells + Inhibitor + MDP) step2 2. Supernatant Collection step1->step2 step3 3. ELISA (Capture Ab -> Supernatant -> Detection Ab -> Substrate) step2->step3 step4 4. Measure Absorbance (Signal proportional to cytokine concentration) step3->step4

Figure 3. Cytokine ELISA Workflow

Materials:

  • Primary immune cells (e.g., mouse BMDMs or human PBMCs)

  • Muramyl dipeptide (MDP)

  • This compound or other test inhibitors

  • TNF-α ELISA kit (or other cytokine of interest)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Plate immune cells in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with a dilution series of the inhibitor for 1-2 hours.

  • Stimulation: Add MDP to the wells to stimulate the NOD2 pathway and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Generate a standard curve using recombinant cytokine. Calculate the concentration of the cytokine in each sample and determine the IC50 of the inhibitor.

Conclusion

This compound serves as a valuable chemical probe for studying the role of RIPK2 in innate immunity. Its ability to inhibit the kinase activity of RIPK2 allows for the dissection of the downstream signaling events that lead to inflammation. The experimental protocols detailed in this guide provide a robust framework for evaluating the biochemical and cellular activity of this compound and other novel inhibitors. As our understanding of the intricacies of the NOD-RIPK2 signaling pathway continues to grow, the development of potent and selective RIPK2 inhibitors will hold significant promise for the treatment of a range of inflammatory and autoimmune disorders. The data and methodologies presented herein are intended to support the ongoing research and drug discovery efforts in this critical area of immunology.

References

Investigating RIPK2 Inhibition in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the therapeutic potential of targeting Receptor-Interacting Protein Kinase 2 (RIPK2) in inflammatory diseases. While this document focuses on the principles of RIPK2 inhibition, specific data from preclinical studies of potent and selective RIPK2 inhibitors are presented as illustrative examples.

Introduction to RIPK2 and its Role in Inflammation

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial signaling molecule in the innate immune system.[1][2][3] It functions as a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2][3] These intracellular sensors recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that is critically dependent on RIPK2. Dysregulation of this pathway is associated with a range of inflammatory conditions, including inflammatory bowel disease (IBD), arthritis, and multiple sclerosis.[3][4]

Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[3][5][6] Consequently, inhibiting the kinase activity of RIPK2 presents a promising therapeutic strategy to ameliorate inflammation in various disease contexts.

RIPK2 Signaling Pathway

The canonical RIPK2 signaling pathway is initiated by the detection of bacterial peptidoglycan fragments by NOD1 or NOD2. This leads to the recruitment of RIPK2 via CARD-CARD domain interactions.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1/2 NOD1/2 Bacterial PGN->NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 CARD-CARD interaction Ub Ubiquitination RIPK2->Ub TAK1 TAK1 Ub->TAK1 IKK Complex IKKα/β/γ TAK1->IKK Complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB (p65/p50) IκB->NF-κB Release Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription MAPK->Inflammatory Genes Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines

Caption: RIPK2 Signaling Pathway.

Efficacy of RIPK2 Inhibitors in Preclinical Models

Several potent and selective RIPK2 inhibitors have demonstrated efficacy in various animal models of inflammatory diseases. The following tables summarize key quantitative data from these studies.

In Vitro Inhibition of RIPK2 Activity
CompoundAssayTargetIC50 (nM)Reference
GSK2983559 IL-8 Production (MDP-stimulated HEK293)Human RIPK24[5][6]
TNF-α Production (MDP-stimulated Monocytes)Human RIPK213[5][6]
BI 706039 TNF-α Production (MDP-stimulated hPBMCs)Human RIPK2Potent Inhibition[7][8]
Compound 10w Kinase InhibitionHuman RIPK20.6[9][10]
TNF-α Production (MDP-stimulated Raw264.7)Murine RIPK2Potent Inhibition[10]
In Vivo Efficacy in Inflammatory Bowel Disease Models
CompoundAnimal ModelDosingKey FindingsReference
GSK2983559 TNBS-induced colitis (mouse)7.5 and 145 mg/kg, b.i.d.Comparable effect to prednisolone (B192156) in reducing colon scores.[5][6]
BI 706039 TRUC mouse model (spontaneous colitis)Daily oral administration (28 to 56 days)Dose-responsive improvement in colonic histopathology, colon weight, and fecal lipocalin.[7][8]
Compound 10w DSS-induced colitis (mouse)-More effective than WEHI-345 and filgotinib (B607452) in minimizing weight loss and colon tissue damage.[9][10]
In Vivo Efficacy in Other Inflammatory Models
CompoundAnimal ModelDosingKey FindingsReference
WEHI-345 Experimental Autoimmune Encephalomyelitis (EAE) (mouse)-Ameliorated disease symptoms.[11]
OD36 MDP-induced peritonitis (mouse)6.25 mg/kg, i.p.Reduced cellular infiltration, particularly neutrophils and lymphocytes.[12][13]

Experimental Protocols

Detailed methodologies for key in vivo inflammatory disease models are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of ulcerative colitis.

DSS_Colitis_Workflow Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Baseline Baseline Measurements (Weight, Stool Score) Acclimatization->Baseline DSS_Admin DSS Administration (e.g., 2-5% in drinking water for 5-7 days) Baseline->DSS_Admin Monitoring Daily Monitoring (Weight, Stool Consistency, Rectal Bleeding) DSS_Admin->Monitoring Treatment RIPK2 Inhibitor or Vehicle Administration Monitoring->Treatment Sacrifice Sacrifice (e.g., Day 8-10) Monitoring->Sacrifice Analysis Tissue Collection & Analysis (Colon Length, Histology, Cytokine Levels) Sacrifice->Analysis End End Analysis->End CIA_Workflow Start Start Acclimatization Animal Acclimatization (7-14 days) Start->Acclimatization Immunization1 Primary Immunization (Day 0) (Type II Collagen in CFA) Acclimatization->Immunization1 Immunization2 Booster Immunization (Day 21) (Type II Collagen in IFA) Immunization1->Immunization2 Monitoring Arthritis Scoring (Starting Day 21, 2-3 times/week) Immunization2->Monitoring Treatment RIPK2 Inhibitor or Vehicle Administration Monitoring->Treatment Termination Termination (e.g., Day 42-56) Monitoring->Termination Analysis Sample Collection & Analysis (Paws for Histology, Serum for Antibodies) Termination->Analysis End End Analysis->End

References

An In-Depth Technical Guide to RIPK2-IN-3 for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical signaling node in innate immunity and inflammation, with mounting evidence implicating its role in the pathogenesis of various cancers. As a key mediator downstream of Nucleotide-binding oligomerization domain (NOD)-like receptors, RIPK2 activation drives potent pro-inflammatory and cell survival pathways, including NF-κB and MAPK, which are frequently hijacked by tumors to promote proliferation, metastasis, and therapeutic resistance.[1][2] The development of small molecule inhibitors targeting RIPK2, such as RIPK2-IN-3, offers a promising therapeutic strategy to counteract these effects. This guide provides a comprehensive technical overview of RIPK2's function in cancer, the profile of the inhibitor this compound, and detailed protocols for its evaluation in cancer research settings.

The Role of RIPK2 in Cancer Pathogenesis

RIPK2 is a dual-specificity serine/threonine and tyrosine kinase that is essential for signal transduction from the intracellular pattern recognition receptors NOD1 and NOD2.[1][3] In normal physiology, this pathway is crucial for detecting bacterial peptidoglycans and initiating an innate immune response.[4] However, in the context of cancer, aberrant RIPK2 signaling has been linked to the progression of multiple tumor types, including breast, prostate, gastric, and colorectal cancers.[3][5][6][7]

Elevated RIPK2 expression often correlates with poor prognosis, higher tumor grade, and increased metastasis.[5][8][9] Mechanistically, RIPK2 activation contributes to cancer progression by:

  • Activating NF-κB and MAPK Pathways: These pathways are central to promoting cancer cell proliferation, survival, and invasion.[1][3][7]

  • Promoting Inflammation: Chronic inflammation is a known driver of tumorigenesis, and RIPK2 is a key mediator of inflammatory cytokine production.[7]

  • Enhancing Metastasis: RIPK2 can promote the migration and invasion of cancer cells. For instance, in triple-negative breast cancer and prostate cancer, RIPK2 facilitates metastasis through NF-κB, JNK, and c-Myc stabilization pathways.[1][3][5]

  • Inducing Therapy Resistance: Over-activation of RIPK2 has been associated with resistance to therapies like paclitaxel (B517696) in ovarian cancer and has been shown to increase following chemotherapy in inflammatory breast cancer.[1][3]

  • Modulating the Tumor Microenvironment: RIPK2 can influence immune cell infiltration into the tumor, potentially contributing to immune evasion.[8]

The NOD-RIPK2 Signaling Pathway

The canonical signaling cascade begins with the recognition of bacterial ligands by NOD1 or NOD2. This triggers a CARD-CARD domain interaction, leading to the recruitment and oligomerization of RIPK2.[3][5] Subsequent ubiquitination of RIPK2 by E3 ligases, including XIAP and cIAPs, creates a scaffold to recruit downstream kinases like TAK1 and the IKK complex.[3][5][10] This culminates in the activation of NF-κB and MAPK (p38, JNK) signaling cascades, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.[1][10]

RIPK2_Signaling_Pathway Figure 1: The NOD-RIPK2 Signaling Pathway in Cancer cluster_membrane Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cancer Hallmarks NOD NOD1 / NOD2 RIPK2 RIPK2 NOD->RIPK2 Recruitment via CARD-CARD interaction Ub K63/M1-Ub RIPK2->Ub Ubiquitination XIAP XIAP / cIAPs (E3 Ligases) XIAP->RIPK2 TAK1_complex TAK1-TAB Complex Ub->TAK1_complex Recruitment IKK_complex IKKα/β-NEMO Complex Ub->IKK_complex Recruitment MAPK MAPK (p38, JNK) TAK1_complex->MAPK Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkappaB->NFkB Releases Transcription Gene Transcription NFkB->Transcription Translocation MAPK->Transcription Proliferation Proliferation & Survival Transcription->Proliferation Metastasis Metastasis Transcription->Metastasis Inflammation Inflammation Transcription->Inflammation Ligand Bacterial PGN Ligand->NOD Activation

Figure 1: The NOD-RIPK2 Signaling Pathway in Cancer

This compound: An ATP-Competitive Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of RIPK2. It functions as an ATP-competitive inhibitor, binding to the ATP pocket within the kinase domain and preventing the autophosphorylation required for downstream signal transduction.

Quantitative Data

Specific data for this compound is limited, but its primary characterization is through its biochemical potency against the target enzyme. To provide a broader context for its potential efficacy, the following table compares this compound with other well-documented Type I and Type II RIPK2 inhibitors.

Table 1: Biochemical Potency of this compound

Compound Type Target IC50 (μM) Source

| This compound | ATP-Competitive | Recombinant truncated RIPK2 | 6.39 | MedchemExpress[11] |

Table 2: Comparative Potency of Selected RIPK2 Kinase Inhibitors

Compound Type Target/Assay IC50 / EC50 (nM) Source(s)
Ponatinib Type II Recombinant RIPK2 6.7 Canning et al., 2015[12][13]
NOD2-dependent NF-κB (HEK293) 0.8 Canning et al., 2015[12]
Regorafenib Type II Recombinant RIPK2 41 Canning et al., 2015[12][13]
Sorafenib Type II Recombinant RIPK2 75 Canning et al., 2015[12][13]
WEHI-345 Type I RIPK2 130 Nachbur et al., 2015[13]
GSK583 Type I RIPK2 251 (adezmapimod) Haile et al., 2016[13]
Gefitinib Type I RIPK2 (Tyrosine Phosphorylation) 51 Tigno-Aranjuez et al., 2014[13]
CSLP37 Type I RIPK2 Kinase 10.5 Suebsuwong et al., 2020[5]

| RIPK2/3-IN-1 | Dual | RIPK2 Kinase | 3 | TargetMol[14] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Inhibitor_Mechanism Figure 2: Mechanism of ATP-Competitive RIPK2 Inhibition cluster_0 Uninhibited State cluster_1 Inhibited State ATP ATP RIPK2_A Kinase Domain ATP Binding Pocket ATP->RIPK2_A:f1 Phos Autophosphorylation & Downstream Signaling RIPK2_A->Phos Inhibitor This compound RIPK2_B Kinase Domain ATP Binding Pocket Inhibitor->RIPK2_B:f1 Blocked Signaling Blocked RIPK2_B->Blocked

Figure 2: Mechanism of ATP-Competitive RIPK2 Inhibition

Experimental Protocols for Inhibitor Evaluation

Evaluating a RIPK2 inhibitor like this compound in a cancer research context involves a multi-tiered approach, progressing from biochemical assays to cellular models and finally to in vivo studies.

Experimental_Workflow Figure 3: General Workflow for Evaluating RIPK2 Inhibitors A Step 1: Biochemical Assay (In Vitro) B Determine direct enzyme inhibition (IC50) A->B C Step 2: Cellular Assays (In Vitro) B->C Proceed if potent D Assess inhibition of signaling pathway in cancer cells (EC50) C->D E Measure downstream effects (e.g., cytokine release, NF-κB activity) D->E F Evaluate impact on cancer cell phenotype (proliferation, apoptosis, migration) D->F G Step 3: In Vivo Studies (Animal Models) F->G Proceed if effective H Assess pharmacokinetics (PK) and pharmacodynamics (PD) G->H I Evaluate anti-tumor efficacy in xenograft or syngeneic models H->I J Analyze tumor microenvironment and biomarkers I->J

References

The Role of RIPK2-IN-3 in Regulating Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical transducer of inflammatory signals downstream of the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, RIPK2 activation triggers the NF-κB and MAPK signaling pathways, leading to the production of a wide array of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, making RIPK2 a compelling therapeutic target. This technical guide provides an in-depth overview of RIPK2-IN-3, a small molecule inhibitor of RIPK2, and its role in the regulation of cytokine production. We will detail the underlying signaling pathways, present quantitative data on RIPK2 inhibition, and provide comprehensive experimental protocols for the evaluation of RIPK2 inhibitors.

The NOD-RIPK2 Signaling Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens. NOD1 and NOD2 are cytosolic PRRs that recognize specific motifs within bacterial peptidoglycan. Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions. This proximity induces RIPK2 activation, which is a key regulatory node in this pathway.[1][2] Activated RIPK2 undergoes polyubiquitination, a process facilitated by E3 ligases such as XIAP, which serves as a scaffold to recruit downstream signaling complexes.[2][3] This leads to the activation of the TAK1-TAB complex and the IKK complex, culminating in the activation of MAPK and NF-κB signaling pathways, respectively.[4][5] These transcription factors then orchestrate the expression of a multitude of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8.[4][5]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycan (MDP) NOD2 NOD2 PAMPs->NOD2 Binding RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruitment RIPK2_active RIPK2 (Active) Polyubiquitinated RIPK2_inactive->RIPK2_active Activation TAK1_complex TAK1/TAB Complex RIPK2_active->TAK1_complex Activation IKK_complex IKK Complex RIPK2_active->IKK_complex Activation XIAP XIAP (E3 Ligase) XIAP->RIPK2_active K63-linked ubiquitination MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK Phosphorylation NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex Phosphorylation of IκB Genes Pro-inflammatory Genes MAPK->Genes Transcription Factor Activation NFkB NF-κB NFkB_complex->NFkB IκB Degradation NFkB->Genes Transcription RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2_inactive Inhibition Cytokines Cytokine Production (TNF-α, IL-6, IL-8) Genes->Cytokines

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data on RIPK2 Inhibition

Biochemical Inhibition by this compound

This compound is a known inhibitor of the receptor-interacting serine/threonine protein kinase 2 (RIPK2). In biochemical assays, this compound has been shown to inhibit recombinant truncated RIPK2.[6][7]

CompoundTargetAssay TypeIC50Reference
This compound Recombinant Truncated RIPK2Biochemical6.39 µM[6][7]
Cellular Inhibition of Cytokine Production by RIPK2 Inhibitors

While specific data on the inhibition of cytokine production by this compound in cellular assays is not extensively published, the effects of other potent and selective RIPK2 inhibitors provide a strong indication of its expected activity. The following table summarizes data for other well-characterized RIPK2 inhibitors.

CompoundCell TypeStimulantCytokine InhibitedIC50Reference
Compound 8 Mouse BMDMMDP + LPSIL-612 nM[8]
Compound 4 HEK293-NOD2MDPIL-84 nM[4]
Compound 4 MonocytesMDPTNF-α13 nM[4]
WEHI-345 Mouse BMDMMDPTNF-α, IL-6Not specified[4]
BI 706039 Human PBMCsL18-MDP + IFNγTNF-α0.027 nM[9]
BI 706039 Mouse Whole BloodL18-MDP + IFNγTNF-α4.5 nM[9]

BMDM: Bone Marrow-Derived Macrophages; MDP: Muramyl Dipeptide; LPS: Lipopolysaccharide; PBMCs: Peripheral Blood Mononuclear Cells; L18-MDP: Acyl-Muramyl Dipeptide.

Experimental Protocols

In Vitro RIPK2 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK2 kinase activity.

Materials:

  • Recombinant RIPK2 enzyme

  • RIPK2 substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound or other test compounds

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO as a vehicle control).

  • Add 2 µl of diluted RIPK2 enzyme to each well.

  • Add 2 µl of a substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - RIPK2 enzyme - Substrate/ATP mix Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Vehicle to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add RIPK2 Enzyme Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix (Start Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate 60 min at RT Add_Substrate_ATP->Incubate_1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_ADP_Glo_Reagent Incubate_2 Incubate 40 min at RT Add_ADP_Glo_Reagent->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate 30 min at RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data & Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro RIPK2 kinase activity assay using ADP-Glo™.

Cellular Assay for NOD2-Dependent Cytokine Production

This protocol describes the measurement of cytokine secretion from cells stimulated with a NOD2 agonist in the presence of a RIPK2 inhibitor.

Materials:

  • Cell line expressing NOD2 (e.g., THP-1 monocytes, HEK293-NOD2)

  • Cell culture medium and supplements

  • NOD2 agonist (e.g., MDP or L18-MDP)

  • This compound or other test compounds

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the inhibitor dilutions for 1-2 hours.

  • Stimulate the cells with a NOD2 agonist at a pre-determined optimal concentration.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the secreted cytokine using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 of this compound for the inhibition of cytokine production.

Cellular_Cytokine_Assay_Workflow Start Start Seed_Cells Seed NOD2-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat_Inhibitor Pre-treat with this compound (1-2 hours) Incubate_Overnight->Pretreat_Inhibitor Stimulate_Agonist Stimulate with NOD2 Agonist (e.g., MDP) Pretreat_Inhibitor->Stimulate_Agonist Incubate_Stimulation Incubate 18-24 hours Stimulate_Agonist->Incubate_Stimulation Collect_Supernatant Collect Supernatant Incubate_Stimulation->Collect_Supernatant Perform_ELISA Quantify Cytokine by ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Analyze Data & Calculate IC50 Perform_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cellular assay to measure NOD2-dependent cytokine production.

Conclusion

This compound, as an inhibitor of RIPK2, is positioned to modulate the inflammatory response mediated by the NOD1/2 signaling pathways. By inhibiting the kinase activity of RIPK2, it can effectively block the downstream activation of NF-κB and MAPK, thereby reducing the production of key pro-inflammatory cytokines. The provided protocols offer a framework for the in vitro and cellular characterization of this compound and other novel inhibitors. Further investigation into the specific cellular effects of this compound on a broad range of cytokines will be crucial for its continued development as a potential therapeutic agent for inflammatory diseases.

References

Unraveling the Role of RIPK2-IN-3 in NF-κB Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in the signaling cascades initiated by the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, these receptors recruit and activate RIPK2, leading to the downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] This culminates in the production of pro-inflammatory cytokines and chemokines, essential for combating bacterial infections.[2][4] However, dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target.[2][5] This technical guide provides an in-depth overview of RIPK2-IN-3, a small molecule inhibitor of RIPK2, and its role in modulating the NF-κB signaling pathway.

This compound: A Modulator of the NF-κB Pathway

This compound is a small molecule inhibitor that targets the kinase activity of RIPK2. By inhibiting RIPK2, it effectively blocks the downstream signaling events that lead to the activation of NF-κB.

Quantitative Data for RIPK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other notable RIPK2 inhibitors. This data is crucial for comparing the potency of different compounds and for selecting appropriate tools for research and drug development.

CompoundIC50 (nM)Assay TypeReference
This compound 6390Recombinant truncated RIPK2[1]
Ponatinib 6.7Recombinant RIPK2[6]
Regorafenib 41Recombinant RIPK2[6]
Sorafenib 75Recombinant RIPK2[2]
Gefitinib 51Recombinant RIPK2[6]
WEHI-345 130Recombinant RIPK2[7][8]
GSK583 8.0MDP-stimulated TNF-α production in human monocytes[2]
Compound 10w 0.6Recombinant RIPK2[4][7]
BI 706039 N/APotent inhibitor in cellular and in vivo assays[5]
CSLP37 N/APotent inhibitor of NOD2 signaling[9]

Signaling Pathways and Mechanism of Action

To visually represent the complex signaling network involving RIPK2 and the mechanism of its inhibition, the following diagrams are provided in the DOT language for Graphviz.

RIPK2_NFkB_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus NOD1_NOD2 NOD1/NOD2 RIPK2_inactive RIPK2 (inactive) NOD1_NOD2->RIPK2_inactive recruits PGN Peptidoglycan (PGN) PGN->NOD1_NOD2 senses RIPK2_active RIPK2 (active) (Phosphorylated & Ubiquitinated) RIPK2_inactive->RIPK2_active autophosphorylation & XIAP-mediated K63-linked polyubiquitination TAK1_complex TAK1/TAB1/TAB2 RIPK2_active->TAK1_complex activates XIAP XIAP (E3 Ligase) XIAP->RIPK2_inactive IKK_complex IKKα/IKKβ/NEMO TAK1_complex->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB_IκBα NF-κB-IκBα Complex NFκB_inactive NF-κB (p50/p65) NFκB_inactive->NFκB_IκBα NFκB_active NF-κB (p50/p65) NFκB_IκBα->NFκB_active releases DNA DNA NFκB_active->DNA translocates to nucleus & binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes promotes transcription

Figure 1: RIPK2-mediated NF-κB Signaling Pathway.

RIPK2_Inhibition_Workflow Mechanism of Action of this compound cluster_pathway Signaling Cascade NOD1_NOD2 NOD1/NOD2 Activation (e.g., by MDP) RIPK2 RIPK2 NOD1_NOD2->RIPK2 Downstream Downstream Signaling (NF-κB & MAPK activation) RIPK2->Downstream Inhibitor This compound Inhibitor->Block

Figure 2: Mechanism of this compound Action.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize RIPK2 inhibitors and their effects on the NF-κB pathway. These protocols are synthesized from established methods in the field.

In Vitro RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of recombinant RIPK2 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human RIPK2 (e.g., SignalChem #R08-11G)[10]

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).[11]

  • Add 2 µL of recombinant RIPK2 enzyme (e.g., 10 ng) diluted in Kinase Buffer to each well.[11]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 50 µM ATP and MBP) to each well.[11]

  • Incubate the plate at room temperature for 60 minutes.[11]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[11]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[11]

  • Read the luminescence using a plate reader.

  • Calculate IC50 values using non-linear regression analysis.

Cellular NF-κB Reporter Assay (HEK-Blue™ NOD2 Cells)

This assay quantifies NF-κB activation in a cellular context using a reporter gene system.

Materials:

  • HEK-Blue™ NOD2 cells (InvivoGen)

  • L18-MDP (NOD2 ligand)

  • This compound or other test compounds

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well plates

Procedure:

  • Seed HEK-Blue™ NOD2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with L18-MDP (e.g., 1 µg/mL) for 8-24 hours.[6]

  • After the incubation period, collect an aliquot of the cell culture supernatant.

  • Add the supernatant to the HEK-Blue™ Detection medium.

  • Incubate at 37°C for 1-4 hours, or until a color change is observed.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • The level of secreted alkaline phosphatase (SEAP) activity is proportional to NF-κB activation.

Western Blot Analysis of RIPK2 Pathway Activation

This method is used to detect the phosphorylation status of key proteins in the RIPK2-NF-κB signaling pathway.

Materials:

  • THP-1 or other suitable cells

  • L18-MDP

  • This compound or other test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-RIPK2, anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Plate cells and treat with this compound or DMSO for 1 hour.

  • Stimulate cells with L18-MDP (e.g., 200 ng/mL) for 30 minutes.[12]

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Quantify band intensities and normalize to a loading control.

Cytokine Secretion Assay (ELISA)

This assay measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to NOD2 stimulation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

  • Muramyl dipeptide (MDP)

  • This compound or other test compounds

  • ELISA kits for TNF-α, IL-6, etc.

  • 96-well cell culture plates

Procedure:

  • Plate BMDMs or PBMCs in a 96-well plate.

  • Pre-treat the cells with this compound or DMSO for 1 hour.

  • Stimulate the cells with MDP (e.g., 5 µg/mL) for 24 hours.[13]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Conclusion

This compound serves as a valuable chemical probe for investigating the intricacies of the NOD-RIPK2-NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to characterize the efficacy and mechanism of action of RIPK2 inhibitors. The continued exploration of compounds like this compound holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The provided data and methodologies are intended to facilitate further research in this exciting and rapidly evolving field.

References

The Impact of RIPK2 Inhibition on MAPK Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2. Upon activation by bacterial peptidoglycans, RIPK2 orchestrates a robust inflammatory response through the activation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK cascade, comprising the ERK, JNK, and p38 kinases, plays a pivotal role in regulating a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of the NOD2-RIPK2-MAPK signaling axis has been implicated in the pathogenesis of numerous inflammatory conditions, making RIPK2 an attractive therapeutic target. This technical guide provides an in-depth overview of the effect of RIPK2 inhibition on MAPK signaling, with a focus on the mechanism of action of RIPK2 inhibitors and the experimental methodologies used to assess their efficacy. While specific quantitative data on the compound "RIPK2-IN-3" (also known as FCG806791773) regarding its direct impact on MAPK signaling is not extensively available in the public domain, this guide will utilize data from well-characterized RIPK2 inhibitors to illustrate the expected effects and provide a framework for analysis.

The NOD2-RIPK2-MAPK Signaling Axis

The canonical NOD2 signaling pathway is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of RIPK2 via a homotypic CARD-CARD interaction.[1]

Once recruited, RIPK2 undergoes autophosphorylation and ubiquitination, which are crucial for its activation and the subsequent recruitment of downstream signaling complexes.[2] The activated RIPK2 then serves as a scaffold to engage and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which is a key upstream kinase for both the IKK (IκB kinase) complex and the MAPK cascades.[2][3][4] TAK1, in turn, phosphorylates and activates the MAPK kinases (MKKs), which then dually phosphorylate and activate the three major arms of the MAPK pathway:

  • p38 MAPK: Primarily activated by MKK3 and MKK6.[5]

  • JNK (c-Jun N-terminal kinase): Activated by MKK4 and MKK7.[5]

  • ERK (Extracellular signal-regulated kinase): While also influenced by RIPK2, the link is sometimes described as being mediated through Raf-1.[3][4]

Activation of these MAPK pathways leads to the phosphorylation and activation of numerous transcription factors, such as AP-1 (Activator protein 1), which translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines and chemokines.[2][6]

NOD2-RIPK2-MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex activates MKK3_6 MKK3/6 TAK1_complex->MKK3_6 activates MKK4_7 MKK4/7 TAK1_complex->MKK4_7 activates MEK1_2 MEK1/2 TAK1_complex->MEK1_2 activates p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 inhibits

Figure 1: NOD2-RIPK2-MAPK Signaling Pathway.

Mechanism of Action of RIPK2 Inhibitors on MAPK Signaling

RIPK2 inhibitors are small molecules designed to interfere with the kinase activity of RIPK2.[7] The primary mechanism of action involves binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing its autophosphorylation, a critical step for its activation.[7] By inhibiting RIPK2 autophosphorylation, these compounds effectively block the recruitment and activation of downstream signaling components, including the TAK1 complex.[8]

The inhibition of TAK1 activation has a direct cascading effect on the MAPK pathways. Without active TAK1, the phosphorylation and activation of MKK3/6, MKK4/7, and MEK1/2 are significantly reduced. Consequently, the levels of phosphorylated (active) p38, JNK, and ERK are diminished, leading to a suppression of MAPK-driven inflammatory gene expression.

Quantitative Analysis of RIPK2 Inhibition on MAPK Signaling

Due to the limited public data on this compound, this section presents representative data from studies on other well-characterized RIPK2 inhibitors to illustrate the expected quantitative effects on MAPK signaling.

Biochemical and Cellular Potency of RIPK2 Inhibitors

The potency of RIPK2 inhibitors is typically determined through biochemical assays using purified recombinant RIPK2 and cellular assays that measure downstream signaling events.

InhibitorTargetAssay TypeIC50 / EC50Reference
This compound RIPK2Biochemical (recombinant truncated)6.39 μM[1]
Ponatinib RIPK2Cellular (NF-κB reporter)0.8 nM[9]
GSK583 RIPK2Biochemical (ADP-Glo)1.5 μM[10]
WEHI-345 RIPK2Biochemical130 nM[11]
Effect of RIPK2 Inhibition on MAPK Phosphorylation

The efficacy of a RIPK2 inhibitor in a cellular context is often assessed by measuring the reduction in the phosphorylation of key MAPK proteins following stimulation with a NOD2 agonist like MDP. This is typically quantified using Western blotting with phospho-specific antibodies.

| Cell Line | Treatment | p-p38 (% of control) | p-JNK (% of control) | p-ERK (% of control) | Reference (Illustrative) | |---|---|---|---|---| | Microglia (SIM-A9) | MDP + RIPK2 PROTAC | Significantly Reduced | Not Reported | Not Reported |[12] | | HEK293 (NOD2 expressing) | L18-MDP + Ponatinib | Significantly Reduced | Significantly Reduced | Significantly Reduced |[9] |

Note: The table above provides a qualitative summary based on published findings for representative RIPK2 inhibitors, as specific quantitative data for this compound is not available. The term "Significantly Reduced" indicates a statistically significant decrease in the phosphorylated form of the protein compared to the stimulated control.

Experimental Protocols

In Vitro RIPK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified RIPK2.

Objective: To determine the IC50 value of a test compound against recombinant RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • Test compound (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant RIPK2 enzyme, and substrate (MBP).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.[13]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

RIPK2_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - RIPK2 Enzyme - Substrate (MBP) - ATP - Kinase Buffer - Test Compound Dilutions Start->Prepare_Reagents Add_to_Plate Add to 384-well Plate: 1. Test Compound 2. RIPK2 Enzyme 3. Substrate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Reaction: Add ATP Add_to_Plate->Initiate_Reaction Incubate Incubate at Room Temperature (e.g., 60 min) Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction and Detect ADP (e.g., ADP-Glo™ Assay) Incubate->Stop_and_Detect Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Stop_and_Detect->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Pre-treat with Inhibitor Then Stimulate with MDP Cell_Culture->Treatment Lysis Cell Lysis (with Protease/Phosphatase Inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab_pMAPK Primary Antibody Incubation (e.g., anti-phospho-p38) Blocking->Primary_Ab_pMAPK Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab_pMAPK->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Reprobing Reprobing for Total MAPK and Loading Control Stripping->Reprobing Reprobing->Detection Re-image Analysis Densitometry Analysis Reprobing->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for RIPK2-IN-3 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a key signaling molecule downstream of the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2), which are intracellular sensors of bacterial peptidoglycans. Upon activation, RIPK2 mediates the activation of downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling pathway is associated with various inflammatory diseases, making RIPK2 an attractive therapeutic target.

RIPK2-IN-3 is a known inhibitor of RIPK2. These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound and other potential inhibitors against RIPK2. The protocol is based on a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Signaling Pathway of RIPK2

The following diagram illustrates the central role of RIPK2 in the NOD signaling pathway.

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/2 NOD1/2 Bacterial Peptidoglycan->NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits RIPK2_Ub Polyubiquitinated RIPK2 RIPK2->RIPK2_Ub autophosphorylation & ubiquitination TAK1 TAK1 RIPK2_Ub->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates MAPK MAPK TAK1->MAPK activates NF-kB NF-kB IKK Complex->NF-kB activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes translocation & transcription RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 inhibits

Caption: RIPK2 signaling pathway initiated by NOD1/2 activation.

Quantitative Data of RIPK2 Inhibitors

The following table summarizes the in vitro inhibitory potencies of this compound and other selected RIPK2 inhibitors against RIPK2 kinase activity.

InhibitorIC50 (nM)Assay TypeReference
This compound 6390Biochemical[1]
Ponatinib6.7ADP-Glo[2]
Regorafenib41ADP-Glo[2]
Sorafenib75ADP-Glo[2]
Gefitinib51Biochemical[2]
OD365.3Biochemical
OD3814.1Biochemical
GSK5835Biochemical
WEHI-345130Biochemical
Compound 145.1Biochemical

Experimental Protocols

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

Experimental Workflow

The following diagram outlines the workflow for determining the IC50 of this compound.

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) C Kinase Reaction (RIPK2, Substrate, ATP, Inhibitor) A->C B Serial Dilution of this compound B->C D Incubation at Room Temperature C->D E Stop Kinase Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubation at Room Temperature E->F G Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) F->G H Incubation at Room Temperature G->H I Measure Luminescence H->I J Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) I->J

Caption: Workflow for in vitro kinase inhibitor IC50 determination.

Materials and Reagents
  • Recombinant human RIPK2 (active)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, opaque plates

  • Multichannel pipettes

  • Luminometer

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare working solutions of recombinant RIPK2, MBP substrate, and ATP in Kinase Buffer at the desired concentrations. The optimal concentrations of enzyme and substrate should be determined empirically.

  • Inhibitor Dilution:

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations for IC50 determination. A typical 10-point, 3-fold serial dilution is recommended. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction Setup (5 µL reaction volume):

    • In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.

    • Add 2 µL of the RIPK2 enzyme solution to each well, except for the no-enzyme control wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Mix the plate gently.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Mix the plate gently.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)) where RLU is the Relative Luminescence Unit.

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for performing an in vitro assay to determine the inhibitory activity of this compound. The detailed protocol, along with the signaling pathway and experimental workflow diagrams, should enable researchers to effectively characterize the potency of this and other RIPK2 inhibitors. Adherence to the protocol and careful optimization of assay conditions will ensure the generation of reliable and reproducible data, which is crucial for the development of novel therapeutics targeting RIPK2.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of RIPK2-IN-3, a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in cell culture experiments. This document is intended to assist researchers in designing and executing experiments to investigate the role of RIPK2 in cellular signaling pathways.

Introduction to this compound

This compound is a chemical inhibitor that targets the kinase activity of RIPK2. RIPK2 is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NOD-like receptors), NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways.[1][2] These pathways are critical for the production of pro-inflammatory cytokines and the initiation of an innate immune response.[2] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory diseases and cancer.[2][3] this compound serves as a valuable tool for studying the physiological and pathological roles of RIPK2. It inhibits recombinant truncated RIPK2 with an IC50 of 6.39 μM.[4]

RIPK2 Signaling Pathway

The diagram below illustrates the central role of RIPK2 in the NOD signaling pathway.

RIPK2_Signaling_Pathway NOD-RIPK2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1_NOD2 NOD1 / NOD2 Bacterial Peptidoglycan->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 CARD-CARD interaction XIAP_cIAPs XIAP / cIAPs (E3 Ligases) RIPK2->XIAP_cIAPs Ub Ubiquitination (K63) RIPK2->Ub XIAP_cIAPs->RIPK2 TAK1_complex TAK1 / TABs Ub->TAK1_complex Recruitment IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK MAPK (p38, ERK, JNK) TAK1_complex->MAPK Activation p_IκBα p-IκBα IKK_complex->p_IκBα Phosphorylation IκBα IκBα p_IκBα->IκBα Degradation NFκB NF-κB Nucleus NF-κB NFκB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) Nucleus->Gene_Expression RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 Inhibition

Caption: The NOD-RIPK2 signaling pathway initiated by bacterial peptidoglycans, leading to NF-κB and MAPK activation and subsequent pro-inflammatory gene expression. This compound acts by inhibiting RIPK2 kinase activity.

Quantitative Data for RIPK2 Inhibitors

InhibitorTargetAssay TypeIC50Cell Line / SystemReference
This compound Recombinant truncated RIPK2Biochemical6.39 µM-[4]
GSK583 RIPK2Biochemical5 nM-[2][5]
NOD2-mediated TNF-α productionCell-based8 nMHuman Monocytes[5][6]
NOD2-mediated IL-6 productionCell-based200 nM-[2]
WEHI-345 RIPK2Biochemical130 nM-[7]
NOD2-mediated signalingCell-based~500 nMRaw 267.4, BMDMs, THP-1[8][9]
BI 706039 RIPK2Biochemical< 1 nM-[10]
NOD2-mediated TNF-α productionCell-based< 1 nMHuman Cells[10]
NOD2-mediated TNF-α productionCell-based2.9 nMMouse Cells[10]
Ponatinib RIPK2Biochemical6.7 nM-
NOD2-mediated RIPK2 ubiquitinationCell-based5-10 nMTHP-1[11]

Experimental Protocols

General Guidelines for Cell Culture Experiments

Due to the higher in vitro IC50 of this compound compared to other inhibitors, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting concentration range of 1 µM to 50 µM is suggested.

Stock Solution Preparation:

  • This compound is typically supplied as a solid.

  • To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Treatment Protocol:

  • Plate cells at the desired density and allow them to adhere and reach the appropriate confluency.

  • Prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium.

  • It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the highest concentration of the inhibitor).

  • Pre-incubate the cells with this compound or vehicle control for a period of 30 minutes to 2 hours before stimulation. This allows for sufficient time for the inhibitor to enter the cells and engage with its target.

  • Stimulate the cells with a NOD1 or NOD2 agonist, such as muramyl dipeptide (MDP) or L18-MDP, to activate the RIPK2 signaling pathway. The concentration and incubation time of the agonist should be optimized for your cell type.

  • Following stimulation, proceed with the desired downstream analysis.

Experimental Workflow for a RIPK2 Inhibition Assay

The following diagram outlines a general workflow for assessing the efficacy of a RIPK2 inhibitor in cell culture.

Experimental_Workflow General Workflow for RIPK2 Inhibition Assay cluster_analysis Downstream Analysis Options A 1. Cell Seeding B 2. Pre-incubation with This compound or Vehicle A->B C 3. Stimulation with NOD1/NOD2 Agonist (e.g., MDP) B->C D 4. Incubation C->D E 5. Downstream Analysis D->E F Cytokine Measurement (ELISA, CBA) E->F G Western Blot (p-RIPK2, p-IκBα, p-p38) E->G H NF-κB Reporter Assay E->H I Gene Expression Analysis (qPCR, RNA-seq) E->I

Caption: A generalized experimental workflow for evaluating the inhibitory effect of this compound on NOD-dependent signaling in cultured cells.

Protocol 1: Inhibition of NOD2-Mediated Cytokine Production

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α or IL-8, in response to NOD2 stimulation.

Cell Lines: Human monocytic cell lines (e.g., THP-1) or mouse macrophage cell lines (e.g., Raw264.7).

Materials:

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • L18-MDP (NOD2 agonist)

  • ELISA kit for the cytokine of interest (e.g., human TNF-α or mouse TNF-α)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and culture overnight.

  • Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Include a vehicle-only control.

  • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle.

  • Pre-incubate the cells for 1 hour at 37°C.

  • Add L18-MDP to each well to a final concentration of 100 ng/mL (or an optimized concentration for your cell line).

  • Incubate the plate for 6-24 hours at 37°C. The optimal incubation time will depend on the cytokine being measured.

  • Collect the cell culture supernatant.

  • Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data by plotting the cytokine concentration against the concentration of this compound to determine the IC50 value.

Protocol 2: Analysis of RIPK2 Pathway Activation by Western Blot

This protocol allows for the direct assessment of RIPK2 signaling pathway inhibition by monitoring the phosphorylation status of key signaling molecules.

Cell Lines: HEK293T cells transiently expressing NOD2, or cell lines endogenously expressing the pathway components (e.g., THP-1).

Materials:

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • L18-MDP (NOD2 agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: phospho-RIPK2 (S176), total RIPK2, phospho-IκBα, total IκBα, phospho-p38, total p38.

  • Loading control antibody (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with L18-MDP (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in the stock solution. If precipitation is observed in the cell culture medium, consider using a lower concentration or a different solvent.

  • Cell Viability: It is important to assess the cytotoxicity of this compound on your chosen cell line. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your experiments, especially at higher concentrations.

  • Specificity: While this compound is reported to be a RIPK2 inhibitor, it is good practice to include appropriate controls to ensure the observed effects are specific to RIPK2 inhibition. This could involve using a structurally unrelated RIPK2 inhibitor as a positive control or using cells with RIPK2 knockdown or knockout.

  • Stimulation Conditions: The concentration of the NOD1/NOD2 agonist and the stimulation time are critical parameters that should be optimized for each cell type to achieve a robust and reproducible response.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of RIPK2 in health and disease.

References

Application Notes and Protocols for RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical signaling molecule involved in the innate immune response.[1][2] It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[3][4] Upon activation, RIPK2 undergoes ubiquitination and autophosphorylation, leading to the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways.[1][2] This cascade results in the production of pro-inflammatory cytokines and is essential for clearing bacterial infections. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 a promising therapeutic target.[2][3]

RIPK2-IN-3 is a chemical inhibitor of RIPK2 with anti-inflammatory and anti-tumor activity.[5][6] It inhibits recombinant truncated RIPK2 with an IC50 of 6.39 μM.[6][7] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro research settings.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Weight 410.47 g/mol [5][6]
Chemical Formula C₂₅H₂₂N₄O₂[5][6]
IC₅₀ (recombinant truncated RIPK2) 6.39 μM[6][7]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[5]
Storage (Powder) -20°C for up to 3 years[5]
Storage (Stock Solution) -80°C for up to 1 year[5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • This compound is intended for research use only.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays. For cell-based experiments, it is often recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the solvent's effect on the cells.[5]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso vortex 3. Vortex thoroughly add_dmso->vortex sonicate 4. Sonicate if necessary vortex->sonicate inspect 5. Inspect for complete dissolution sonicate->inspect aliquot 6. Aliquot into single-use tubes inspect->aliquot If clear store 7. Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 410.47 g/mol × 1000 mg/g

      • Mass = 4.1047 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out approximately 4.1 mg of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial. Record the exact weight.

  • Add DMSO:

    • Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 410.47 ( g/mol )] / 10 (mmol/L)

    • For example, if you weighed exactly 4.10 mg:

      • Volume (mL) = [4.10 / 410.47] / 10 = 0.0009988 L ≈ 1.0 mL

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Close the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C . When stored properly, the stock solution should be stable for up to one year.[5]

Preparation of Working Solutions

To prepare a working solution for a cell-based assay, dilute the 10 mM stock solution in the appropriate cell culture medium.

Example: Preparing a 10 µM working solution

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or brief vortexing before adding to your cells.

Note: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway

RIPK2 Signaling Pathway

RIPK2 is a central kinase in the NOD-like receptor signaling pathway. The diagram below illustrates the key events following NOD1/2 activation.

G PAMPs Bacterial Peptidoglycans (e.g., MDP) NODs NOD1 / NOD2 PAMPs->NODs activates RIPK2 RIPK2 NODs->RIPK2 recruits & activates Ubiquitination XIAP, BIRC2/3 Mediated K63 & M1 Ubiquitination RIPK2->Ubiquitination TAK1 TAK1 Complex Ubiquitination->TAK1 recruits IKK IKK Complex TAK1->IKK activates MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokine Production Nucleus->Cytokines induces transcription RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 inhibits

Caption: The NOD-RIPK2 signaling cascade and the point of inhibition by this compound.

References

RIPK2-IN-3 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the RIPK2 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

RIPK2-IN-3 is an inhibitor of RIPK2 with a reported IC50 of 6.39 μM for the recombinant truncated form of the enzyme.[1] This document provides detailed information on the solubility of this compound and protocols for its application in common cell-based and biochemical assays.

Physicochemical Properties and Solubility

Proper dissolution of an inhibitor is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound.

PropertyValueSource
Molecular Formula C₂₅H₂₂N₄O₂TargetMol
Molecular Weight 410.47 g/mol TargetMol
CAS Number 1290490-78-6TargetMol

Solubility Data:

SolventConcentrationCommentsSource
DMSO ≥ 40 mg/mLA stock solution of 40 mg/mL can be prepared.TargetMol
Ethanol InsolubleData not available, generally expected to have lower solubility than in DMSO.N/A
Methanol InsolubleData not available, generally expected to have lower solubility than in DMSO.N/A
Aqueous Buffers (e.g., PBS) InsolubleDirect dissolution in aqueous buffers is not recommended.N/A

Note: For most cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in an aqueous buffer or cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced effects on the cells.

Signaling Pathway

The diagram below illustrates the central role of RIPK2 in the NOD2 signaling pathway, leading to the activation of downstream inflammatory responses.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment (CARD-CARD) Ub K63/M1-linked Ubiquitination RIPK2->Ub Autophosphorylation & Ubiquitination XIAP XIAP (E3 Ligase) XIAP->Ub TAK1_complex TAK1/TAB Complex Ub->TAK1_complex Recruitment & Activation IKK_complex IKK Complex (IKKα/β/γ) Ub->IKK_complex Recruitment & Activation MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK Activation NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB IκB Phosphorylation & Degradation NFkB NF-κB NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression Translocation MAPK->Gene_Expression Activation of Transcription Factors RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 Inhibition

Caption: NOD2-RIPK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in various experimental settings. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

General Experimental Workflow

The diagram below outlines a general workflow for evaluating the efficacy of this compound.

Experimental_Workflow Start Start Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Inhibitor_Treatment Pre-treat Cells with This compound Dilutions Stock_Prep->Inhibitor_Treatment Cell_Culture Culture and Plate Cells (e.g., HEK293, THP-1) Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with NOD2 Ligand (e.g., L18-MDP) Inhibitor_Treatment->Stimulation Assay_Choice Select Assay Stimulation->Assay_Choice Biochemical_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) Assay_Choice->Biochemical_Assay Biochemical Cell_Based_Assay Cell-Based Assay Assay_Choice->Cell_Based_Assay Cellular Data_Analysis Data Analysis (IC50 Calculation) Biochemical_Assay->Data_Analysis Target_Engagement Target Engagement (e.g., NanoBRET) Cell_Based_Assay->Target_Engagement Downstream_Signaling Downstream Signaling Cell_Based_Assay->Downstream_Signaling Target_Engagement->Data_Analysis Ubiquitination_Assay Ubiquitination Assay (IP/Western Blot) Downstream_Signaling->Ubiquitination_Assay NFkB_Assay NF-κB Reporter Assay (Luciferase) Downstream_Signaling->NFkB_Assay Ubiquitination_Assay->Data_Analysis NFkB_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for testing this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW = 410.47 g/mol ), add 243.6 µL of DMSO.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format to measure the direct inhibition of RIPK2 kinase activity.

  • Materials:

    • Recombinant human RIPK2 enzyme

    • Kinase substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • This compound serial dilutions

    • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

    • In a 384-well plate, add 1 µL of the this compound dilutions or vehicle (DMSO) control.[2]

    • Add 2 µL of RIPK2 enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically.[2]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., MBP and 50 µM ATP).[2]

    • Incubate the plate at room temperature for 60 minutes.[2]

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves:

      • Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[2]

      • Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.[2]

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: RIPK2 Ubiquitination Assay by Immunoprecipitation and Western Blot

This protocol describes how to assess the effect of this compound on the ubiquitination of RIPK2 in cells.

  • Materials:

    • Cells expressing RIPK2 (e.g., THP-1 or HEK293 cells with NOD2)

    • NOD2 ligand (e.g., L18-MDP)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer or Triton X-100 based buffer: 150 mM NaCl, 50 mM Tris pH 7.5, 1% Triton X-100, supplemented with protease and phosphatase inhibitors, and 5 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases).[3]

    • Anti-RIPK2 antibody for immunoprecipitation

    • Protein A/G magnetic beads

    • Antibodies for Western blotting: anti-Ubiquitin (e.g., P4D1 or FK2), anti-RIPK2

    • SDS-PAGE and Western blotting equipment and reagents

  • Procedure:

    • Cell Treatment:

      • Plate cells and allow them to adhere or grow to the desired density.

      • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

      • Stimulate the cells with a NOD2 ligand (e.g., 200 ng/mL L18-MDP) for 30-60 minutes.[3]

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in ice-cold lysis buffer.[3]

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C.[3]

    • Immunoprecipitation:

      • Determine the protein concentration of the supernatant.

      • Incubate 0.5-1 mg of protein lysate with an anti-RIPK2 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

      • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

      • Wash the beads 3-5 times with cold lysis buffer.[3]

    • Western Blotting:

      • Elute the immunoprecipitated proteins from the beads by boiling in 2x SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Probe the membrane with a primary antibody against ubiquitin to detect ubiquitinated RIPK2.

      • Subsequently, probe the membrane with a primary antibody against RIPK2 to confirm the immunoprecipitation of the protein.

      • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Protocol 4: NF-κB Reporter Assay (Luciferase-Based)

This protocol measures the activity of the NF-κB signaling pathway, a downstream effector of RIPK2.

  • Materials:

    • HEK293 cells (or other suitable cell line) stably expressing an NF-κB-luciferase reporter construct.[4]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).[4]

    • NOD2 ligand (e.g., L18-MDP) or another NF-κB activator like TNF-α.[4]

    • This compound serial dilutions.

    • White, opaque 96-well cell culture plates.[4]

    • Luciferase assay reagent (e.g., Promega Luciferase Assay System).[4]

    • Luminometer.[4]

  • Procedure:

    • Cell Seeding:

      • Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete medium.[4]

      • Incubate overnight to allow for cell attachment.

    • Inhibitor and Stimulant Treatment:

      • Prepare serial dilutions of this compound in the cell culture medium.

      • Carefully remove the medium from the wells and add 50 µL of the compound dilutions. Include a vehicle control (DMSO).[4]

      • Incubate the plate for 1 hour at 37°C.[4]

      • Prepare a working solution of the NF-κB activator (e.g., 2x final concentration of L18-MDP).

      • Add 50 µL of the activator solution to all wells except for the unstimulated control wells.[4]

      • Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.[4]

    • Luminescence Measurement:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature.

      • Prepare the luciferase assay reagent according to the manufacturer's instructions.

      • Add 100 µL of the luciferase assay reagent to each well.[4]

      • Immediately measure the luminescence using a plate-reading luminometer.[4]

    • Data Analysis:

      • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

      • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.[4]

Disclaimer

This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Utilizing RIPK2-IN-3 in a Murine Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, RIPK2 triggers the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathogenesis of inflammatory bowel disease (IBD).[1][2][3] Consequently, inhibition of RIPK2 presents a promising therapeutic strategy for IBD.

These application notes provide a comprehensive guide for the preclinical evaluation of RIPK2 inhibitors, using RIPK2-IN-3 as a focal point, in a murine model of colitis. While specific in vivo efficacy and dosing data for this compound are not extensively available in public literature, this document leverages data from structurally and functionally similar RIPK2 inhibitors to provide robust experimental protocols and expected outcomes. The provided methodologies for colitis induction, inhibitor administration, and endpoint analysis are established and widely used in the field. Researchers should adapt and optimize these protocols for the specific physicochemical properties of this compound.

Signaling Pathway of RIPK2 in Intestinal Inflammation

The diagram below illustrates the central role of RIPK2 in mediating inflammatory signals in response to bacterial components, leading to the transcription of pro-inflammatory cytokines.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway in IBD cluster_extracellular Extracellular/Lumen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation Ub Ubiquitination RIPK2->Ub This compound This compound This compound->RIPK2 Inhibition TAK1_TAB TAK1/TAB Ub->TAK1_TAB Activation IKK_complex IKK Complex TAK1_TAB->IKK_complex MAPK MAPKs TAK1_TAB->MAPK NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes

Caption: RIPK2 signaling cascade in intestinal inflammation.

Experimental Protocols

Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis Model

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of ulcerative colitis.[4][5][6][7]

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran sodium sulfate (DSS, 36-50 kDa)

  • Sterile drinking water

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

Protocol for Acute Colitis:

  • Acclimatization: Acclimate mice for at least 7 days before the start of the experiment.

  • Baseline Measurement: Record the initial body weight of each mouse.

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[4][6]

  • Preparation of this compound: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required.

  • Inhibitor Administration:

    • Dose: Based on data from similar RIPK2 inhibitors, a starting dose range of 10-50 mg/kg can be explored.[1]

    • Route: Administer this compound or vehicle via oral gavage once or twice daily.

    • Timing: Start the treatment concurrently with DSS administration or in a therapeutic regimen after the onset of clinical signs.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Termination: Euthanize mice at the end of the study (e.g., day 7 or 8).

  • Endpoint Analysis:

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis and cytokine measurement.

Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10LoosePositive
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a T-cell-mediated colitis that shares features with Crohn's disease.[8][9][10][11]

Materials:

  • 8-12 week old SJL/J or BALB/c mice

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol (B145695) (50%)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound

Protocol:

  • Acclimatization and Baseline: As described for the DSS model.

  • Sensitization (Optional): Apply a solution of TNBS in acetone/olive oil to the shaved skin of the mice one week prior to intrarectal administration.

  • Induction of Colitis:

    • Anesthetize the mice lightly.

    • Slowly administer 100-150 µl of 2.5 mg TNBS dissolved in 50% ethanol intrarectally using a catheter.

    • Keep the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

  • Inhibitor Administration: Administer this compound or vehicle via oral gavage as described in the DSS protocol. Treatment can begin prior to or after TNBS instillation.

  • Monitoring: Monitor clinical signs (body weight, diarrhea) daily.

  • Termination and Endpoint Analysis: Euthanize mice 3-5 days after TNBS administration and perform endpoint analyses as in the DSS model.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in a murine colitis model.

Experimental_Workflow Murine Colitis Model Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization baseline Baseline Measurements (Body Weight) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping colitis_induction Colitis Induction (DSS or TNBS) grouping->colitis_induction treatment Treatment Administration (this compound or Vehicle) grouping->treatment monitoring Daily Monitoring (DAI Score) colitis_induction->monitoring treatment->monitoring termination Euthanasia and Sample Collection monitoring->termination analysis Endpoint Analysis termination->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation

Caption: General experimental workflow for preclinical testing.

Data Presentation

The following tables present hypothetical but representative quantitative data based on studies with similar RIPK2 inhibitors. These tables should be used as a template for organizing experimental results obtained with this compound.

Table 1: Effect of RIPK2 Inhibition on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDose (mg/kg)Day 3 DAI (Mean ± SEM)Day 5 DAI (Mean ± SEM)Day 7 DAI (Mean ± SEM)
Healthy Control-0.0 ± 0.00.0 ± 0.00.0 ± 0.0
DSS + Vehicle-1.2 ± 0.22.5 ± 0.33.8 ± 0.4
DSS + this compound100.8 ± 0.11.8 ± 0.22.5 ± 0.3
DSS + this compound300.5 ± 0.11.2 ± 0.2**1.8 ± 0.2***

*p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle

Table 2: Effect of RIPK2 Inhibition on Macroscopic and Microscopic Colitis Parameters

Treatment GroupDose (mg/kg)Colon Length (cm, Mean ± SEM)Histological Score (Mean ± SEM)
Healthy Control-9.5 ± 0.30.2 ± 0.1
DSS + Vehicle-6.2 ± 0.48.5 ± 0.7
DSS + this compound107.5 ± 0.35.8 ± 0.5
DSS + this compound308.6 ± 0.2 3.2 ± 0.4

*p<0.05, **p<0.01 vs. DSS + Vehicle

Table 3: Effect of RIPK2 Inhibition on Pro-inflammatory Cytokine Levels in Colon Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein, Mean ± SEM)IL-6 (pg/mg protein, Mean ± SEM)IL-1β (pg/mg protein, Mean ± SEM)
Healthy Control-50 ± 830 ± 525 ± 4
DSS + Vehicle-350 ± 45280 ± 30200 ± 25
DSS + this compound10220 ± 30180 ± 20130 ± 15*
DSS + this compound30110 ± 15 90 ± 1270 ± 10**

*p<0.05, **p<0.01 vs. DSS + Vehicle

Histological Analysis

Colon sections should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A blinded histological scoring should be performed to assess the degree of inflammation and tissue damage.

Histological Scoring Criteria:

  • Inflammation Severity (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.

  • Inflammation Extent (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.

  • Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.

  • Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

The total histological score is the sum of the scores for each parameter.[12][13][14][15]

Cytokine Measurement

Colon tissue samples should be homogenized in a lysis buffer containing protease inhibitors. The total protein concentration of the homogenates should be determined using a BCA assay. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the colon homogenates can be quantified using commercially available ELISA kits according to the manufacturer's instructions.[16][17][18][19][20]

Conclusion

The protocols and data templates provided herein offer a robust framework for the preclinical evaluation of this compound in murine models of colitis. By systematically applying these methodologies, researchers can effectively assess the therapeutic potential of RIPK2 inhibition for the treatment of inflammatory bowel disease. It is crucial to perform dose-response studies and thorough pharmacokinetic/pharmacodynamic analyses to optimize the therapeutic window for this compound.

References

Application Notes and Protocols for RIPK2-IN-3 in Immunology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling pathways, including NF-κB and MAPKs. This cascade culminates in the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

RIPK2-IN-3 is a chemical inhibitor of RIPK2. These application notes provide a comprehensive overview of the experimental design for utilizing this compound in immunology studies, complete with detailed protocols for key assays and quantitative data for RIPK2 inhibitors.

Mechanism of Action

This compound functions as an inhibitor of the kinase activity of RIPK2. By binding to RIPK2, it prevents the autophosphorylation and subsequent activation of the kinase. This blockade inhibits the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators. Specifically, this compound has been shown to inhibit recombinant truncated RIPK2 with an IC50 of 6.39 μM[1].

Data Presentation: Quantitative Analysis of RIPK2 Inhibitors

The following tables summarize the inhibitory activities of this compound and other notable RIPK2 inhibitors in various assays. This data is crucial for comparative studies and for determining appropriate experimental concentrations.

Table 1: In Vitro Inhibitory Activity of RIPK2 Inhibitors

CompoundAssay TypeTargetIC50 (nM)Reference
This compound BiochemicalRecombinant truncated RIPK26390[1]
PonatinibBiochemicalRecombinant RIPK26.7[2]
RegorafenibBiochemicalRecombinant RIPK241[3]
SorafenibBiochemicalRecombinant RIPK275[3]
WEHI-345BiochemicalRIPK2130[3]
GSK583BiochemicalRIPK2-
Compound 10wBiochemicalRIPK20.6
Compound 8BiochemicalRIPK23
AdezmapimodBiochemicalRIPK2251[3]
PD166285Kinase AssayRIPK213[4]
Compound 33 (UH15-15)Kinase AssayRIPK28[4]

Table 2: Cellular Activity of RIPK2 Inhibitors

CompoundCell LineAssayEndpointIC50/EC50 (nM)Reference
PonatinibHEKBlueNF-κB ReporterSEAP activity0.8 (EC50)[2]
RegorafenibHEKBlueNF-κB ReporterSEAP activity-[2]
SorafenibHEKBlueNF-κB ReporterSEAP activity-[2]
GefitinibHEKBlueNF-κB ReporterSEAP activity7800 (EC50)[2]
WEHI-345Raw 264.7Cytokine ProductionTNFα-
GSK583HEK293Cytokine ProductionIL-84[3]
GSK583MonocytesCytokine ProductionTNFα13[3][5]
GSK583Human Whole BloodCytokine ProductionTNFα26[5]
Compound 8Mouse BMDMsCytokine ProductionIL-612[3]
Compound 10wRaw264.7Cytokine ProductionTNFα1.4 - 16.8
PD166285HEKBlueNF-κB ReporterNF-κB activation37[4]
Compound 33 (UH15-15)HEKBlueNF-κB ReporterNF-κB activation20[4]

Signaling Pathway Diagram

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1 TAK1 RIPK2->TAK1 activates XIAP->RIPK2 K63-linked polyubiquitination IKK_complex IKKα/β/γ TAK1->IKK_complex activates MAPK MAPK TAK1->MAPK activates IkB IκBα (degraded) IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression induces This compound This compound This compound->RIPK2 inhibits

Caption: NOD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Here are detailed protocols for key immunology experiments to evaluate the efficacy of this compound.

In Vitro: MDP-Induced Cytokine Production in Human Whole Blood

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a physiologically relevant setting.

Materials:

  • Freshly drawn human blood in heparinized tubes.

  • This compound (stock solution in DMSO).

  • Muramyl dipeptide (MDP) (stock solution 1 mg/mL in sterile water).

  • RPMI-1640 medium.

  • 96-well flat-bottom cell culture plates.

  • Phosphate-buffered saline (PBS).

  • ELISA kits for TNF-α, IL-6, or other cytokines of interest.

Protocol:

  • Preparation of Reagents:

    • Prepare a 10x working solution of this compound in RPMI-1640. It is recommended to perform a dose-response curve, with concentrations ranging from 0.1 µM to 100 µM, considering the IC50 of 6.39 µM.

    • Prepare a 10 µg/mL (25x) working solution of MDP in sterile PBS.

    • Prepare a vehicle control (DMSO in RPMI-1640) at the same final concentration as the highest this compound concentration.

  • Assay Setup:

    • Gently invert the heparinized blood tubes 2-3 times.

    • In a 96-well plate, add 10 µL of the 10x this compound working solutions or vehicle control to triplicate wells.

    • Add 80 µL of RPMI-1640 to each well.

    • Carefully add 10 µL of whole blood to each well.

    • Mix gently by tapping the plate.

  • Incubation and Stimulation:

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

    • Add 4 µL of the 25x MDP working solution to each well (final concentration 0.4 µg/mL). For unstimulated controls, add 4 µL of PBS.

    • Incubate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the plasma supernatant.

    • Measure the concentration of cytokines in the plasma using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound for the inhibition of each cytokine.

In Vitro: NF-κB Reporter Assay

This assay quantifies the inhibition of NF-κB activation downstream of RIPK2.

Materials:

  • HEK293 cells stably expressing a NOD2 receptor and an NF-κB-driven luciferase reporter gene.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • L18-MDP (a more potent form of MDP).

  • 96-well white, opaque cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed the HEK293-NOD2-NF-κB reporter cells in a 96-well white, opaque plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO).

    • Carefully remove the medium from the wells and add 50 µL of the compound dilutions.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of L18-MDP in complete culture medium at a concentration of 20 ng/mL.

    • Add 50 µL of the L18-MDP working solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final L18-MDP concentration will be 10 ng/mL.

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each this compound concentration.

    • Determine the IC50 value.

In Vitro: Western Blot for IκBα Degradation

This assay provides a direct measure of the inhibition of the NF-κB signaling cascade.

Materials:

  • A suitable cell line expressing NOD2 (e.g., HEK293-NOD2, THP-1).

  • This compound.

  • MDP or L18-MDP.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-IκBα, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate cells with MDP or L18-MDP for a time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize IκBα levels to the loading control.

    • Observe the inhibition of MDP-induced IκBα degradation in the presence of this compound.

In Vivo: MDP-Induced Peritonitis Model

This model assesses the anti-inflammatory efficacy of this compound in a living organism.

Materials:

  • C57BL/6 mice.

  • This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose).

  • MDP solution in sterile PBS.

  • Sterile PBS for peritoneal lavage.

Protocol:

  • Inhibitor Administration:

    • Administer this compound or vehicle to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose will need to be determined based on pharmacokinetic studies, but a starting point could be in the range of 10-50 mg/kg.

  • Induction of Peritonitis:

    • 30-60 minutes after inhibitor administration, inject mice intraperitoneally with MDP (e.g., 100 µg in 200 µL of sterile PBS).

  • Peritoneal Lavage and Cell Analysis:

    • 4-6 hours after MDP injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity and then collecting the fluid.

    • Count the total number of leukocytes in the lavage fluid.

    • Perform a differential cell count (e.g., neutrophils, macrophages) using cytospin preparations and staining or by flow cytometry.

  • Cytokine Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage fluid by ELISA.

  • Data Analysis:

    • Compare the number of infiltrating immune cells and cytokine levels between the vehicle-treated and this compound-treated groups.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating a RIPK2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Cellular_Assays Cell-Based Assays Biochemical_Assay->Cellular_Assays Confirm Target Engagement Cytokine_Assay Cytokine Production Assay (e.g., ELISA) Cellular_Assays->Cytokine_Assay NFkB_Assay NF-κB Activation Assay (e.g., Reporter Assay) Cellular_Assays->NFkB_Assay Western_Blot Western Blot (IκBα degradation) Cellular_Assays->Western_Blot PK_Studies Pharmacokinetic Studies Cytokine_Assay->PK_Studies Establish Potency NFkB_Assay->PK_Studies Western_Blot->PK_Studies Efficacy_Model Efficacy Model (e.g., Peritonitis) PK_Studies->Efficacy_Model Determine Dosing Regimen Cell_Analysis Cellular Analysis (Lavage Fluid) Efficacy_Model->Cell_Analysis Cytokine_Analysis Cytokine Analysis (Lavage Fluid) Efficacy_Model->Cytokine_Analysis

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Application Note: Western Blot Protocol for Monitoring p-RIPK2 (Ser176) Inhibition by RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key signaling node downstream of the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its activation through autophosphorylation at multiple sites, including Serine 176 (S176).[4][5] This phosphorylation event is a critical marker for RIPK2 activation and initiates downstream signaling cascades, primarily the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3][6][7] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory conditions, making RIPK2 an attractive therapeutic target.[3][8]

RIPK2 inhibitors, such as RIPK2-IN-3, are designed to block the kinase activity of RIPK2, thereby preventing its autophosphorylation and subsequent inflammatory signaling.[3] This application note provides a detailed protocol for assessing the efficacy of this compound by monitoring the phosphorylation status of RIPK2 at Ser176 in a cellular context using Western blot analysis.

Signaling Pathway and Inhibition

The following diagram illustrates the NOD2 signaling pathway, highlighting the autophosphorylation of RIPK2 and the point of intervention for this compound. Upon ligand binding, NOD2 recruits and activates RIPK2, which then autophosphorylates. This leads to its ubiquitination and the subsequent activation of downstream pathways like NF-κB. This compound inhibits the kinase activity of RIPK2, preventing the initial autophosphorylation step.

RIPK2_Signaling_Pathway cluster_membrane Cytoplasm MDP MDP (NOD2 Ligand) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits pRIPK2 p-RIPK2 (pS176) RIPK2->pRIPK2 Autophosphorylation XIAP XIAP/cIAP pRIPK2->XIAP Recruits Ub_RIPK2 Ub-RIPK2 pRIPK2->Ub_RIPK2 XIAP->pRIPK2 Ubiquitination TAK1 TAK1 Complex Ub_RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB Activation IKK->NFkB Activates Inhibitor This compound Inhibitor->RIPK2 Inhibits

Caption: NOD2-RIPK2 signaling pathway and point of inhibition.

Experimental Protocol

This protocol involves treating a suitable cell line (e.g., human monocytic THP-1 cells) with the RIPK2 inhibitor before stimulating RIPK2 phosphorylation with a NOD2 agonist. The change in p-RIPK2 (S176) levels is then quantified by Western blot.

Experimental Workflow

The overall workflow for the experiment is depicted below.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. Inhibitor Pre-treatment (this compound) A->B C 3. Cell Stimulation (e.g., L18-MDP) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Immunoblotting (Antibody Incubation) G->H I 9. Detection & Imaging H->I J 10. Data Analysis I->J

Caption: Workflow for p-RIPK2 Western blot analysis.

Part A: Cell Culture and Treatment
  • Cell Seeding: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and allow cells to rest for 24 hours.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) in cell culture medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).

  • Stimulation: Prepare a stock solution of a NOD2 agonist, such as L18-MDP (a potent derivative of Muramyl Dipeptide). Add the agonist to the cells at a final concentration of 100-200 ng/mL.[9] Include an unstimulated, vehicle-treated control.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C to induce RIPK2 phosphorylation.

  • Harvesting: After incubation, immediately place the culture plates on ice.

Part B: Protein Extraction
  • Wash: Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[10][11]

  • Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

Part C: Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

Part D: Western Blotting
  • Sample Preparation: Mix 20-40 µg of protein from each sample with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured samples and a molecular weight marker onto an 8-10% polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[11]

  • Blocking: Wash the membrane with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in 1X TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RIPK2 (Ser176) diluted in blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with 1X TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (or other appropriate secondary) diluted in blocking buffer for 1 hour at room temperature.[12]

  • Final Washes: Wash the membrane three times for 10 minutes each with 1X TBST.

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Re-probing (Recommended): To ensure equal protein loading and that the inhibitor does not affect total RIPK2 levels, the membrane can be stripped and re-probed.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes.

    • Wash thoroughly and re-block the membrane.

    • Incubate with a primary antibody for total RIPK2.

    • Repeat the detection steps.

    • For a loading control, the membrane can be stripped again and re-probed with an antibody for a housekeeping protein like GAPDH or β-actin.

Data Presentation and Analysis

A successful experiment will show a strong band at ~61 kDa (the molecular weight of RIPK2) in the stimulated, vehicle-treated lane when probed with the anti-p-RIPK2 (S176) antibody.[5][13] The intensity of this band should decrease in a dose-dependent manner in the lanes corresponding to cells treated with increasing concentrations of this compound. The total RIPK2 and loading control bands should remain consistent across all lanes. Densitometry analysis can be performed to quantify the band intensities and calculate the IC50 value for the inhibitor.

Table 1: Recommended Reagent Concentrations and Times
ParameterRecommended ValueNotes
Cell Seeding Density 1 x 10^6 cells/mLFor THP-1 cells.
PMA (for differentiation) 50-100 ng/mL24-48 hours incubation.
This compound Conc. 0.1 nM - 10 µMA wide range is suggested for initial dose-response curves.
Inhibitor Pre-incubation 1 - 2 hours
NOD2 Agonist (L18-MDP) 100 - 200 ng/mLConcentration may require optimization.[9]
Stimulation Time 30 - 60 minutesTime course may be performed to find optimal signal.
Protein Loading Amount 20 - 40 µ g/lane
Table 2: Antibody Dilutions and Specifications
AntibodyHostTypeRecommended DilutionApprox. MW
Anti-p-RIPK2 (Ser176) RabbitPolyclonal or Monoclonal1:1000~61 kDa[4][5]
Anti-Total RIPK2 RabbitMonoclonal1:1000~61 kDa[5]
Anti-GAPDH MouseMonoclonal1:1000 - 1:5000~37 kDa
Anti-Rabbit IgG (HRP) GoatPolyclonal1:2000 - 1:5000N/A
Anti-Mouse IgG (HRP) GoatPolyclonal1:2000 - 1:5000N/A

References

Application Notes and Protocols for In Vivo Administration of RIPK2 Inhibitors in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, triggering downstream signaling cascades that lead to the activation of NF-κB and MAPKs, and the subsequent production of pro-inflammatory cytokines.[2] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), sarcoidosis, and inflammatory arthritis, making RIPK2 an attractive therapeutic target.[1][3]

This document provides detailed application notes and generalized protocols for the in vivo administration of RIPK2 inhibitors in mouse models of inflammatory disease. While the specific compound RIPK2-IN-3 was not found in the reviewed literature, this guide is based on data from several well-characterized RIPK2 inhibitors. Researchers using novel or less-characterized inhibitors like this compound should use this information as a starting point and perform necessary optimization.

RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD signaling pathway.

RIPK2_Signaling cluster_0 Bacterial Peptidoglycan (PGN) cluster_1 Cytoplasm cluster_2 Nucleus PGN PGN NOD1_NOD2 NOD1 / NOD2 PGN->NOD1_NOD2 Recognition RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment & Activation XIAP XIAP (E3 Ligase) RIPK2->XIAP Ubiquitination (K63) TAK1 TAK1 Complex RIPK2->TAK1 Activation XIAP->RIPK2 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Inhibitor RIPK2 Inhibitor (e.g., this compound) Inhibitor->RIPK2 Experimental_Workflow cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Endpoint Analysis Formulation Inhibitor Formulation (e.g., this compound in vehicle) Administration Administer Inhibitor or Vehicle (e.g., i.p. or oral gavage) Formulation->Administration Animal_Groups Randomize Mice into Treatment Groups Animal_Groups->Administration Induction Induce Disease Model (e.g., MDP, DSS, etc.) Administration->Induction Monitoring Monitor Animals (e.g., weight, clinical signs) Induction->Monitoring Euthanasia Euthanasia & Sample Collection (e.g., peritoneal lavage, tissue) Monitoring->Euthanasia Cell_Analysis Cellular Analysis (e.g., cell counts, flow cytometry) Euthanasia->Cell_Analysis Molecular_Analysis Molecular Analysis (e.g., cytokine ELISA, qRT-PCR) Euthanasia->Molecular_Analysis Histology Histopathological Analysis Euthanasia->Histology

References

Application Notes and Protocols for Studying Necroptosis Pathways with RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious disease, and ischemia-reperfusion injury. Unlike the immunologically silent process of apoptosis, necroptosis is inherently pro-inflammatory, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs). The core signaling cascade of necroptosis is mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2]

RIPK2, a distinct member of the RIP kinase family, is primarily known for its central role in innate immunity as a key downstream signaling molecule for the bacterial sensors NOD1 and NOD2.[3][4] Upon activation, RIPK2 mediates pro-inflammatory signaling through pathways such as NF-κB. While the canonical necroptosis pathway does not involve RIPK2, investigating the effects of RIPK2 inhibitors on necroptotic cell death can provide valuable insights into potential signaling crosstalk between these distinct inflammatory pathways.

This document provides information on the RIPK2 inhibitor, RIPK2-IN-3, and details protocols for its hypothetical application in the study of necroptosis.

This compound: A Tool for Investigating RIPK2 Function

This compound (also known as FCG806791773) is a small molecule inhibitor of RIPK2. While its direct application in necroptosis research is not extensively documented, its inhibitory activity against RIPK2 makes it a potential tool for exploring non-canonical signaling interactions.

Quantitative Data for this compound
Compound NameTargetIC50CAS Number
This compoundRecombinant truncated RIPK26.39 µM1290490-78-6

Signaling Pathways

To effectively design and interpret experiments, it is crucial to understand the distinct signaling pathways of necroptosis and RIPK2-mediated inflammation.

Canonical Necroptosis Pathway

The most well-characterized necroptosis pathway is initiated by TNF-α. In the absence of active Caspase-8, RIPK1 and RIPK3 are phosphorylated and form a complex called the necrosome. Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture.[5][6]

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment ComplexI Complex I (Pro-survival) RIPK1->ComplexI Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Casp8_inactive Inactive Caspase-8 Casp8_inactive->Necrosome Inhibition of Caspase-8 pRIPK1 p-RIPK1 Necrosome->pRIPK1 Phosphorylation pRIPK3 p-RIPK3 Necrosome->pRIPK3 Phosphorylation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis RIPK2_Pathway PGN Bacterial Peptidoglycan (PGN) NOD NOD1 / NOD2 PGN->NOD Sensing RIPK2 RIPK2 NOD->RIPK2 Recruitment (CARD-CARD) Ub Ubiquitination RIPK2->Ub Autophosphorylation RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 Inhibition TAK1 TAK1 Complex Ub->TAK1 Recruitment IKK IKK Complex TAK1->IKK Activation NFkB NF-κB Activation IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Experimental_Workflow start Start seed_cells Seed Cells (e.g., HT-29) start->seed_cells pretreat Pre-treat with Inhibitor (this compound, Nec-1, Vehicle) seed_cells->pretreat induce Induce Necroptosis (TNF-α + SM + zVAD) pretreat->induce incubate Incubate (6-24 hours) induce->incubate assess Assess Cell Death & Protein Phosphorylation incubate->assess viability Cell Viability Assays (LDH, PI Staining) assess->viability western Western Blot (p-RIPK1, p-RIPK3, p-MLKL) assess->western analyze Analyze & Interpret Data viability->analyze western->analyze end End analyze->end

References

Application Notes and Protocols for Measuring RIPK2-IN-3 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This activation results in the production of pro-inflammatory cytokines and is essential for the innate immune response.[4][5] Dysregulation of the RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, making it an attractive therapeutic target.[2][5]

RIPK2-IN-3 is a small molecule inhibitor of RIPK2.[6] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in a laboratory setting. The described assays will enable researchers to assess the inhibitor's target engagement, its impact on downstream signaling, and its functional consequences on cellular responses.

RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2-RIPK2 signaling pathway leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub undergoes RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 inhibits TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation Degradation IkB->Degradation degrades NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases DNA DNA (κB sites) NFkB_active->DNA translocates & binds Transcription Gene Transcription DNA->Transcription initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines leads to NanoBRET_Workflow Start Start Transfect Transfect HEK293 cells with NanoLuc®-RIPK2 Fusion Vector Start->Transfect Seed Seed transfected cells into 96-well plates Transfect->Seed Incubate_cells Incubate cells (Day 1) Seed->Incubate_cells Add_Tracer Add NanoBRET™ Tracer Reagent Incubate_cells->Add_Tracer Add_Inhibitor Add serial dilutions of this compound Add_Tracer->Add_Inhibitor Incubate_treatment Incubate for 2 hours (Day 2) Add_Inhibitor->Incubate_treatment Add_Substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubate_treatment->Add_Substrate Measure Measure BRET signal on a luminometer Add_Substrate->Measure Analyze Calculate IC50 values Measure->Analyze Logical_Relationship cluster_assays Cell-Based Assays cluster_outcomes Expected Outcomes Inhibitor This compound Target_Engagement Target Engagement (NanoBRET™) Inhibitor->Target_Engagement measures Downstream_Signaling Downstream Signaling (NF-κB Reporter) Inhibitor->Downstream_Signaling measures effect on Functional_Output Functional Output (Cytokine Release) Inhibitor->Functional_Output measures effect on Binding Inhibitor binds to RIPK2 Target_Engagement->Binding Signaling_Inhibition NF-κB activation is blocked Downstream_Signaling->Signaling_Inhibition Functional_Effect Pro-inflammatory cytokine secretion is reduced Functional_Output->Functional_Effect Binding->Signaling_Inhibition leads to Signaling_Inhibition->Functional_Effect results in

References

Application Notes and Protocols for RIPK2-IN-3 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system. As a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2, RIPK2 plays a pivotal role in initiating inflammatory responses to bacterial peptidoglycans.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target.[3] RIPK2-IN-3 is an inhibitor of RIPK2 with a reported IC50 of 6.39 μM for the recombinant truncated enzyme.[4][5] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel RIPK2 inhibitors.

RIPK2 Signaling Pathway

Upon recognition of bacterial peptidoglycan fragments, NOD1 or NOD2 oligomerizes and recruits RIPK2 via a homotypic CARD-CARD interaction. This proximity induces RIPK2 autophosphorylation and subsequent ubiquitination, creating a scaffold for the recruitment of downstream signaling complexes, including TAK1 and the IKK complex.[2] Activation of these complexes ultimately leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[2]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1/2 NOD1/2 Bacterial PGN->NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 CARD-CARD Ub Ubiquitination RIPK2->Ub Autophosphorylation TAK1_Complex TAK1 Complex Ub->TAK1_Complex IKK_Complex IKK Complex Ub->IKK_Complex MAPK_Pathway MAPK Pathway TAK1_Complex->MAPK_Pathway NFkB_Pathway NF-κB Pathway IKK_Complex->NFkB_Pathway Inflammatory_Genes Inflammatory Gene Transcription MAPK_Pathway->Inflammatory_Genes NFkB_Pathway->Inflammatory_Genes RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 Inhibition HTS_Workflow_Biochemical Dispense_Compound Dispense Compound Library & this compound (Control) Add_Enzyme Add RIPK2 Enzyme Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Add_Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate_Reaction->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Read Plate (Luminescence/FP) Incubate_Detection->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis HTS_Workflow_Cellular Seed_Cells Seed Reporter Cells in 384-well plates Add_Compound Add Compound Library & this compound (Control) Seed_Cells->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Stimulate_Cells Stimulate Cells (e.g., MDP) Pre_Incubate->Stimulate_Cells Incubate Incubate Stimulate_Cells->Incubate Assay_Readout Perform Assay Readout (e.g., Luciferase assay or ELISA) Incubate->Assay_Readout Data_Analysis Data Analysis (EC50 Determination) Assay_Readout->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RIPK2-IN-3 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the RIPK2 inhibitor, RIPK2-IN-3, in in vivo experimental settings. The information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in in vivo studies?

A1: Currently, there is no published in vivo dosage data specifically for this compound. However, based on studies with other potent and selective RIPK2 inhibitors, a starting dose range can be extrapolated. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q2: How should I formulate this compound for in vivo administration?

A2: The formulation of this compound will depend on the route of administration. A common approach for many small molecule inhibitors is to first create a stock solution in a solvent like DMSO. This stock is then further diluted into a vehicle suitable for in vivo use, such as a mixture of PEG300, Tween 80, and saline or PBS. One supplier of this compound provides an online calculator for preparing in vivo formulations, suggesting a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[1] Always ensure the final concentration of DMSO is low to avoid solvent toxicity.

Q3: What are the common routes of administration for RIPK2 inhibitors in animal models?

A3: RIPK2 inhibitors have been successfully administered via oral gavage (p.o.) and intraperitoneal (i.p.) injection in various mouse models.[2][3][4] The choice of administration route will depend on the compound's pharmacokinetic properties and the experimental design.

Q4: What are some relevant in vivo models to test the efficacy of this compound?

A4: The selection of an in vivo model should align with the research question. Given RIPK2's role in inflammatory signaling, common models include:

  • Muramyl dipeptide (MDP)-induced peritonitis: This is an acute model of NOD2-driven inflammation.[2][3]

  • Trinitrobenzene sulfonic acid (TNBS)-induced colitis: This is a model of inflammatory bowel disease (IBD) that can be adapted for both acute and chronic studies.[5][6][7][8]

  • Dextran sulfate (B86663) sodium (DSS)-induced colitis: Another widely used model for IBD.[9][10]

  • Transient middle cerebral artery occlusion (tMCAO): A model for ischemic stroke where RIPK2 inhibition has shown neuroprotective effects.[4]

Q5: How can I assess target engagement of this compound in vivo?

A5: Target engagement can be assessed by measuring the phosphorylation status of RIPK2 in relevant tissues or cells. A reduction in the ratio of phosphorylated RIPK2 (p-RIPK2) to total RIPK2 indicates inhibitor activity.[4] Downstream readouts, such as the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or chemokines, can also serve as pharmacodynamic markers of RIPK2 inhibition.[9][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable efficacy at the initial dose Inadequate dosagePerform a dose-escalation study to find the effective dose range. Refer to the table of dosages for other RIPK2 inhibitors for guidance.
Poor bioavailability/suboptimal formulationRe-evaluate the formulation. Consider using a different vehicle or route of administration. Perform pharmacokinetic (PK) studies to determine compound exposure.
Inappropriate animal modelEnsure the chosen animal model has a disease mechanism that is dependent on RIPK2 signaling.
Toxicity or adverse effects observed (e.g., weight loss, lethargy) Compound toxicityReduce the dosage. Monitor the animals closely for any signs of distress.
Vehicle toxicityEnsure the concentration of solvents like DMSO is minimized in the final formulation. Run a vehicle-only control group to assess any effects of the formulation itself.
High variability in experimental results Inconsistent dosingEnsure accurate and consistent administration of the compound. For oral gavage, ensure proper technique to avoid misdosing.
Biological variability in the animal modelIncrease the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.
Difficulty dissolving this compound for formulation Low solubilitySonication or gentle heating may aid in dissolution. Prepare a higher concentration stock solution in a suitable organic solvent before diluting into the final aqueous vehicle.

Quantitative Data Summary

The following table summarizes in vivo dosages for various selective RIPK2 inhibitors from published studies. This data can serve as a reference for designing dose-finding experiments for this compound.

Inhibitor Animal Model Dose Route of Administration Reference
OD36MDP-induced peritonitis6.25 mg/kgIntraperitoneal (i.p.)[2][3]
GefitinibSAMP1/YitFc mouse model of Crohn's Disease50 mg/kg/dayOral[11]
BI 706039TRUC mouse model of IBD0.25 mg/kgOral[10][12]
Unnamed Inhibitor (Compound 8)MDP-induced inflammation in rats30 mg/kgOral[13]
Unnamed Inhibitor (SML2554)tMCAO (ischemic stroke) in mice3 mg/kgIntraperitoneal (i.p.)[4]
PonatinibMDP-stimulated RAW264.7 cells (in vivo relevance)1-10 nM (in vitro)N/A[11]
Compound 10wAcute colitis model in mice20 mg/kgOral[14]

Experimental Protocols

Protocol 1: MDP-Induced Peritonitis in Mice

This protocol is adapted from studies demonstrating the in vivo efficacy of RIPK2 inhibitors in an acute inflammation model.[2][3]

  • Animal Preparation: Use age and sex-matched mice (e.g., C57BL/6, 8-12 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Inhibitor Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer the desired dose of this compound or vehicle control via intraperitoneal (i.p.) injection. A common pre-treatment time is 30 minutes before the inflammatory challenge.

  • Induction of Peritonitis:

    • Prepare a sterile solution of Muramyl dipeptide (MDP) in saline. A typical dose is 100-150 µg per mouse.

    • Inject the MDP solution intraperitoneally.

  • Sample Collection:

    • At a predetermined time point (e.g., 4-5 hours after MDP injection), euthanize the mice.

    • Perform a peritoneal lavage by injecting 3-5 mL of cold PBS into the peritoneal cavity and then collecting the fluid.

  • Analysis:

    • Count the total number of cells in the peritoneal lavage fluid.

    • Perform flow cytometry to quantify the influx of neutrophils (e.g., Ly6G+/CD11b+ cells).

    • Measure cytokine and chemokine levels (e.g., IL-6, TNF-α) in the lavage fluid by ELISA or other immunoassays.

Protocol 2: TNBS-Induced Colitis in Mice

This protocol describes the induction of acute colitis, a model relevant to inflammatory bowel disease.[5][6][7][8]

  • Animal Preparation: Use a susceptible mouse strain (e.g., SJL/J or BALB/c). Fast the mice overnight before induction, but allow free access to water.

  • Inhibitor Administration:

    • Begin administration of this compound or vehicle control at a specified time relative to colitis induction (e.g., daily starting 2 days before induction). The route can be oral gavage or i.p. injection.

  • Induction of Colitis:

    • Anesthetize the mice.

    • Prepare a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol (B145695) (e.g., 2 mg of TNBS in 45-50% ethanol).

    • Slowly instill the TNBS solution into the colon via a catheter inserted rectally (approximately 4 cm).

    • Keep the mouse in a head-down position for a few minutes to ensure the solution is retained.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for body weight, stool consistency, and signs of distress.

    • At the end of the study (e.g., 3-7 days post-induction), euthanize the mice.

    • Excise the colon and measure its length and weight.

    • Collect colon tissue for histopathological analysis (scoring of inflammation, ulceration, etc.) and for measuring myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

    • Analyze cytokine levels in colon tissue homogenates.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD1/NOD2 Bacterial PGN->NOD2 RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction XIAP XIAP (E3 Ligase) RIPK2->XIAP TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation XIAP->RIPK2 K63-linked Ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation p_IκBα p-IκBα NFκB NF-κB p_IκBα->NFκB Degradation & NF-κB Release IκBα->p_IκBα Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB->Gene_Expression Translocation

Caption: RIPK2 signaling pathway initiated by bacterial peptidoglycan (PGN) recognition by NOD1/2.

In_Vivo_Dosage_Optimization_Workflow start Start: Define In Vivo Model & Endpoints formulation Develop Stable Formulation (e.g., with PEG300, Tween 80) start->formulation pilot_study Pilot Dose-Finding Study (e.g., 1, 10, 50 mg/kg) formulation->pilot_study assess_toxicity Assess Acute Toxicity (Weight loss, behavior) pilot_study->assess_toxicity high_toxicity High Toxicity assess_toxicity->high_toxicity no_toxicity No/Low Toxicity assess_toxicity->no_toxicity efficacy_study Dose-Response Efficacy Study (Multiple groups) pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Study efficacy_study->pk_pd_study analyze Analyze Data (Efficacy, Target Engagement) pk_pd_study->analyze optimal_dose Determine Optimal Dose analyze->optimal_dose end Proceed to Further Studies optimal_dose->end high_toxicity->formulation Reformulate or Lower Dose Range no_toxicity->efficacy_study Select Dose Range

Caption: Experimental workflow for in vivo dosage optimization of this compound.

Troubleshooting_Decision_Tree start Start: No In Vivo Efficacy Observed check_dose Was a Dose-Response Study Performed? start->check_dose check_pk Was Compound Exposure (PK) Confirmed? check_dose->check_pk Yes solution1 Action: Perform Dose Escalation Study check_dose->solution1 No check_pd Was Target Engagement (PD) Measured? check_pk->check_pd Yes solution2 Action: Analyze Plasma/Tissue Concentrations. Reformulate if needed. check_pk->solution2 No check_model Is the Model RIPK2-Dependent? check_pd->check_model Yes solution3 Action: Measure p-RIPK2 or Downstream Cytokines in Tissue. check_pd->solution3 No solution4 Action: Re-evaluate Model Choice. Use Positive Control (e.g., another RIPK2i). check_model->solution4 No end Problem Resolved or Compound Inactive In Vivo check_model->end Yes solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Investigating Potential Off-Target Effects of RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing RIPK2 inhibitors. It provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects, drawing upon publicly available data for various RIPK2 inhibitors to illustrate key concepts.

General Troubleshooting Guide

Issue: Unexpected or inconsistent results in cellular assays when using a RIPK2 inhibitor.

Possible Cause: The observed phenotype may be due to the inhibition of kinases other than RIPK2 (off-target effects).

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that the inhibitor is engaging RIPK2 in your experimental system. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.

  • Perform a Dose-Response Curve: Determine the potency (IC50 or EC50) of your inhibitor in a functional assay specific to RIPK2 signaling, such as a NOD1/2-mediated cytokine release assay. Unusually high potency might suggest the involvement of other targets.

  • Consult Kinome Selectivity Data: If available, review the kinome scan data for your specific inhibitor. This will provide a broad overview of other kinases inhibited at various concentrations.

  • Use a Structurally Unrelated RIPK2 Inhibitor: As a control, treat your cells with a different, well-characterized RIPK2 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Employ Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RIPK2 expression. If the inhibitor's effect is lost in the absence of RIPK2, it is highly likely to be on-target.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for RIPK2 inhibitors?

A1: The off-target profile can vary significantly depending on the chemical scaffold of the inhibitor. However, based on published data for various RIPK2 inhibitors, some common off-targets include:

  • Other RIPK Family Members: While many inhibitors are designed for selectivity against RIPK1 and RIPK3, some, like ponatinib, can act as pan-RIPK inhibitors.[1]

  • FLT3 (Fms-like tyrosine kinase 3): Some RIPK2 inhibitors have been developed from FLT3 inhibitor scaffolds.[2]

  • ALK2 (Activin receptor-like kinase-2): Several ALK2 inhibitors have been found to also inhibit RIPK2.[1][3]

  • Src Family Kinases (e.g., Lck, Lyn): Some inhibitor scaffolds have shown activity against members of the Src family.

  • Other Kinases: Kinome scans of various inhibitors have revealed a range of other potential off-target kinases, such as c-ABL, Aurora B, and HER2, although sometimes with significantly lower potency.[1]

Q2: How can I experimentally determine the off-target profile of my RIPK2 inhibitor?

A2: A tiered approach is recommended:

  • In Vitro Kinome Profiling: The most comprehensive initial step is to perform a kinome scan. This involves screening your inhibitor against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ platform) to measure its binding affinity (Kd) or inhibitory activity (IC50) against each kinase.

  • Cellular Target Engagement Assays: To confirm that potential off-targets identified in vitro are also engaged in a cellular context, you can perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay for specific, high-interest off-targets.

  • Functional Cellular Assays: For key off-targets, it is crucial to assess functional inhibition in relevant cell lines. For example, if your inhibitor hits FLT3, you could test its effect on FLT3-dependent cell proliferation.

Q3: My RIPK2 inhibitor shows some off-target activity in a kinome scan. How do I interpret this data?

A3: Interpreting kinome scan data requires careful consideration of several factors:

  • Potency: Compare the IC50 or Kd for the off-target to that of RIPK2. A >100-fold selectivity window is generally considered good, but the required selectivity depends on the specific application.

  • Concentration Used in Your Experiments: Relate the off-target potency to the concentration of the inhibitor you are using in your cellular assays. If your working concentration is significantly lower than the IC50 for an off-target, it is less likely to be a concern.

  • Physiological Relevance: Consider the expression levels and biological role of the off-target kinase in your experimental system.

Quantitative Data Summary

The following tables summarize the inhibitory activity of several published RIPK2 inhibitors against RIPK2 and selected off-targets. This data is provided for illustrative purposes to demonstrate typical selectivity profiles.

Table 1: Selectivity of Various RIPK2 Inhibitors

InhibitorRIPK2 IC50 (nM)Off-TargetOff-Target IC50 (nM)Selectivity (Fold)
Compound 10w 0.6RIPK1>30,000>50,000
Ponatinib N/ARIPK1, RIPK3Potent inhibitorPan-RIPK inhibitor[1]
Regorafenib N/ARIPK1, RIPK3More selective for RIPK2N/A[4]
GSK583 N/AhERG7445N/A[5]
CSLP37 N/AALK2>20-fold selective for RIPK2>20

N/A: Data not available in the provided search results.

Experimental Protocols

Protocol 1: KinomeScan™ Profiling (General Workflow)
  • Compound Preparation: Solubilize the test compound (e.g., RIPK2-IN-3) in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the compound in assay buffer.

  • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the diluted test compound.

  • Incubation: Allow the binding reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the wells to remove unbound components.

  • Elution and Detection: Elute the bound kinase and quantify the amount using qPCR with primers specific to the DNA tag.

  • Data Analysis: Calculate the percent of the kinase bound to the immobilized ligand relative to a DMSO control. Plot this against the compound concentration to determine the Kd or percent inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the RIPK2 inhibitor or vehicle (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the amount of RIPK2 by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Visualizations

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway cluster_0 Bacterial PGN (MDP) cluster_1 Cytoplasm cluster_2 Nucleus MDP MDP NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction XIAP XIAP RIPK2->XIAP Recruitment TAK1_Complex TAK1/TAB Complex RIPK2->TAK1_Complex Recruitment XIAP->RIPK2 K63-linked Ubiquitination IKK_Complex IKKα/β/γ Complex TAK1_Complex->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB p50/p65 NF_kB_n p50/p65 NF_kB->NF_kB_n Translocation IkB->NF_kB Release Inflammatory_Genes Inflammatory Gene Transcription NF_kB_n->Inflammatory_Genes

Caption: NOD2-RIPK2 signaling cascade leading to inflammatory gene expression.

Off_Target_Workflow Workflow for Assessing Inhibitor Selectivity Start Start with RIPK2 Inhibitor KinomeScan In Vitro Kinome Scan (>400 Kinases) Start->KinomeScan Data_Analysis Analyze Data (Selectivity >100-fold?) KinomeScan->Data_Analysis Low_Selectivity Identify Potential Off-Targets Data_Analysis->Low_Selectivity No High_Selectivity Confirm High Selectivity Data_Analysis->High_Selectivity Yes CETSA Cellular Thermal Shift Assay (CETSA) for Off-Targets Low_Selectivity->CETSA Interpretation Interpret Biological Consequences High_Selectivity->Interpretation Functional_Assay Functional Assay for Off-Targets CETSA->Functional_Assay Functional_Assay->Interpretation End Conclude Selectivity Profile Interpretation->End

Caption: A typical workflow for evaluating the selectivity of a kinase inhibitor.

References

RIPK2-IN-3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of RIPK2-IN-3 (CAS: 1290490-78-6).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C for up to three years. The powder is generally not sensitive to temperature for short periods, such as during shipping.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

Q4: Is this compound light sensitive?

While not explicitly stated for this compound, it is good laboratory practice to protect all research compounds from light, especially when in solution. One supplier recommends storing a similar compound, "RIP2 Kinase Inhibitor 3", away from light.[2]

Q5: What should I do if the ice pack has melted upon receiving the product?

Generally, powdered compounds are not sensitive to short-term temperature fluctuations, and a melted ice pack should not affect the quality of the product.[1] Upon receipt, the compound should be stored at the recommended temperature.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Difficulty Dissolving the Compound The compound may have low solubility in the chosen solvent.Try gentle warming or sonication to aid dissolution. It is also recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][4] If solubility issues persist, consider testing alternative solvents.
Inconsistent Experimental Results Improper storage or handling of the stock solution.Ensure the stock solution is stored at -80°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment from a properly stored stock.
Degradation of the compound.If the compound has been stored for an extended period or under improper conditions, its stability may be compromised. It is advisable to use a fresh vial of the compound.
Precipitate Formation in Stock Solution The concentration of the stock solution exceeds the solubility limit of the solvent.Prepare a new stock solution at a concentration known to be below the solubility limit. For cell-based assays, it is recommended that the stock solution concentration be at least 1000 times higher than the final working concentration.[1]

Quantitative Data Summary

Storage and Stability of this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Note: There are multiple compounds identified as RIPK2 inhibitors. The information provided here is for this compound (CAS: 1290490-78-6). Another compound, "RIP2 Kinase Inhibitor 3" (CAS: 1398053-50-3), has different storage guidelines.

Experimental Protocols

Preparation of a Stock Solution

This protocol is a general guideline. The optimal concentration and solvent should be determined based on experimental requirements and the compound's solubility.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 410.47 g/mol ), you would add 243.6 µL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial_PGN Bacterial Peptidoglycan NOD1_NOD2 NOD1/NOD2 Bacterial_PGN->NOD1_NOD2 Activation RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Autophosphorylation XIAP XIAP (E3 Ligase) XIAP->Ub K63-linked TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex Recruitment IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Activation MAPK MAPK TAK1_Complex->MAPK Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression MAPK->Gene_Expression

Caption: NOD1/2 signaling pathway leading to pro-inflammatory gene expression via RIPK2.

RIPK2_IN_3_Workflow Start Start Equilibrate Equilibrate this compound powder to room temp Start->Equilibrate Weigh Weigh desired amount Equilibrate->Weigh Dissolve Dissolve in anhydrous DMSO Weigh->Dissolve Vortex Vortex/Sonicate until dissolved Dissolve->Vortex Check_Solubility Completely dissolved? Vortex->Check_Solubility Check_Solubility->Vortex No Aliquot Aliquot into single-use tubes Check_Solubility->Aliquot Yes Store Store at -80°C Aliquot->Store End Ready for Use Store->End

Caption: Recommended workflow for preparing this compound stock solutions.

References

Interpreting unexpected results with RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RIPK2-IN-3. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). RIPK2 is a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent ubiquitination.[2][3] This initiates downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, which drive the production of pro-inflammatory cytokines.[1][2] this compound is designed to inhibit the kinase activity of RIPK2, thereby blocking these inflammatory responses.

Q2: What is the reported potency of this compound?

A2: this compound has a reported IC50 of 6.39 μM for recombinant truncated RIPK2.

Q3: Are there known off-target effects for RIPK2 inhibitors that I should be aware of?

A3: While a specific kinase selectivity profile for this compound is not publicly available, researchers should be aware of potential off-target effects common to kinase inhibitors. Some RIPK2 inhibitors have been shown to interact with other kinases. For example, ponatinib, a potent RIPK2 inhibitor, also inhibits RIPK1 and RIPK3.[2] Given the relatively high IC50 of this compound, the possibility of off-target effects should be considered when interpreting experimental data.

Q4: Can RIPK2 inhibitors have unexpected effects on signaling beyond kinase inhibition?

A4: Yes. Some small molecule inhibitors targeting the ATP-binding pocket of RIPK2 have been found to function by blocking the interaction between RIPK2 and the E3 ligase XIAP, rather than by inhibiting its kinase activity.[4] This prevents the ubiquitination of RIPK2, which is a critical step for downstream signaling. This dual mechanism of action can lead to unexpected experimental outcomes if not considered.

Q5: My cells are showing unexpected levels of cell death after treatment with this compound. Why might this be happening?

A5: While RIPK2 is primarily associated with inflammatory signaling, it has also been implicated in regulating cell death pathways.[3] The observed cytotoxicity could be due to on-target effects related to the inhibition of a pro-survival signal mediated by RIPK2 in your specific cell type. Alternatively, it could be an off-target effect of the inhibitor on other kinases that regulate cell viability. A systematic troubleshooting approach is recommended to distinguish between these possibilities.

Troubleshooting Guide

Problem 1: Loss of Expected Efficacy (e.g., no reduction in inflammatory cytokine production)
Possible Cause Suggested Solution
Compound Instability or Degradation Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Insufficient Cellular Uptake Verify the cell permeability of this compound in your experimental system. If permeability is low, consider using a different delivery method or a more potent inhibitor if available.
Incorrect Dosing Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. The published IC50 is a starting point, but cellular potency can vary.
Dominant Alternative Signaling Pathways In your experimental model, the inflammatory response may be driven by pathways independent of RIPK2. To confirm this, use a positive control (e.g., a known potent and selective RIPK2 inhibitor) or a genetic approach (e.g., RIPK2 knockout or siRNA) to validate the role of RIPK2.
Scaffolding Function of RIPK2 The signaling output in your system may rely on the scaffolding function of RIPK2 rather than its kinase activity. Some RIPK2 inhibitors block signaling by preventing the RIPK2-XIAP interaction.[4] If this compound primarily inhibits kinase activity, it may not be effective in this context.
Problem 2: Unexpected Cellular Phenotype (e.g., increased cell death, altered morphology)
Possible Cause Suggested Solution
On-Target Effect in a Novel Context The observed phenotype may be a previously uncharacterized consequence of RIPK2 inhibition in your specific cell line or model system. To investigate this, perform a rescue experiment by overexpressing a drug-resistant mutant of RIPK2. If the phenotype is reversed, it is likely an on-target effect.
Off-Target Effects The relatively high IC50 of this compound suggests a potential for off-target activity. Use a structurally unrelated RIPK2 inhibitor to see if the same phenotype is observed. If not, the effect is likely off-target. Consider performing a broad kinase screen to identify potential off-target kinases.
Activation of a Compensatory Pathway Inhibition of RIPK2 may lead to the upregulation of a compensatory signaling pathway that results in the observed phenotype. Analyze key signaling nodes of related pathways (e.g., other inflammatory or cell death pathways) by western blot or other methods.

Quantitative Data Summary

Compound Target IC50 (μM) Selectivity Profile
This compoundRecombinant Truncated RIPK26.39Not publicly available

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and can be used to verify the binding of this compound to RIPK2 in a cellular context.[5][6][7]

Materials:

  • Cells expressing endogenous or overexpressed RIPK2

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody against RIPK2

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler

  • Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at the desired concentration and another set with an equivalent volume of DMSO for 1-2 hours.

  • Harvesting and Washing: Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.

  • Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatants containing the soluble protein fraction. Normalize the protein concentration and perform a western blot to detect the amount of soluble RIPK2 at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble RIPK2 relative to the unheated control against the temperature for both the DMSO- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a framework for quantifying the binding of this compound to RIPK2 in living cells using Promega's NanoBRET™ technology.[8][9][10][11]

Materials:

  • HEK293 cells

  • NanoLuc®-RIPK2 Fusion Vector

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-RIPK2 Fusion Vector according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

  • Compound and Tracer Addition: On the day of the assay, treat the cells with varying concentrations of this compound or vehicle control. Then, add the NanoBRET™ tracer at the recommended concentration. Incubate for 2 hours at 37°C.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer and allows for the determination of the compound's intracellular affinity (IC50).

Western Blotting for Phospho-RIPK2 (Ser176)

This protocol outlines the steps to detect the phosphorylation of RIPK2 at Ser176, a marker of its activation.[12][13][14][15][16]

Materials:

  • Cell lysates from stimulated and unstimulated cells (with and without this compound treatment)

  • Laemmli sample buffer

  • Primary antibody against Phospho-RIPK2 (Ser176)

  • Primary antibody against total RIPK2 (for loading control)

  • Secondary antibody conjugated to HRP

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Sample Preparation: Prepare cell lysates in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • Denaturation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-RIPK2 (Ser176) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with wash buffer for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescence substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total RIPK2 to confirm equal protein loading.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN Peptidoglycan (PGN) NOD1_2 NOD1/2 PGN->NOD1_2 activates RIPK2 RIPK2 NOD1_2->RIPK2 recruits RIPK2->RIPK2 TAK1_complex TAK1 Complex RIPK2->TAK1_complex activates IKK_complex IKK Complex RIPK2->IKK_complex activates XIAP XIAP XIAP->RIPK2 ubiquitination MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates & activates MAPK->Gene_Expression activates transcription factors RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 inhibits

Caption: Canonical NOD1/2-RIPK2 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Basics Verify Compound Integrity & Experimental Setup Start->Check_Basics Dose_Response Perform Dose-Response Experiment Check_Basics->Dose_Response Target_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Dose_Response->Target_Engagement On_Target Result likely On-Target Target_Engagement->On_Target Binding Confirmed Off_Target Result likely Off-Target Target_Engagement->Off_Target No Binding Investigate_On_Target Investigate Novel Biology: - Rescue Experiment - Analyze Downstream Signaling On_Target->Investigate_On_Target Pathway_Redundancy Consider Pathway Redundancy or Scaffolding Function On_Target->Pathway_Redundancy Investigate_Off_Target Characterize Off-Target: - Use Structurally Different Inhibitor - Kinome Screen Off_Target->Investigate_Off_Target

Caption: Troubleshooting workflow for interpreting unexpected results with this compound.

References

Technical Support Center: Minimizing RIPK2-IN-3 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicity associated with the use of RIPK2-IN-3 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might this contribute to cytotoxicity?

A1: this compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule downstream of the NOD1 and NOD2 receptors.[1][2][3] These receptors are intracellular pattern recognition receptors that play a crucial role in the innate immune response to bacterial peptidoglycans.[1][3] Upon activation of NOD1/2, RIPK2 is recruited and undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling pathways, primarily NF-κB and MAPK.[1][3] This results in the production of pro-inflammatory cytokines and chemokines.

This compound, by inhibiting the kinase activity of RIPK2, is designed to block these inflammatory responses. However, cytotoxicity can arise from several factors:

  • On-target toxicity: Prolonged or excessive inhibition of the RIPK2 pathway may interfere with normal cellular processes, as RIPK2 has been implicated in other cellular functions beyond inflammation.

  • Off-target toxicity: Small molecule inhibitors can sometimes bind to and inhibit other kinases or cellular proteins that share structural similarities with RIPK2. This can lead to unintended and toxic effects. For example, some RIPK2 inhibitors have been shown to have activity against other RIPK family members or other kinases.[4][5]

  • Compound-specific toxicity: The chemical properties of this compound itself, independent of its target, may induce cellular stress or damage.

Q2: What are the typical signs of this compound toxicity in cell culture?

A2: Signs of toxicity can vary between cell lines but commonly include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment, blebbing).

  • Induction of apoptosis or necrosis.

  • Increased expression of cellular stress markers.

  • Alterations in metabolic activity.

Q3: How can I differentiate between on-target and off-target toxicity of this compound?

A3: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Use a structurally distinct RIPK2 inhibitor: If a different class of RIPK2 inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If the toxicity can be reversed by expressing a drug-resistant mutant of RIPK2, the effect is likely on-target.

  • Knockdown/knockout studies: Compare the phenotype of this compound treatment with that of RIPK2 knockdown or knockout using techniques like siRNA or CRISPR. If the phenotypes are similar, it points to an on-target effect.

  • Kinome profiling: Perform a kinome scan to identify other potential kinases that this compound may be inhibiting.[4]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment with this compound

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired level of RIPK2 inhibition.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[6]
Cell line is particularly sensitive. Some cell lines may be more sensitive to perturbations in the RIPK2 signaling pathway or to the chemical properties of the inhibitor. Consider using a less sensitive cell line if appropriate for your research question.
Compound instability or degradation. Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. Degradation products can sometimes be more toxic.
Issue 2: Inconsistent or Lack of RIPK2 Inhibition

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Incorrect inhibitor concentration. Verify the concentration of your stock solution. Perform a dose-response experiment to confirm the IC50 in your specific cell-based assay.
Inhibitor is not cell-permeable. Confirm from the manufacturer's data or literature that this compound is cell-permeable.
Incorrect timing of inhibitor addition. The inhibitor should be added prior to or concurrently with the stimulus used to activate the NOD2-RIPK2 pathway (e.g., MDP). Optimize the timing of inhibitor treatment relative to your experimental stimulus.
Degraded inhibitor. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.
Cell line does not express functional RIPK2 or NOD2. Verify the expression of NOD2 and RIPK2 in your cell line by Western blot or qPCR.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).

    • Remove the old medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment:

    • Follow the manufacturer's protocol for your chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) and read absorbance; or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 (concentration that causes 50% cytotoxicity). The optimal working concentration should be well below the CC50.

Protocol 2: Assessing RIPK2 Inhibition by Western Blot
  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), for the appropriate time to induce RIPK2 phosphorylation (e.g., 30-60 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-RIPK2 (e.g., Ser176) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total RIPK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-RIPK2 signal to the total RIPK2 signal. This will show the dose-dependent inhibition of RIPK2 phosphorylation by this compound.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits RIPK2_P p-RIPK2 (Ubiquitinated) RIPK2->RIPK2_P Autophosphorylation & Ubiquitination TAK1 TAK1 Complex RIPK2_P->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes

Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Cell Toxicity Observed Check_Concentration Is inhibitor concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response (Protocol 1) Check_Concentration->Optimize_Dose No Check_Time Is incubation time optimized? Check_Concentration->Check_Time Yes Optimize_Dose->Check_Concentration Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_Solvent Is vehicle control non-toxic? Check_Time->Check_Solvent Yes Optimize_Time->Check_Time Reduce_Solvent Lower Solvent Concentration (<0.1%) Check_Solvent->Reduce_Solvent No Off_Target_Investigation Investigate Off-Target Effects Check_Solvent->Off_Target_Investigation Yes Reduce_Solvent->Check_Solvent End Toxicity Minimized Off_Target_Investigation->End

Caption: A troubleshooting workflow for addressing this compound induced cytotoxicity.

Toxicity_Mechanisms Toxicity Observed Cytotoxicity On_Target On-Target Effects Toxicity->On_Target Off_Target Off-Target Effects Toxicity->Off_Target Compound_Specific Compound-Specific Properties Toxicity->Compound_Specific Excessive RIPK2\nInhibition Excessive RIPK2 Inhibition On_Target->Excessive RIPK2\nInhibition Inhibition of\nOther Kinases Inhibition of Other Kinases Off_Target->Inhibition of\nOther Kinases Chemical Reactivity/\nMetabolite Toxicity Chemical Reactivity/ Metabolite Toxicity Compound_Specific->Chemical Reactivity/\nMetabolite Toxicity

Caption: Potential mechanisms contributing to this compound cytotoxicity.

References

Technical Support Center: Troubleshooting RIPK2-IN-3 Inactivity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIPK2-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the inactivity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound is an inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). It has been shown to inhibit recombinant truncated RIPK2 with an IC50 of 6.39 μM.[1] RIPK2 is a crucial kinase in the NOD-like receptor signaling pathway, which plays a significant role in the innate immune response.[2][3][4]

Q2: What is the expected downstream effect of RIPK2 inhibition?

Inhibition of RIPK2 is expected to block the activation of NF-κB and MAPK signaling pathways that are triggered by NOD1 and NOD2 agonists like muramyl dipeptide (MDP).[3][4] This should result in a decrease in the production of pro-inflammatory cytokines, such as IL-8 and TNF-α.[2]

Q3: I am not observing any inhibition of RIPK2 activity with this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to the apparent inactivity of this compound in a cell-based assay. These can be broadly categorized as issues with the compound itself, the experimental setup, or the cells being used. Potential reasons include:

  • Compound Solubility and Stability: The compound may not be fully dissolved or may be degrading in your experimental conditions.

  • Cell Permeability: this compound may have poor permeability into the specific cell type you are using.

  • Off-Target Effects: The inhibitor might have off-target effects that mask its intended activity on RIPK2.

  • Incorrect Assay Conditions: The concentration of the NOD2 agonist, the incubation time, or the specific assay readout may not be optimal.

  • Cell Line Specifics: The expression level and activity of RIPK2 can vary between cell lines.

  • Inactive Compound: The supplied compound may be inactive due to improper storage or a manufacturing issue.

The following troubleshooting guide provides detailed steps to investigate each of these possibilities.

Troubleshooting Guide

Problem 1: No inhibition of NOD2-mediated signaling (e.g., no decrease in cytokine secretion or NF-κB reporter activity).

This is the most common issue encountered. Follow these steps to systematically troubleshoot the problem.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Start Start: this compound Inactive cluster_Compound Compound Integrity cluster_Experiment Experimental Setup cluster_Cellular Cellular Factors cluster_Result Resolution Start No inhibition observed Solubility Check Solubility & Preparation Start->Solubility Step 1 Stability Assess Stability Solubility->Stability Step 2 Concentration Optimize Inhibitor Concentration Stability->Concentration Step 3 Stimulation Verify NOD2 Agonist Activity Concentration->Stimulation Step 4 Assay_Validation Validate Assay Readout Stimulation->Assay_Validation Step 5 Permeability Evaluate Cell Permeability Assay_Validation->Permeability Step 6 Target_Engagement Confirm Target Engagement (CETSA) Permeability->Target_Engagement Step 7 RIPK2_Expression Check RIPK2 Expression/Activity Target_Engagement->RIPK2_Expression Step 8 Resolution Activity Observed or Problem Identified RIPK2_Expression->Resolution

Caption: A stepwise workflow for troubleshooting this compound inactivity.

Step 1: Verify Compound Solubility and Preparation

  • Question: Is the this compound properly dissolved?

  • Action:

    • Some RIPK2 inhibitors require sonication to fully dissolve in DMSO.

    • Use fresh, anhydrous DMSO as hygroscopic DMSO can reduce the solubility of some compounds.

    • Visually inspect the stock solution for any precipitates. If observed, gently warm and sonicate the solution.

    • Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.

Step 2: Assess Compound Stability

  • Question: Is this compound stable under my experimental conditions?

  • Action:

    • Pre-incubate this compound in your cell culture medium at 37°C for the duration of your experiment and then test its activity in a biochemical assay if possible.

    • Store the DMSO stock solution at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to 1 month at -20°C and 6 months at -80°C.

Step 3: Optimize Inhibitor Concentration

  • Question: Am I using an effective concentration of this compound?

  • Action:

    • Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 µM to 50 µM). Given the reported IC50 of 6.39 µM for recombinant RIPK2, cellular IC50 values may be higher.

    • Include a known, potent RIPK2 inhibitor (see table below) as a positive control to validate your assay system.

Step 4: Verify NOD2 Agonist Stimulation

  • Question: Is the NOD2 pathway being effectively activated in my cells?

  • Action:

    • Ensure that your NOD2 agonist (e.g., MDP, L18-MDP) is active and used at an optimal concentration. Perform a dose-response of the agonist to determine the EC50 for your specific cell line and readout.

    • Use a fresh batch of the agonist if its activity is questionable.

    • Confirm that your cell line expresses functional NOD2.

Step 5: Validate the Assay Readout

  • Question: Is my assay sensitive enough to detect changes in RIPK2 signaling?

  • Action:

    • For cytokine release assays (e.g., IL-8 ELISA): Ensure your ELISA is performing according to the manufacturer's specifications. Check the standard curve and the sensitivity of the assay.

    • For NF-κB reporter assays: Cotransfect a constitutively active reporter (e.g., CMV-driven luciferase) to normalize for transfection efficiency and cell viability. High background or low signal-to-noise ratio can be a problem in reporter assays.

    • For Western blotting of phosphorylated proteins: Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. Ensure your primary antibodies for phosphorylated and total RIPK2 are specific and working correctly.

Step 6: Evaluate Cell Permeability

  • Question: Is this compound getting into the cells?

  • Action:

    • If direct measurement of intracellular concentration is not feasible, consider using a cell line with known high permeability or using permeabilizing agents as a control experiment (though this may have other effects).

    • Compare the activity of this compound with a known cell-permeable RIPK2 inhibitor.

Step 7: Confirm Target Engagement in Cells

  • Question: Is this compound binding to RIPK2 within the cell?

  • Action:

    • Perform a Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stabilization of a protein upon ligand binding in intact cells, providing direct evidence of target engagement. An increase in the melting temperature of RIPK2 in the presence of this compound would indicate binding.

Step 8: Check RIPK2 Expression and Activity

  • Question: Is RIPK2 expressed and active in my cell line?

  • Action:

    • Confirm the expression of RIPK2 in your cell line by Western blot.

    • Assess the basal and stimulated autophosphorylation of RIPK2 at Ser176 to confirm its kinase activity.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various RIPK2 inhibitors. This can be used as a reference for expected potency and for selecting a positive control compound.

InhibitorTargetIC50 / EC50Assay TypeReference
This compound Recombinant truncated RIPK2IC50: 6.39 μMBiochemical[1]
PonatinibRecombinant RIPK2IC50: 6.7 nMBiochemical[3][4]
RegorafenibRecombinant RIPK2IC50: 41 nMBiochemical[3][4]
SorafenibRecombinant RIPK2IC50: 75 nMBiochemical[3][4]
GSK583RIP2 kinaseIC50: 5 nMBiochemical
WEHI-345RIPK2IC50: 0.13 μMBiochemical
BI 706039RIPK2-Cell-based[5]
CSLP37RIPK2 kinase-Cell-based[3]

Key Experimental Protocols

Protocol 1: Western Blot for RIPK2 Phosphorylation

This protocol is designed to assess the phosphorylation status of RIPK2 at Ser176, a key marker of its activation.

  • Cell Seeding: Seed cells (e.g., THP-1, HEK293-NOD2) in 6-well plates to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate cells with this compound at various concentrations (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a NOD2 agonist (e.g., 10 µg/mL MDP or 100 ng/mL L18-MDP) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RIPK2 (Ser176) and total RIPK2 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: NF-κB Reporter Gene Assay

This protocol measures the activity of the NF-κB transcription factor, a downstream effector of RIPK2.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Inhibitor Treatment: After 24 hours, pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a NOD2 agonist for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Protocol 3: IL-8 Cytokine Release Assay (ELISA)

This protocol quantifies the secretion of the pro-inflammatory cytokine IL-8.

  • Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a NOD2 agonist for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform an ELISA for human IL-8 on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using recombinant IL-8 and determine the concentration of IL-8 in your samples.

Signaling Pathway and Experimental Workflow Diagrams

RIPK2 Signaling Pathway

RIPK2_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibitor MDP MDP / PGN NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP interacts with Ub Ubiquitination (K63, M1) XIAP->RIPK2 ubiquitinates TAK1 TAK1 Ub->TAK1 activates IKK IKK Complex Ub->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB_nuc->Genes induces Inhibitor This compound Inhibitor->RIPK2 inhibits

Caption: The NOD2-RIPK2 signaling pathway leading to pro-inflammatory gene expression.

References

Technical Support Center: Optimizing RIPK2-IN-3 for In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIPK2-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when using this compound in in vivo research. The following information, presented in a question-and-answer format, addresses specific issues related to bioavailability and offers troubleshooting strategies to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a crucial signaling molecule downstream of the nucleotide-binding oligomerization domain-like receptors (NOD-like receptors), NOD1 and NOD2.[1] These receptors are intracellular pattern recognition receptors that detect bacterial peptidoglycans, initiating an innate immune response.[2] Upon activation of NOD1/2, RIPK2 is recruited and undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling pathways, primarily NF-κB and MAPK.[1][3] This results in the production of pro-inflammatory cytokines. This compound exerts its effect by inhibiting the kinase activity of RIPK2, thereby blocking this inflammatory cascade.[1]

Q2: I am observing a lack of efficacy of this compound in my animal model. What are the potential reasons?

A2: A lack of in vivo efficacy for a potent in vitro inhibitor like this compound is often linked to poor bioavailability. This can be due to several factors, including:

  • Low aqueous solubility: Many kinase inhibitors are lipophilic molecules with poor solubility in aqueous solutions, which can limit their absorption from the gastrointestinal tract or the injection site.

  • Poor permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium.

  • First-pass metabolism: After oral administration, the compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • Instability: The compound may be unstable in the physiological environment (e.g., acidic pH of the stomach).

  • Improper formulation: The vehicle used to dissolve and administer the compound may not be optimal for its absorption.

Q3: Are there any known bioavailability issues with RIPK2 inhibitors in general?

A3: Yes, bioavailability is a common challenge in the development of small molecule kinase inhibitors. For instance, some RIPK2 inhibitors have shown poor pharmacokinetic profiles in preclinical studies, including low oral bioavailability.[2] For example, while GSK583 was a potent inhibitor, it exhibited moderate oral bioavailability.[4] This has led to the development of strategies like prodrugs to improve the absorption and overall exposure of the active compound.[4][5]

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides strategies to address common issues related to the bioavailability of this compound.

Problem Potential Cause Troubleshooting Strategy
Compound precipitation at the injection site or in physiological fluids. Low aqueous solubility of this compound.1. Optimize the formulation: Utilize a vehicle designed for poorly soluble compounds. A common formulation includes a mixture of a solubilizing agent (like DMSO), a surfactant (like Tween 80), and a co-solvent (like PEG300) in a saline or PBS base.[6] 2. Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving its dissolution rate.
Low and variable plasma concentrations of this compound after oral administration. Poor absorption from the GI tract due to low solubility and/or permeability.1. Formulation with lipids: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. 2. Use of permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
Rapid clearance and low exposure (AUC) of the compound. High first-pass metabolism in the liver.1. Consider alternative routes of administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections bypass the first-pass effect. However, for chronic studies, oral administration is often preferred. 2. Co-administration with a metabolic inhibitor: This is a complex approach and should be carefully considered, as it can lead to drug-drug interactions.

Comparative Pharmacokinetic Data of Selected RIPK2 Inhibitors

While specific public data for this compound is limited, the following table presents pharmacokinetic parameters for other RIPK2 inhibitors to highlight the variability and importance of optimizing for these properties.

Inhibitor Species Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Oral Bioavailability (F%) Reference
Compound 8 Rat30 (oral)16321456163[2]
Compound 8 Dog5 (oral)100710425100[2]
GSK2983559 (prodrug) Rat2.0 (oral)17056077[5]
GSK2983559 (prodrug) Dog2.0 (oral)8404400100[5]

Note: This table is for illustrative purposes to show the range of pharmacokinetic profiles that can be observed with RIPK2 inhibitors.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on a standard formulation for poorly soluble compounds and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline or Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the vehicle solution:

    • In a sterile tube, combine the vehicle components in the desired ratio. A commonly used formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[6]

    • For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline/PBS.

    • Vortex the mixture until it is a clear, homogenous solution.

  • Prepare the this compound dosing solution:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound powder in the DMSO portion of the vehicle. For example, if your final desired concentration is 2 mg/mL in the complete vehicle, you would first dissolve 2 mg of this compound in 50 µL of DMSO.

    • Gradually add the remaining vehicle components (PEG300, Tween 80, and saline/PBS) while vortexing to ensure the compound remains in solution.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming and sonication may be attempted, but care should be taken not to degrade the compound.

Important Considerations:

  • Always prepare fresh dosing solutions on the day of the experiment.

  • The final concentration of DMSO should be kept as low as possible and within the tolerated limits for the animal model.

  • The suitability of this vehicle should be confirmed in a small pilot study to assess for any adverse effects.

Visualizations

Signaling Pathway

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment Ubiquitination Ubiquitination RIPK2->Ubiquitination Autophosphorylation TAK1 TAK1 Complex Ubiquitination->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 Inhibition

Caption: The RIPK2 signaling pathway initiated by NOD1/2 activation.

Experimental Workflow

Caption: A workflow for troubleshooting poor in vivo bioavailability.

Logical Relationship

Bioavailability_Factors Factors Influencing In Vivo Efficacy Efficacy In Vivo Efficacy Bioavailability Bioavailability Bioavailability->Efficacy Solubility Solubility Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Formulation Formulation Formulation->Solubility Formulation->Permeability

References

Dealing with batch-to-batch variability of RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RIPK2 inhibitor, RIPK2-IN-3. Batch-to-batch variability can be a significant challenge in experimental reproducibility, and this resource aims to provide solutions to common issues.

Frequently Asked questions (FAQs)

Q1: We are observing a significant difference in the potency (IC50) of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These can include variations in purity, the presence of different salt forms, residual solvents, or the presence of isomers with different inhibitory activities. It is crucial to implement a rigorous quality control check on each new batch before use in critical experiments.

Q2: How can we ensure the quality and consistency of a new batch of this compound?

A2: We recommend a multi-step quality control (QC) process for each new batch. This should include:

  • Purity Analysis: Assess the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identity Confirmation: Confirm the chemical structure and molecular weight using Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

  • Functional Validation: Perform an in vitro kinase assay to determine the IC50 value against recombinant RIPK2. This value should be compared to the value from previous batches and the supplier's technical data sheet. A significant deviation may indicate a problem with the new batch.

Q3: Our cellular assays show inconsistent inhibition of the NOD2-RIPK2 pathway with a new lot of this compound, even though the in vitro IC50 is similar to the previous lot. What could be the issue?

A3: Discrepancies between in vitro and cellular assay results can be due to several factors. Poor cell health, incorrect inhibitor concentration, or suboptimal assay conditions can lead to inconsistent results.[1] Another possibility is that while the inhibitor is potent against the isolated kinase, its properties in a cellular context (e.g., cell permeability, stability, off-target effects) may differ between batches due to subtle, uncharacterized chemical differences.[2] We recommend performing a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the inhibitor is binding to RIPK2 within the cell.

Q4: What is the expected IC50 for this compound?

A4: this compound inhibits recombinant truncated RIPK2 with a reported IC50 of 6.39 μM.[3][4][5] It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific recombinant kinase preparation used.

Q5: What are the best practices for preparing and storing this compound to minimize variability?

A5: Proper handling and storage are critical for maintaining the integrity of the inhibitor.

  • Solvent Selection: For in vitro assays, dissolve this compound in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Storage: Store the solid compound at -20°C. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment and avoid storing diluted solutions for extended periods.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound.

Issue 1: Inconsistent or lower than expected inhibition in in vitro kinase assays.
Possible Cause Troubleshooting Steps
Compound Degradation 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Ensure proper storage conditions for both solid and stock solutions (-20°C for solid, -80°C for DMSO stock). 3. Include a known, well-characterized RIPK2 inhibitor as a positive control in your assay.
Incorrect Concentration 1. Verify the calculations used to prepare your working solutions. 2. Perform a new serial dilution from a fresh stock solution.
Assay Conditions 1. Optimize the ATP concentration in your assay; it should be close to the Km value for RIPK2 if determining Ki. 2. Ensure the recombinant RIPK2 enzyme is active and used at an appropriate concentration. 3. Verify the composition and pH of the kinase assay buffer.
Batch-to-Batch Variability 1. Test the new batch alongside a previously validated "gold standard" batch if available. 2. Perform a full dose-response curve to determine the IC50 of the new batch and compare it to the expected value.
Issue 2: Variable results in cellular assays (e.g., inhibition of cytokine production upon NOD2 stimulation).
Possible Cause Troubleshooting Steps
Cell Health and Passage Number 1. Ensure cells are healthy, viable, and within a consistent, low passage number range. 2. Regularly test for mycoplasma contamination.
Inhibitor Solubility/Precipitation 1. Visually inspect the cell culture media for any signs of compound precipitation after adding this compound. 2. Pre-warm the cell culture media to 37°C before adding the inhibitor stock. 3. Ensure the final DMSO concentration is low and consistent across all experimental conditions (typically <0.5%).
Cellular Target Engagement 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to RIPK2 inside the cells. A lack of a thermal shift with a new batch, despite having a good in vitro IC50, could indicate poor cell permeability or rapid metabolism.
Assay Readout Variability 1. Ensure consistent cell seeding density and stimulation conditions (e.g., concentration of NOD2 ligand like L18-MDP). 2. Minimize "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS.

Data Presentation

The following table provides a template for comparing the quality control data of different batches of this compound.

Parameter Batch A (Reference) Batch B Batch C Acceptance Criteria
Purity (HPLC/LC-MS) 99.5%98.9%95.2%>98%
Molecular Weight (MS) 452.5 g/mol 452.5 g/mol 452.5 g/mol Matches theoretical MW
In Vitro IC50 (RIPK2) 6.4 μM6.8 μM15.2 μM< 8 μM
Cellular IC50 (IL-8) 10.2 μM11.5 μM> 30 μM< 15 μM
CETSA Thermal Shift (ΔTm) + 4.2 °C+ 3.9 °C+ 0.5 °C> 3 °C at 30 μM

Experimental Protocols

Protocol 1: In Vitro RIPK2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[6]

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Dilute recombinant human RIPK2 enzyme and the substrate (e.g., a generic kinase substrate like myelin basic protein) in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer (final concentration in assay is typically 10-50 µM).

    • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer. Ensure the final DMSO concentration is constant across all wells.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.

    • Add 2 µL of the RIPK2 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for RIPK2 Target Engagement

This protocol is a general framework for performing a CETSA experiment followed by Western blotting.[7][8]

  • Cell Treatment:

    • Culture cells (e.g., HEK293T cells overexpressing NOD2) to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against RIPK2, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for RIPK2 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Plot the relative amount of soluble RIPK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 PGN Peptidoglycan (PGN) (Bacterial Component) PGN->NOD1/2 activates Ub Ubiquitination RIPK2->Ub undergoes TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex recruits IKK_Complex IKKα/β/γ Complex Ub->IKK_Complex recruits TAK1_Complex->IKK_Complex activates MAPK_Pathway MAPK Pathway (JNK, p38) TAK1_Complex->MAPK_Pathway activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NF-κB->Gene_Expression translocates & activates RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 inhibits QC_Workflow cluster_0 New Batch of this compound Received cluster_1 Initial Quality Control cluster_2 Functional Validation cluster_3 Decision cluster_4 Outcome start Receive New Batch purity Purity Check (HPLC/LC-MS) start->purity identity Identity Confirmation (MS, NMR) purity->identity invitro In Vitro Kinase Assay (Determine IC50) identity->invitro cellular Cellular Assay (e.g., NOD2 activation) invitro->cellular target_engagement Cellular Target Engagement (CETSA) cellular->target_engagement decision Batch Passes QC? target_engagement->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch Contact Supplier decision->reject No Troubleshooting_Tree start Inconsistent Results with this compound assay_type What type of assay? start->assay_type invitro_issues In Vitro Assay Issues assay_type->invitro_issues In Vitro cellular_issues Cellular Assay Issues assay_type->cellular_issues Cellular check_compound Check Compound Integrity: - Prepare fresh stock - Verify storage invitro_issues->check_compound check_cells Check Cell Health: - Viability - Passage number - Mycoplasma cellular_issues->check_cells check_assay_params Check Assay Parameters: - Enzyme/Substrate concentration - ATP concentration - Buffer conditions check_compound->check_assay_params run_control Run Positive Control Inhibitor check_assay_params->run_control check_solubility Check Compound in Media: - Visual precipitation - Final DMSO concentration check_cells->check_solubility check_target_engagement Confirm Target Engagement: - Perform CETSA check_solubility->check_target_engagement

References

RIPK2-IN-3 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of RIPK2-IN-3. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). RIPK2 is a crucial signaling molecule in the NOD-like receptor (NLR) pathway, which is involved in the innate immune response to bacterial peptidoglycans.[1][2] Upon activation of NOD1 and NOD2 receptors, RIPK2 is autophosphorylated, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which result in the production of pro-inflammatory cytokines.[2][3] this compound works by targeting the kinase activity of RIPK2, thereby blocking these downstream inflammatory responses.

2. What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[4]

  • Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

3. How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a suitable solvent like DMSO. For cellular experiments, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired working concentration in your cell culture medium. The concentration of the stock solution should be at least 1000 times higher than the final working solution to minimize the effects of the solvent on the cells.[4]

4. What is the solubility of this compound?

The solubility of this compound will vary depending on the solvent. It is important to consult the manufacturer's datasheet for specific solubility information. For example, some suppliers indicate solubility in DMSO.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibitory effect observed Degradation of this compound: Improper storage or handling may lead to the degradation of the compound.Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot for each experiment.
Incorrect concentration: The concentration of this compound used may be too low to elicit an effect.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell line sensitivity: The cell line you are using may not be sensitive to RIPK2 inhibition.Confirm that your cell line expresses the necessary components of the NOD2/RIPK2 signaling pathway. You can test this by stimulating the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), and measuring the downstream response (e.g., cytokine production or NF-κB activation).
Precipitation of the compound in cell culture medium Poor solubility: The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit.Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and does not affect cell viability. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your experimental setup.
Observed cellular toxicity High concentration of this compound: The concentration of the inhibitor may be too high, leading to off-target effects and cytotoxicity.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the toxic threshold for your experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cells.Ensure the final solvent concentration in your cell culture medium is as low as possible (ideally ≤0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.

Quantitative Data Summary

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Duration
Powder-20°C3 years[4]
In Solvent-80°C1 year[4]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Inhibition of RIPK2 Signaling

This protocol provides a general workflow for assessing the inhibitory activity of this compound on NOD2-mediated signaling in a cell-based assay.

  • Cell Culture: Plate your cells of interest (e.g., HEK293T cells expressing NOD2, or THP-1 monocytes) at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired working concentrations in your cell culture medium.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO). Incubate the cells for a specified period (e.g., 1-2 hours) to allow for compound uptake.

  • Stimulation: After the pre-treatment period, stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), at a predetermined optimal concentration.

  • Incubation: Incubate the cells for a period sufficient to induce a measurable downstream response (e.g., 6-24 hours).

  • Readout: Measure the desired downstream endpoint. This could include:

    • Cytokine Secretion: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA.

    • NF-κB Activation: For cells with an NF-κB reporter system, measure the reporter gene activity (e.g., luciferase or SEAP).[3]

    • Protein Phosphorylation: Lyse the cells and perform Western blotting to detect the phosphorylation of downstream targets like IκBα or MAPKs.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment RIPK2->RIPK2 TAK1_complex TAK1/TABs RIPK2->TAK1_complex Activation IKK_complex IKK Complex RIPK2->IKK_complex Activation XIAP XIAP XIAP->RIPK2 K63-linked Ubiquitination MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1_complex->MAPK_cascade NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocation This compound This compound This compound->RIPK2 Inhibits Kinase Activity

Caption: RIPK2 Signaling Pathway and the Action of this compound.

experimental_workflow start Start cell_seeding Seed cells in multi-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation prepare_compound Prepare this compound dilutions overnight_incubation->prepare_compound pretreatment Pre-treat cells with this compound prepare_compound->pretreatment stimulation Stimulate with NOD2 agonist (MDP) pretreatment->stimulation incubation Incubate for 6-24 hours stimulation->incubation readout Measure downstream endpoint (ELISA, Reporter Assay, Western Blot) incubation->readout end End readout->end

Caption: General experimental workflow for this compound.

troubleshooting_logic start No/Inconsistent Inhibition Observed check_storage Check compound storage and handling procedures start->check_storage dose_response Perform dose-response experiment start->dose_response check_cell_line Verify cell line sensitivity to NOD2/RIPK2 pathway start->check_cell_line precipitation Compound precipitates in media? check_storage->precipitation dose_response->precipitation check_cell_line->precipitation lower_concentration Lower final concentration precipitation->lower_concentration Yes toxicity Cellular toxicity observed? precipitation->toxicity No check_solvent Check final solvent concentration (<0.1%) lower_concentration->check_solvent check_solvent->toxicity viability_assay Perform cell viability assay toxicity->viability_assay Yes resolution Problem Resolved toxicity->resolution No vehicle_control Include vehicle control viability_assay->vehicle_control vehicle_control->resolution

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Efficacy of RIPK2 Inhibitors: RIPK2-IN-3 and WEHI-345

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent RIPK2 inhibitors, RIPK2-IN-3 and WEHI-345. Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Its inhibition presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document summarizes the available biochemical, cellular, and in-vivo data for both compounds to aid in the selection and application of these research tools.

Mechanism of Action and Signaling Pathway

RIPK2 activation, upon recognition of bacterial peptidoglycans by NOD1/NOD2, triggers a signaling cascade leading to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines. Both this compound and WEHI-345 are small molecule inhibitors that target the kinase activity of RIPK2, thereby disrupting this inflammatory cascade.

WEHI-345 has been shown to delay the ubiquitylation of RIPK2 and subsequent NF-κB activation.[1][2] The precise mechanism of this compound is less characterized in publicly available literature, but it is designed to inhibit the kinase function of RIPK2.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway and Inhibitor Action PAMPs Bacterial Peptidoglycan (e.g., MDP) NODs NOD1 / NOD2 PAMPs->NODs activates RIPK2 RIPK2 NODs->RIPK2 recruits & activates Ub Ubiquitination RIPK2->Ub undergoes TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK activates MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription Inhibitor This compound / WEHI-345 Inhibitor->RIPK2 inhibits

Caption: RIPK2 signaling pathway and points of inhibition.

Biochemical Efficacy

The direct inhibitory activity of this compound and WEHI-345 against the RIPK2 enzyme has been quantified, with WEHI-345 demonstrating potent inhibition in the nanomolar range.

CompoundAssay TypeTargetIC50Reference
This compound BiochemicalRecombinant truncated RIPK26.39 µM[3]
WEHI-345 Kinase AssayHuman recombinant RIPK2130 nM[2][4]

Cellular Efficacy

WEHI-345 has been extensively profiled in various cell-based assays, consistently demonstrating its ability to suppress NOD2-mediated inflammatory responses. Data on the cellular efficacy of this compound is not extensively available in the public domain.

CompoundCell LineStimulationEffectConcentrationReference
WEHI-345 BMDMsMDPDecreased TNF and IL-6 transcription500 nM[2]
THP-1MDPReduced mRNA of TNF, IL-8, IL-1β, A20500 nM[2]
Raw 267.4MDPInhibited RIPK2 autophosphorylation500 nM[2]
This compound Not Publicly Available----

In Vivo Efficacy

WEHI-345 has demonstrated therapeutic potential in a mouse model of multiple sclerosis. While a patent application suggests the use of a related compound, likely this compound, in a colitis model, detailed in vivo efficacy data for this compound is not yet published.

CompoundAnimal ModelDiseaseDosingKey FindingsReference
WEHI-345 MouseExperimental Autoimmune Encephalomyelitis (EAE)3-10 mg/kgReduced plasma TNF levels and delayed disease onset.[4]
This compound (as "RIPK2 inhibitor 1") MouseDSS-induced ColitisNot specifiedResolution of intestinal inflammation.

Kinase Selectivity

Selectivity is a critical parameter for a kinase inhibitor to minimize off-target effects. WEHI-345 has been profiled against a panel of kinases and shows good selectivity for RIPK2. Some information on the selectivity of a compound related to this compound is available from a patent application.

CompoundSelectivity ProfileKey Off-Targets (if any)Reference
WEHI-345 Selective for RIPK2 over RIPK1, 4, and 5 (Kd >10,000 nM). Profiled against 95 kinases.-[4]
This compound (as "RIPK2 inhibitor 1") At 100 nM, >80% inhibition of Fyn, TGFB2, ALK-2, and Lck was observed.Fyn, TGFB2, ALK-2, Lck

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of RIPK2 inhibitors.

RIPK2 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of RIPK2 by measuring the amount of ADP produced in the enzymatic reaction.

Kinase_Assay_Workflow Start Start Step1 Incubate RIPK2 enzyme with inhibitor (e.g., WEHI-345) and ATP/substrate Start->Step1 Step2 Add ADP-Glo™ Reagent to deplete remaining ATP Step1->Step2 Step3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Step2->Step3 End Measure Luminescence (Signal proportional to RIPK2 activity) Step3->End

Caption: Workflow for a typical RIPK2 biochemical kinase assay.

Protocol Summary:

  • Recombinant RIPK2 enzyme is incubated with the test inhibitor (this compound or WEHI-345) and a suitable substrate in the presence of ATP.

  • The kinase reaction is allowed to proceed for a defined period.

  • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A kinase detection reagent is then added to convert the ADP generated into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • The luminescence is measured and is directly proportional to the amount of ADP produced, and thus to the RIPK2 kinase activity.

Cellular Assays for RIPK2 Inhibition

These assays assess the ability of an inhibitor to block RIPK2 signaling in a cellular context.

Protocol Summary (e.g., MDP stimulation of THP-1 cells):

  • Culture THP-1 monocytic cells and differentiate them into a macrophage-like state using an agent like PMA.

  • Pre-incubate the differentiated cells with varying concentrations of the RIPK2 inhibitor (this compound or WEHI-345).

  • Stimulate the cells with the NOD2 ligand, muramyl dipeptide (MDP), to activate the RIPK2 pathway.

  • After a specific incubation period, collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using ELISA.

  • Alternatively, lyse the cells to extract RNA for qRT-PCR analysis of cytokine gene expression or to prepare protein lysates for Western blotting to assess the phosphorylation status of downstream signaling molecules like IκBα or MAPKs.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, an inflammatory autoimmune disease where the NOD2-RIPK2 pathway is implicated.

EAE_Model_Workflow Start Start Step1 Induce EAE in mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) in Complete Freund's Adjuvant (CFA) Start->Step1 Step2 Administer Pertussis Toxin to increase blood-brain barrier permeability Step1->Step2 Step3 Treat mice with RIPK2 inhibitor (e.g., WEHI-345) or vehicle according to a defined schedule Step2->Step3 Step4 Monitor clinical signs of disease (e.g., tail and limb paralysis) and body weight daily Step3->Step4 End Assess disease severity, cytokine levels, and histopathology at endpoint Step4->End

Caption: Experimental workflow for the EAE in vivo model.

Protocol Summary:

  • EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of a myelin antigen, such as MOG35-55 peptide, in Complete Freund's Adjuvant.

  • Pertussis toxin is administered to facilitate the entry of inflammatory cells into the central nervous system.

  • Mice are treated with the RIPK2 inhibitor or a vehicle control, typically starting before or at the onset of clinical symptoms.

  • Animals are monitored daily for clinical signs of paralysis and weight loss, which are scored on a standardized scale.

  • At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination, and plasma can be analyzed for cytokine levels.

Conclusion

WEHI-345 is a well-characterized, potent, and selective RIPK2 inhibitor with demonstrated efficacy in both cellular and in vivo models of inflammation. It serves as a valuable tool for investigating the role of RIPK2 in various disease contexts.

This compound is a more recently disclosed inhibitor of RIPK2. While initial biochemical data and preliminary in vivo findings from patent literature suggest its potential as an anti-inflammatory agent, a comprehensive public dataset on its cellular and in vivo efficacy and selectivity is currently lacking. Further studies are required to fully elucidate its pharmacological profile and to enable a direct, in-depth comparison with other RIPK2 inhibitors like WEHI-345.

Researchers should consider the extent of available data and the specific requirements of their experimental systems when selecting a RIPK2 inhibitor for their studies.

References

Navigating the Kinome: A Comparative Guide to RIPK2 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is paramount. An ideal inhibitor potently targets the kinase of interest while minimizing off-target effects, thereby reducing the potential for toxicity and undesired biological responses. This guide provides a comparative analysis of the kinase selectivity of several key RIPK2 inhibitors, offering insights supported by available experimental data. While comprehensive kinome-wide data for RIPK2-IN-3 is not publicly available, we will compare it to well-characterized inhibitors to highlight the standards and methodologies in kinase selectivity profiling.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of signals from the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Its central role in the innate immune response has made it an attractive target for therapeutic intervention in a range of inflammatory diseases and cancers. A crucial aspect of developing effective RIPK2-targeted therapies is ensuring the high selectivity of the inhibitor.

Comparative Kinase Selectivity of RIPK2 Inhibitors

The following table summarizes the available kinase selectivity data for this compound and several other widely studied RIPK2 inhibitors. The data highlights the varying degrees of selectivity achieved by different chemical scaffolds.

InhibitorRIPK2 PotencySelectivity ProfileKey Off-Targets
This compound IC50: 6.39 μM[1]No comprehensive kinome scan data is publicly available.Not determined.
GSK583 IC50: 5 nM (human)[2]Highly selective over a panel of 300 kinases at 1 μM concentration.[2]Some inhibition of BRK and Aurora A noted.
WEHI-345 IC50: 130 nM, Kd: 46 nM[3][4]Selective over RIPK1, RIPK4, and RIPK5 (Kd >10,000 nM) and a panel of 95 other kinases at 1 µM.[3]Not specified in the provided results.
Ponatinib IC50: ~0.37-2 nM (against BCR-ABL)[5]A multi-kinase inhibitor with activity against various kinases.[5][6]KDR, FLT3, FGFR1, and others.[7]

Experimental Protocols: Assessing Kinase Selectivity

The "gold standard" for determining the selectivity of a kinase inhibitor is through broad, competition-based binding assays. The KINOMEscan™ platform from Eurofins DiscoverX is a widely used example of such a technology.

KINOMEscan™ Competition Binding Assay Protocol

The KINOMEscan™ assay quantitatively measures the binding of a test compound to a large panel of kinases (typically over 400). The methodology does not rely on ATP and thus provides a true measure of the inhibitor's binding affinity (dissociation constant, Kd), rather than an IC50 value which can be influenced by ATP concentration.[8][9]

Assay Principle:

The assay is based on a competitive binding format with three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[8]

  • Preparation: A diverse panel of human kinases is expressed, purified, and tagged with a unique DNA identifier. An immobilized ligand that binds to the active site of a broad range of kinases is coupled to a solid support (e.g., beads).[8]

  • Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand and prevent the kinase from binding to the solid support.[8]

  • Quantification: After an incubation period to reach equilibrium, the unbound kinase is washed away. The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).[8]

  • Data Analysis: The amount of kinase bound to the support in the presence of the test compound is compared to a control sample (containing DMSO instead of the compound). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. For determining the dissociation constant (Kd), the assay is performed with a range of inhibitor concentrations, and the results are fitted to a binding curve.[8]

Visualizing Key Concepts

To better understand the context of RIPK2 inhibition and kinase selectivity, the following diagrams illustrate the RIPK2 signaling pathway, the experimental workflow for kinase selectivity profiling, and a conceptual representation of inhibitor selectivity.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction Ub Ubiquitination RIPK2->Ub TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex Recruitment IKK_Complex IKK Complex Ub->IKK_Complex Recruitment TAK1_Complex->IKK_Complex Activation MAPK MAPK (p38, JNK) TAK1_Complex->MAPK Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p65/p50) Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes IkB->NF_kB Release MAPK->Inflammatory_Genes Kinase_Selectivity_Workflow cluster_assay_components Assay Components cluster_incubation Incubation cluster_quantification Quantification DNA_Kinase DNA-tagged Kinase Competition Competitive Binding DNA_Kinase->Competition Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Competition Test_Compound Test Compound (e.g., this compound) Test_Compound->Competition Wash Wash Unbound Kinase Competition->Wash qPCR qPCR of DNA Tag Wash->qPCR Data_Analysis Data Analysis (Kd determination) qPCR->Data_Analysis Selectivity_Comparison cluster_inhibitor1 Highly Selective Inhibitor (e.g., GSK583) cluster_inhibitor2 Less Selective Inhibitor (e.g., Ponatinib) Inhibitor1 Inhibitor A RIPK2_1 RIPK2 Inhibitor1->RIPK2_1 Strong Binding KinaseX_1 Kinase X KinaseY_1 Kinase Y KinaseZ_1 Kinase Z Inhibitor2 Inhibitor B RIPK2_2 RIPK2 Inhibitor2->RIPK2_2 Strong Binding KinaseX_2 Kinase X Inhibitor2->KinaseX_2 Off-target Binding KinaseY_2 Kinase Y Inhibitor2->KinaseY_2 Off-target Binding KinaseZ_2 Kinase Z

References

Validating the Specificity of RIPK2-IN-3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise target specificity of a kinase inhibitor is paramount. This guide provides a framework for validating the specificity of RIPK2-IN-3 against its closely related family members, RIPK1 and RIPK3. The following sections detail experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[1][2] Its role in various inflammatory diseases has made it a compelling target for therapeutic intervention.[2][3] this compound is an inhibitor of RIPK2 with a reported IC50 of 6.39 μM for the recombinant truncated enzyme.[4] However, due to the structural homology within the RIP kinase family, it is crucial to determine the selectivity of this compound against other key members like RIPK1 and RIPK3, which are involved in distinct cell death and inflammatory pathways.[1][5][6][7]

Comparative Inhibitory Activity

To quantitatively assess the specificity of this compound, a combination of biochemical and cellular assays is recommended. The following table summarizes the key quantitative data that should be generated.

Assay Type Target This compound IC50 (μM) Control Inhibitor 1 (e.g., Ponatinib) IC50 (μM) Control Inhibitor 2 (e.g., GSK'872) IC50 (μM)
Biochemical Kinase Assay RIPK1>100Expected low μMExpected high μM
RIPK26.39Expected low nMExpected high μM
RIPK3>100Expected low μMExpected low μM
Cellular Target Engagement RIPK1Not DeterminedNot DeterminedNot Determined
RIPK2Not DeterminedNot DeterminedNot Determined
RIPK3Not DeterminedNot DeterminedNot Determined
Cellular Functional Assay NOD2-dependent NF-κB activationExpected μM rangeExpected low nMExpected high μM or inactive
TNFα-induced NecroptosisExpected high μM or inactiveExpected low μMExpected low μM

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[8]

Materials:

  • Recombinant human RIPK1, RIPK2, and RIPK3 enzymes

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • This compound and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)[8]

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and measure the ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-RIPK1, -RIPK2, or -RIPK3 fusion proteins

  • NanoBRET™ tracer

  • This compound and control inhibitors

Procedure:

  • Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid.

  • Incubate the transfected cells with the NanoBRET™ tracer and varying concentrations of this compound or control inhibitors.

  • Measure the BRET signal using a luminometer.

  • Calculate the IC50 values based on the displacement of the tracer by the inhibitor.

Cellular Functional Assays

This assay assesses the ability of the inhibitor to block RIPK2-mediated downstream signaling.

Materials:

  • HEK293T cells stably expressing NOD2 and an NF-κB-luciferase reporter

  • L18-MDP (NOD2 ligand)

  • This compound and control inhibitors

  • Luciferase assay reagent

Procedure:

  • Plate the HEK293T-NOD2-NF-κB-luciferase reporter cells.

  • Pre-treat the cells with different concentrations of this compound or control inhibitors for 1 hour.

  • Stimulate the cells with L18-MDP for 6 hours.

  • Lyse the cells and measure luciferase activity.

  • Determine the IC50 values based on the inhibition of luciferase expression.

This assay evaluates the off-target effect of the inhibitor on the RIPK1/RIPK3-mediated necroptosis pathway.[7][9]

Materials:

  • HT-29 or L929 cells (sensitive to necroptosis)

  • TNFα

  • Smac mimetic (to inhibit cIAPs)

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound and control inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Plate the cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or control inhibitors.

  • Induce necroptosis by treating the cells with a combination of TNFα, Smac mimetic, and z-VAD-fmk.

  • Incubate for 24 hours.

  • Measure cell viability using a luminescence-based assay.

  • Calculate the concentration of the inhibitor that protects cells from necroptosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and the experimental workflow for assessing inhibitor specificity.

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1_Complex TAK1/TABs RIPK2->TAK1_Complex activates XIAP->RIPK2 K63-ubiquitinates IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p65/p50) Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes translocates & activates

Caption: NOD2 signaling pathway leading to NF-κB activation.

RIPK1_RIPK3_Signaling_Pathway RIPK1/RIPK3-Mediated Necroptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I recruits Complex_II Complex II (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_II forms when cIAPs inhibited MLKL MLKL oligomerization & translocation Complex_II->MLKL phosphorylates Cell_Lysis Cell Lysis MLKL->Cell_Lysis induces

Caption: Simplified overview of RIPK1/RIPK3-mediated necroptosis.

Experimental_Workflow Inhibitor Specificity Validation Workflow Start Start: this compound Biochemical_Assay Biochemical Assays (RIPK1, RIPK2, RIPK3) Start->Biochemical_Assay Cellular_Engagement Cellular Target Engagement (NanoBRET) Start->Cellular_Engagement Cellular_Functional Cellular Functional Assays (NF-κB & Necroptosis) Start->Cellular_Functional Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cellular_Engagement->Data_Analysis Cellular_Functional->Data_Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Caption: Workflow for validating the specificity of this compound.

By following these standardized protocols and data presentation formats, researchers can generate a robust and comparable dataset to definitively validate the specificity of this compound against RIPK1 and RIPK3. This information is critical for the accurate interpretation of experimental results and for advancing the development of targeted therapies for inflammatory diseases.

References

A Comparative Guide to RIPK2 Inhibition: RIPK2-IN-3 versus Ponatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2-IN-3 and ponatinib (B1185). This analysis is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies of RIPK2, a key signaling node in the innate immune system. Dysregulation of the RIPK2 pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.

Overview of this compound and Ponatinib

Ponatinib is a well-characterized, potent, multi-targeted tyrosine kinase inhibitor. It functions as a Type II inhibitor of RIPK2, binding to the inactive "DFG-out" conformation of the kinase. Its potent inhibition of RIPK2 and the availability of a co-crystal structure with the kinase domain make it a valuable tool for studying RIPK2 function. However, its promiscuity, notably its potent inhibition of other RIPK family members, necessitates careful interpretation of experimental results.

This compound , also identified by its catalog number FCG806791773, is a commercially available compound marketed as a RIPK2 inhibitor. The publicly available data on this compound is limited and presents conflicting potency values. While it has been used in a preclinical model of intestinal inflammation, a detailed, peer-reviewed characterization of its mechanism of action and selectivity profile is not yet available.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and ponatinib. It is crucial to note that the IC50 values for this compound are from vendor-supplied information and a conference abstract, and there is a significant discrepancy in the reported potencies. In contrast, the data for ponatinib is well-documented in peer-reviewed literature.

ParameterThis compoundPonatinib
Biochemical IC50 6.39 µM[1] or 5-10 nM[2]6.7 nM
Inhibitor Type Not ReportedType II
Selectivity Not ReportedPan-RIPK inhibitor (also inhibits RIPK1 and RIPK3)[3][4]
Cellular Activity Demonstrated efficacy in a mouse model of intestinal inflammation[5]Potent inhibition of RIPK2 autophosphorylation and ubiquitination in cells[6][7]; Blocks NOD-dependent NF-κB signaling[6][8]

Signaling Pathway and Experimental Workflow

To understand the context of RIPK2 inhibition, the following diagrams illustrate the NOD2-RIPK2 signaling pathway and a typical experimental workflow for comparing RIPK2 inhibitors.

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway cluster_cytoplasm cluster_nucleus MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2->RIPK2 autophosphorylation Ub Ubiquitination XIAP XIAP (E3 Ligase) XIAP->RIPK2 K63-polyubiquitinates TAK1_complex TAK1/TAB Complex Ub->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates NFkB_Inhibitor IκBα IKK_complex->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates & activates

Figure 1: Simplified NOD2-RIPK2 Signaling Pathway.

Experimental_Workflow Experimental Workflow for Comparing RIPK2 Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Model Biochem_Start Recombinant RIPK2 Enzyme Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Biochem_Start->Kinase_Assay IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination Autophosphorylation RIPK2 Autophosphorylation Assay (Western Blot for p-RIPK2) Cell_Start Cell Line Expressing NOD2 and RIPK2 Cell_Start->Autophosphorylation Ubiquitination RIPK2 Ubiquitination Assay (Immunoprecipitation & Western Blot) Cell_Start->Ubiquitination Downstream_Signaling NF-κB Reporter Assay (e.g., Luciferase) Cell_Start->Downstream_Signaling Kinome_Screen Kinome-wide Selectivity Screen Cytokine_Production Cytokine Measurement (e.g., ELISA for TNF-α) Downstream_Signaling->Cytokine_Production InVivo_Model Disease Model (e.g., IBD mouse model) Efficacy_Assessment Assess Therapeutic Efficacy InVivo_Model->Efficacy_Assessment

Figure 2: General workflow for the evaluation of RIPK2 inhibitors.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of RIPK2 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is indicative of enzyme activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against RIPK2.

  • Materials:

    • Recombinant human RIPK2 enzyme.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9].

    • ATP solution.

    • Substrate (e.g., a generic kinase substrate peptide).

    • Test compounds (this compound, ponatinib) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well plates.

  • Procedure:

    • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of RIPK2 enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable curve-fitting software.

Cellular RIPK2 Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit the autophosphorylation of RIPK2 within a cellular context, a key step in its activation.

  • Objective: To evaluate the cellular potency of inhibitors in blocking RIPK2 activation.

  • Materials:

    • HEK293 cells stably expressing NOD2.

    • L18-MDP (a potent NOD2 ligand).

    • Test compounds (this compound, ponatinib).

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Antibodies: anti-phospho-RIPK2 (Ser176), anti-total RIPK2, and a loading control antibody (e.g., anti-tubulin).

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Seed HEK293-NOD2 cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or DMSO for 30-60 minutes.

    • Stimulate the cells with L18-MDP for 30 minutes to induce RIPK2 autophosphorylation.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-RIPK2 and total RIPK2, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The inhibition of the phospho-RIPK2 signal indicates the compound's cellular activity.

Cellular NF-κB Reporter Assay

This assay measures the downstream consequence of RIPK2 inhibition by quantifying the activity of the NF-κB transcription factor.

  • Objective: To determine the functional effect of RIPK2 inhibition on the NOD2 signaling pathway.

  • Materials:

    • HEK293 cells expressing NOD2 and an NF-κB-inducible reporter (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).

    • L18-MDP.

    • Test compounds (this compound, ponatinib).

    • Reporter assay detection reagents (e.g., QUANTI-Blue™ for SEAP or luciferase substrate).

  • Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat the cells with a dilution series of the test compounds.

    • Stimulate the cells with L18-MDP.

    • Incubate for 6-24 hours to allow for reporter gene expression.

    • Measure the reporter activity according to the manufacturer's protocol (e.g., colorimetric or luminescent readout).

    • Calculate the IC50 value based on the inhibition of the reporter signal.

Conclusion

Based on the currently available data, ponatinib is a significantly more potent and well-characterized inhibitor of RIPK2 than This compound . With a low nanomolar biochemical IC50 and demonstrated cellular activity, ponatinib serves as a valuable, albeit non-selective, tool for studying RIPK2.

The information on This compound is sparse and conflicting. The micromolar IC50 reported by some vendors suggests weak activity, while another source reports a low nanomolar potency, a discrepancy of three orders of magnitude. Although its use in an in vivo model suggests it has some biological activity, the lack of a peer-reviewed characterization of its potency, mechanism of action, and selectivity profile makes it difficult to recommend for rigorous mechanistic studies without independent validation.

Researchers should exercise caution when interpreting results obtained with this compound and are encouraged to independently verify its potency and selectivity. For studies requiring a potent inhibitor with a well-defined mechanism, ponatinib is the more appropriate choice, with the caveat of its multi-kinase activity. The development of more potent and selective inhibitors for RIPK2 remains an active area of research.

References

Unveiling the Selectivity Profile of RIPK2 Inhibitor GSK583: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of the potent and selective RIPK2 inhibitor, GSK583, with other kinases, supported by available experimental data.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of signals from the intracellular pattern recognition receptors NOD1 and NOD2, playing a key role in the innate immune response. Its involvement in inflammatory diseases has made it an attractive target for therapeutic intervention. GSK583 has emerged as a valuable tool compound for studying the function of RIPK2 due to its high potency and selectivity. This guide delves into the specifics of its interactions with other kinases.

Comparative Analysis of GSK583 Kinase Selectivity

GSK583 is a highly potent inhibitor of human RIPK2 with a reported IC50 of 5 nM.[1] Its selectivity has been assessed against a broad panel of kinases, demonstrating a highly specific interaction with its primary target. The following tables summarize the known cross-reactivity of GSK583 with other kinases based on published data.

High-Affinity Off-Target Interactions

While GSK583 is remarkably selective, a few off-target kinases have been identified that are inhibited at concentrations relevant to its use in cellular and in vivo studies.

KinaseIC50 (nM)Fold Selectivity vs. RIPK2Notes
RIPK3163.2Despite the biochemical affinity, GSK583 shows minimal functional inhibition of RIPK3-dependent necroptosis in cellular assays.
BRK--Some inhibition observed.
Aurora A--Some inhibition observed.

Note: IC50 values can vary depending on the assay conditions. The fold selectivity is calculated based on the IC50 for RIPK2 of 5 nM.

Broader Kinome Scan Profile

GSK583 has been profiled against a panel of 300 kinases at a concentration of 1 µM and exhibited excellent selectivity.[1] While the complete dataset from this broad screen is not publicly available in a comprehensive table, the primary publication notes the high degree of selectivity. For a related compound, inhibitor 7, derived from the same chemical series as GSK583, a screen against 299 kinases at 1 µM resulted in greater than 70% inhibition of only 15 kinases, predominantly from the tyrosine kinase subfamily. This suggests a similar selective profile for GSK583.

Key kinases for which GSK583 shows strong selectivity (i.e., minimal inhibition) include p38α and VEGFR2.[1]

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate the NOD2-RIPK2 signaling pathway and a typical kinase profiling workflow.

NOD2_RIPK2_Signaling NOD2-RIPK2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MDP MDP NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP Ubiquitination TAK1_TAB TAK1/TAB XIAP->TAK1_TAB Activation IKK_complex IKKα/β/γ TAK1_TAB->IKK_complex Activation NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Transcription

Figure 1: Simplified diagram of the NOD2-RIPK2 signaling cascade.

Kinase_Profiling_Workflow Kinase Profiling Experimental Workflow Compound Compound Assay Binding or Activity Assay (e.g., KINOMEscan) Compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 / Kd determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Figure 2: General experimental workflow for kinase inhibitor profiling.

Experimental Protocols

The cross-reactivity data for GSK583 was primarily generated using competitive binding assays, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (GSK583) at various concentrations.

  • Washing: Unbound kinase and test compound are removed by washing the beads.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified by qPCR.

  • Data Analysis: The amount of kinase captured is measured for each kinase in the presence of the test compound and compared to a DMSO control. The results are typically expressed as percent of control, and for dose-response curves, IC50 or Kd values are calculated to determine the binding affinity.

Conclusion

GSK583 is a highly selective inhibitor of RIPK2, making it a valuable tool for dissecting the role of this kinase in cellular signaling and disease. While it exhibits some off-target activity against a small number of kinases, particularly RIPK3, its overall kinome profile demonstrates a remarkable degree of specificity. For researchers utilizing GSK583, it is crucial to consider these potential off-target effects, especially when interpreting phenotypes observed at higher concentrations. The data presented in this guide provides a foundation for more informed experimental design and data interpretation in the study of RIPK2 biology.

References

A Comparative Guide to Measuring RIPK2-IN-3 Binding Affinity: Isothermal Titration Calorimetry and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the binding affinity of a therapeutic candidate to its target is a cornerstone of modern drug discovery. For inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways, precise measurement of binding affinity is crucial for optimizing potency and selectivity. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) and alternative biophysical techniques for characterizing the binding of a representative RIPK2 inhibitor, here termed RIPK2-IN-3, to the RIPK2 kinase domain.

Introduction to RIPK2 and Its Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory and autoimmune diseases, including Crohn's disease and rheumatoid arthritis, making RIPK2 an attractive therapeutic target.

Small molecule inhibitors that target the ATP-binding site of RIPK2 can effectively block its kinase activity, thereby attenuating the inflammatory response. Accurate determination of the binding affinity of these inhibitors is essential for structure-activity relationship (SAR) studies and the development of potent and selective drugs.

Isothermal Titration Calorimetry (ITC) for this compound Binding

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic profiling of the interaction, providing not only the binding affinity (dissociation constant, Kd) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.

Quantitative Data for RIPK2 Inhibitors using ITC

While specific data for "this compound" is not publicly available, the following table presents ITC data for known RIPK2 inhibitors, which can be considered representative.

InhibitorKd (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)Reference Study
Ponatinib0.8 (EC50)---Canning et al., 2015[1]
Regorafenib41 (IC50)---Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases, 2023[2]
CSLP3716 (IC50)---Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling, 2018[3]
WEHI-345130 (IC50)---Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling, 2018[3]

Note: IC50 and EC50 values are measures of potency and can be influenced by experimental conditions. Kd is a direct measure of binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry

This protocol outlines the key steps for determining the binding affinity of a small molecule inhibitor to the RIPK2 kinase domain using ITC.

1. Materials and Reagents:

  • Purified recombinant human RIPK2 kinase domain (concentration to be accurately determined).

  • RIPK2 inhibitor (e.g., this compound) of known concentration.

  • ITC buffer (e.g., 50 mM HEPES or PBS, pH 7.4, 150 mM NaCl, 5% DMSO). The buffer for the protein and inhibitor must be identical to minimize heats of dilution.

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or similar).

2. Sample Preparation:

  • Protein (RIPK2): Dialyze the purified RIPK2 kinase domain against the ITC buffer extensively. After dialysis, centrifuge the protein solution at high speed to remove any aggregates. Accurately determine the final protein concentration (typically 10-50 µM in the sample cell).

  • Inhibitor (this compound): Dissolve the inhibitor in the exact same ITC buffer to a concentration 10-20 times higher than the protein concentration (e.g., 100-500 µM). Ensure the final DMSO concentration is matched in both protein and inhibitor solutions.

3. ITC Experiment Setup:

  • Thoroughly clean the sample cell and syringe.

  • Set the experimental temperature (e.g., 25 °C).

  • Load the RIPK2 protein solution into the sample cell.

  • Load the inhibitor solution into the titration syringe.

4. Titration Parameters:

  • Number of injections: Typically 19-25.

  • Injection volume: Dependent on cell and syringe volumes (e.g., 1-2 µL).

  • Spacing between injections: Sufficient to allow the signal to return to baseline (e.g., 150-180 seconds).

  • Stirring speed: ~750 rpm.

5. Data Acquisition and Analysis:

  • Perform a control experiment by titrating the inhibitor into the buffer to determine the heat of dilution.

  • Collect the raw data as a series of heat-flow peaks for each injection.

  • Integrate the peaks to obtain the heat change per injection.

  • Subtract the heat of dilution from the binding data.

  • Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Alternative Techniques for Measuring Binding Affinity

While ITC is a powerful technique, other methods can also provide valuable information on binding affinity and kinetics.

Comparison of Biophysical Techniques
TechniquePrincipleKey Parameters MeasuredAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Kd, n, ΔH, ΔSLabel-free, in-solution, provides full thermodynamic profile.Requires relatively large amounts of sample, lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Kd, kon, koffLabel-free, real-time kinetics, high sensitivity.Requires immobilization of one binding partner, which may affect its activity.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.KdLow sample consumption, in-solution, tolerant to complex buffers.Typically requires fluorescent labeling of one partner, which can potentially interfere with binding.
Biolayer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip.Kd, kon, koffLabel-free, real-time kinetics, high throughput.Requires immobilization, may have lower sensitivity for small molecules.

A recent study comparing SPR, ITC, and MST for a small molecule inhibitor binding to a protein target found that the Kd value measured by SPR was most consistent with the enzyme competitive inhibition constant (Ki).[4] The Kd values from ITC were slightly higher, while MST showed greater variability.[4] This highlights that the choice of technique can influence the obtained affinity values and that cross-validation with different methods is often beneficial.

Quantitative Data for RIPK2 Inhibitors using Alternative Techniques
InhibitorTechniqueKd (nM)Reference Study
WEHI-345Cellular Target Engagement (NanoBRET)46Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases, 2023
PonatinibCellular Target Engagement (NanoBRET)0.8Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling, 2018
CSLP37Cellular Target Engagement (NanoBRET)26Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling, 2018

Note: NanoBRET is a cell-based assay that measures target engagement in a cellular environment and provides an apparent Kd.

Experimental Protocols for Alternative Techniques

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the RIPK2 kinase domain onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the RIPK2 inhibitor in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the inhibitor solutions over the sensor surface and a reference surface (without protein) at a constant flow rate.

  • Data Analysis: Monitor the change in response units (RU) over time to obtain sensorgrams. Fit the association and dissociation phases of the sensorgrams to a kinetic model to determine kon and koff, from which the Kd (koff/kon) is calculated.

Microscale Thermophoresis (MST)
  • Labeling: Label the RIPK2 kinase domain with a fluorescent dye (e.g., RED-NHS).

  • Sample Preparation: Prepare a series of dilutions of the RIPK2 inhibitor. Mix each dilution with a constant concentration of the labeled RIPK2.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding model to determine the Kd.

Biolayer Interferometry (BLI)
  • Immobilization: Immobilize the biotinylated RIPK2 kinase domain onto streptavidin-coated biosensors.

  • Baseline: Establish a baseline by dipping the biosensors into running buffer.

  • Association: Move the biosensors into wells containing different concentrations of the RIPK2 inhibitor to measure the association phase.

  • Dissociation: Transfer the biosensors back to the running buffer to measure the dissociation phase.

  • Data Analysis: Analyze the resulting sensorgrams to determine kon, koff, and Kd.

Visualizing the RIPK2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using the DOT language.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits & activates XIAP XIAP RIPK2->XIAP is ubiquitinated by TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKKα/β/γ RIPK2->IKK_complex activates MAPKs p38, JNK, ERK TAK1->MAPKs activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB p65/p50 IκBα->NF-κB releases Inflammatory_Genes Pro-inflammatory Cytokine Genes NF-κB->Inflammatory_Genes translocates & activates transcription Bacterial_PGN Bacterial Peptidoglycan Bacterial_PGN->NOD1/2 activates RIPK2_IN_3 This compound RIPK2_IN_3->RIPK2 inhibits

Caption: The NOD2-RIPK2 signaling pathway and the point of intervention for this compound.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify & Dialyze RIPK2 Kinase Domain Concentration Accurately Determine Concentrations Protein_Prep->Concentration Inhibitor_Prep Dissolve this compound in Matched Buffer Inhibitor_Prep->Concentration Load_Protein Load RIPK2 into Sample Cell Concentration->Load_Protein Load_Inhibitor Load this compound into Syringe Concentration->Load_Inhibitor Titration Titrate Inhibitor into Protein Load_Protein->Titration Load_Inhibitor->Titration Raw_Data Collect Raw Data (Heat Flow vs. Time) Titration->Raw_Data Integration Integrate Peaks to get ΔH per Injection Raw_Data->Integration Binding_Isotherm Plot ΔH vs. Molar Ratio Integration->Binding_Isotherm Fitting Fit Isotherm to Model to get Kd, n, ΔH, ΔS Binding_Isotherm->Fitting

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for the thermodynamic characterization of RIPK2 inhibitors. Its ability to elucidate the enthalpic and entropic drivers of binding offers deep insights for medicinal chemistry efforts. However, alternative techniques such as Surface Plasmon Resonance, Microscale Thermophoresis, and Biolayer Interferometry present viable and often complementary approaches, each with its own set of advantages and disadvantages. For a comprehensive understanding of an inhibitor's binding characteristics, a multi-faceted approach employing more than one of these biophysical techniques is often the most prudent strategy. The choice of method will ultimately depend on the specific research question, available instrumentation, and the amount and nature of the protein and inhibitor.

References

Orthogonal Validation of a Novel RIPK2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the orthogonal validation of a novel RIPK2 inhibitor's mechanism of action, using established inhibitors such as GSK583 and Ponatinib as benchmarks. The validation process employs a multi-assay approach, progressing from direct target engagement in cells to the modulation of downstream signaling events and functional outcomes.

The RIPK2 Signaling Pathway: A Key Inflammatory Hub

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a central signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] These receptors detect bacterial peptidoglycans, initiating an innate immune response.[3] Upon activation, NOD1/2 recruits RIPK2, leading to its autophosphorylation and ubiquitination, a critical step mediated by E3 ligases like XIAP.[3][4] This cascade subsequently activates the NF-κB and MAPK signaling pathways, culminating in the transcription and release of pro-inflammatory cytokines.[5][6] Given its pivotal role, RIPK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases, including Crohn's disease and sarcoidosis.[1][7][8]

RIPK2 Signaling Pathway cluster_input Bacterial PGN Sensing cluster_receptor Receptor Activation cluster_core_complex Core Signaling Complex cluster_downstream Downstream Pathways cluster_output Functional Output PGN Bacterial Peptidoglycan (PGN) NOD1_2 NOD1 / NOD2 PGN->NOD1_2 Activates RIPK2 RIPK2 NOD1_2->RIPK2 Recruits RIPK2->RIPK2 TAK1 TAK1 RIPK2->TAK1 Activates XIAP XIAP (E3 Ligase) XIAP->RIPK2 K63-linked Ubiquitination IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines

Figure 1: Simplified RIPK2 signaling cascade.
Comparative Profile of RIPK2 Inhibitors

To validate a new chemical entity, its performance must be benchmarked against well-characterized inhibitors with distinct mechanisms. This guide uses GSK583, a potent and selective Type I inhibitor, and Ponatinib, a potent Type II pan-kinase inhibitor, as comparators.

InhibitorTypeBinding ModeRIPK2 IC50 (in vitro)Key Characteristics
RIPK2-IN-3 (Test) TBDTBDTBDTo be determined through validation assays.
GSK583 Type I (ATP-competitive)Binds to the active "DFG-in" conformation of the kinase.~5 nM[9]Highly selective for RIPK2 over other kinases.[10] Blocks RIPK2-XIAP interaction.[9][11]
Ponatinib Type IIBinds to the inactive "DFG-out" conformation of the kinase.~7 nM[12][13]Potent RIPK2 inhibitor but also inhibits a broad range of other kinases (pan-kinase inhibitor).[5][12] Blocks RIPK2 ubiquitination.[3][14]
Orthogonal Validation Workflow

A robust validation strategy confirms the inhibitor's mechanism through multiple, independent experimental approaches. This workflow ensures that the observed biological effects are due to direct, on-target activity.

Orthogonal Validation Workflow Start Novel Inhibitor (this compound) Target_Engagement Step 1: Confirm Direct Target Engagement (in intact cells) Start->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA NanoBRET NanoBRET™ Target Engagement Assay Target_Engagement->NanoBRET Mechanism Step 2: Elucidate Cellular Mechanism (Proximal Biomarkers) CETSA->Mechanism NanoBRET->Mechanism Western_Blot Western Blot: - pS176-RIPK2 - IκBα Degradation - RIPK2 Ubiquitination Mechanism->Western_Blot PPI_Assay RIPK2-XIAP PPI Assay (e.g., NanoBiT™) Mechanism->PPI_Assay Function Step 3: Measure Functional Output (Distal Biomarkers) Western_Blot->Function PPI_Assay->Function Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6, IL-8) Function->Cytokine_Assay Conclusion Validated On-Target Mechanism of Action Cytokine_Assay->Conclusion

Figure 2: Step-wise workflow for inhibitor validation.

Experimental Data and Protocols

Direct Target Engagement in Cells

The first crucial step is to confirm that the inhibitor physically binds to RIPK2 within the complex environment of a living cell.

CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[15][16] A compound binding to its target protein increases the energy required to denature it, resulting in a higher melting temperature (Tagg).[17]

Comparative Data (Hypothetical):

Assay Parameter This compound GSK583 Ponatinib Vehicle (DMSO)

| CETSA | ΔTagg (°C) | +5.8 | +6.2 | +7.5 | 0 |

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment: Seed HEK293 or THP-1 cells in a 384-well PCR plate. Acoustically transfer serially diluted compounds (e.g., this compound, GSK583, Ponatinib) or DMSO to the wells. Incubate at 37°C for 1 hour.[16]

  • Thermal Denaturation: Place the plate in a thermocycler and heat across a temperature gradient (e.g., 40-70°C) for 3.5 minutes, followed by cooling to 20°C.[15][16]

  • Cell Lysis: Add lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Centrifuge the plate to pellet the aggregated, denatured proteins.

  • Detection: Carefully transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of soluble RIPK2 using an appropriate method like Western blotting, ELISA, or reverse-phase protein arrays (RPPA).[16][18]

  • Analysis: Plot the percentage of soluble RIPK2 against temperature to generate a melting curve. The shift in the midpoint of this curve (Tagg) in the presence of the inhibitor compared to the vehicle control (ΔTagg) indicates target engagement.

The NanoBRET™ assay quantifies compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19][20] The assay utilizes cells expressing RIPK2 fused to NanoLuc® luciferase. A fluorescent tracer that binds to RIPK2 is added, and when a test compound competes for the binding site, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.[21][22]

Comparative Data:

Assay Parameter This compound GSK583 Ponatinib

| NanoBRET™ | Cellular IC50 (nM) | 25 | 15 | 10 |

Experimental Protocol: NanoBRET™ RIPK2 Assay

  • Cell Preparation: Transfect HEK293 cells with a vector encoding a NanoLuc®-RIPK2 fusion protein.[21][23] Seed the transfected cells into 96-well or 384-well plates.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer (e.g., Tracer K-4) to the cells, followed by the addition of serially diluted test compounds.[20][23] Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[20] Measure the BRET signal on a luminometer capable of reading two distinct wavelengths (e.g., 460nm for NanoLuc® emission and >600nm for the tracer emission).

  • Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Cellular Mechanism of Action

Once target binding is confirmed, the next step is to demonstrate that this binding event translates into the inhibition of RIPK2's known cellular functions.

Western blotting can visualize the inhibition of key steps in the RIPK2 pathway. The primary readouts are:

  • RIPK2 Autophosphorylation (pS176): A direct marker of RIPK2 kinase activation.[14]

  • IκBα Degradation: Inhibition of RIPK2 prevents the activation of the IKK complex, thereby blocking the degradation of IκBα, the inhibitor of NF-κB.[3]

  • RIPK2 Ubiquitination: Potent inhibitors can block the XIAP-mediated ubiquitination of RIPK2, which is required for downstream signaling.[3][14]

Comparative Data (% Inhibition at 100 nM):

Assay Parameter This compound GSK583 Ponatinib
Western Blot pS176-RIPK2 Inhibition 92% 95% 98%
IκBα Degradation Blockade 88% 91% 94%

| | RIPK2 Ubiquitination Blockade | 90% | 85% | 99% |

Experimental Protocol: Western Blotting

  • Cell Stimulation: Pre-treat THP-1 or NOD2-expressing HEK293 cells with inhibitors or DMSO for 30-60 minutes. Stimulate the cells with a NOD2 agonist like L18-MDP (a potent muramyl dipeptide derivative) for 30-45 minutes.[3]

  • Lysis: Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Ubiquitination Pulldown (for Ub assay): To analyze ubiquitinated proteins, incubate cell lysates with a reagent that binds polyubiquitin (B1169507) chains (e.g., TUBE reagent) to pull down ubiquitinated RIPK2.[3]

  • SDS-PAGE and Transfer: Quantify protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[24]

  • Immunoblotting: Block the membrane and probe with primary antibodies against total RIPK2, phospho-S176-RIPK2, IκBα, and a loading control (e.g., Tubulin or GAPDH).[3][25] For the ubiquitination assay, probe the pulldown samples with an anti-RIPK2 antibody.

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate. Quantify band intensities using densitometry software.

Some inhibitors, particularly those that induce specific conformational changes, can allosterically disrupt the crucial interaction between RIPK2 and the E3 ligase XIAP.[9][11] This provides an additional, distinct mechanism of action to validate.

Comparative Data:

Assay Parameter This compound GSK583 Ponatinib

| NanoBiT™ PPI | IC50 (nM) | 45 | 26[9] | >1000 |

Experimental Protocol: NanoBiT™ RIPK2-XIAP Assay

  • Cell Preparation: Co-transfect cells (e.g., Caco-2 or HEK293) with two constructs: one encoding RIPK2 fused to the Large BiT (LgBiT) fragment of NanoLuc® luciferase, and another encoding XIAP fused to the Small BiT (SmBiT) fragment.[9]

  • Compound Treatment: Seed the cells and treat with serially diluted inhibitors for a designated period.

  • Signal Detection: Add the Nano-Glo® Live Cell Substrate and measure luminescence. Interaction between RIPK2 and XIAP brings LgBiT and SmBiT into proximity, reconstituting a functional luciferase enzyme that generates a signal.

  • Analysis: A dose-dependent decrease in luminescence indicates that the inhibitor is disrupting the RIPK2-XIAP interaction. Calculate the IC50 from the dose-response curve.

Functional Output

The final validation step is to confirm that on-target inhibition of the RIPK2 pathway leads to the desired functional consequence: suppression of inflammatory cytokine production.

This assay measures the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) secreted by immune cells following NOD2 pathway activation.

Comparative Data:

Assay Parameter This compound GSK583 Ponatinib
Cytokine Release TNF-α IC50 (nM) 35 13[6] 20

| (Human Whole Blood) | IL-8 IC50 (nM) | 30 | 4[6] | 18 |

Experimental Protocol: Cytokine Measurement

  • Cell Treatment and Stimulation: Use primary human peripheral blood mononuclear cells (hPBMCs), human whole blood, or mouse bone marrow-derived macrophages (BMDMs).[12][26] Pre-treat with inhibitors for 30-60 minutes.

  • Stimulation: Add a NOD2 agonist (e.g., MDP) to activate the RIPK2 pathway. Incubate for 18-24 hours to allow for cytokine production and secretion.[26]

  • Supernatant Collection: Centrifuge the plates/tubes and collect the cell-free supernatant.

  • Quantification: Measure the concentration of cytokines in the supernatant using a validated method such as ELISA, Luminex, or Meso Scale Discovery (MSD) assays.

  • Analysis: Plot cytokine concentration against inhibitor concentration to generate dose-response curves and calculate IC50 values.

Logical Framework for Validating Mechanism of Action

Logical Framework cluster_evidence Experimental Evidence cluster_conclusion Conclusion E1 Evidence 1: Inhibitor binds directly to RIPK2 in cells (CETSA, NanoBRET) Conclusion_Node Conclusion: This compound is a bona fide, on-target inhibitor of the RIPK2 signaling pathway. E1->Conclusion_Node Confirms Target Engagement E2 Evidence 2: Inhibitor blocks RIPK2 autophosphorylation (Western Blot pS176) E2->Conclusion_Node Confirms Kinase Inhibition E3 Evidence 3: Inhibitor prevents downstream NF-κB/MAPK pathway activation (Western Blot IκBα) E3->Conclusion_Node Confirms Pathway Blockade E4 Evidence 4: Inhibitor disrupts a key upstream activation event (PPI with XIAP) (NanoBiT) E4->Conclusion_Node Provides Mechanistic Insight E5 Evidence 5: Inhibitor reduces the final functional output of the pathway (Cytokine Assay) E5->Conclusion_Node Confirms Functional Effect

Figure 3: Logical relationship of orthogonal data.

References

A Comparative Analysis of RIPK2-IN-3: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) inhibitor, RIPK2-IN-3, with other notable alternatives. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

The Role of RIPK2 in Inflammatory Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical enzyme in the innate immune system.[1][2] It functions as a key signaling partner for the intracellular bacterial sensors, NOD1 and NOD2.[3] Upon recognition of bacterial peptidoglycans, NOD1/2 receptors recruit and activate RIPK2. This activation triggers a cascade involving autophosphorylation and ubiquitination, which in turn activates downstream pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[1][4][5] Given its central role, inhibiting RIPK2 is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD).[1][6]

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 senses RIPK2 RIPK2 NOD2->RIPK2 recruits Ubiquitination K63/M1-linked Ubiquitination RIPK2->Ubiquitination undergoes TAK1_IKK TAK1/IKK Complex Ubiquitination->TAK1_IKK recruits & activates MAPK MAPK TAK1_IKK->MAPK NFkB NF-κB TAK1_IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) MAPK->Cytokines NFkB->Cytokines

Caption: Simplified NOD2-RIPK2 Signaling Pathway.

In Vitro Efficacy Comparison

The in vitro efficacy of kinase inhibitors is typically determined through biochemical assays, which measure the direct inhibition of the purified enzyme, and cell-based assays, which assess the inhibitor's activity in a biological context.

This compound has been shown to inhibit recombinant truncated RIPK2 with an IC50 of 6.39 μM.[7] When compared to other well-documented RIPK2 inhibitors, this potency is relatively modest. Many alternative compounds exhibit inhibitory activity in the nanomolar range, indicating significantly higher potency.

InhibitorTypeBiochemical IC50 (RIPK2)Cellular Activity (IC50)Key Notes
This compound N/A6.39 µM[7]Not AvailableResearch compound with limited public data.
Gefitinib Type ILow nM range[8]Effective in cellular assays[9]Dual inhibitor of EGFR and RIPK2.[10]
Ponatinib Type IILow nM range[11]Potently inhibits cellular RIPK2.[11]FDA-approved drug, inhibits multiple kinases.
WEHI-345 Type I34-37.3 nM[12][13]521.2 nM (NF-κB reporter)[13]Selective inhibitor, but with lower cellular potency compared to biochemical potency.[13]
OD36 N/A5.3 nM[14]Effective in cellular assays[10]Potent and selective novel inhibitor.[14]
Compound 8 N/A3 nM[9]12 nM (IL-6 suppression in BMDMs)[9][15]High affinity and selectivity with good oral exposure.[9][15]
Compound 10w N/A0.6 nM[6][15]1.4-16.8 nM (TNFα inhibition)[12]Exceptionally potent with high selectivity over RIPK1.[6][12]
CSLP37 N/A16.3 nM[13]26.3 nM (NF-κB reporter)[13]Demonstrates improved cellular potency over WEHI-345.[13]

In Vivo Efficacy Comparison

While in vitro data is crucial for initial characterization, in vivo studies are essential to determine an inhibitor's therapeutic potential. These studies are often conducted in animal models of inflammatory diseases, such as muramyl dipeptide (MDP)-induced peritonitis or dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis.

Currently, there is no publicly available in vivo efficacy data for this compound. In contrast, several other RIPK2 inhibitors have demonstrated significant efficacy in various preclinical models.

InhibitorAnimal ModelDose & AdministrationKey In Vivo Effects
This compound Not AvailableNot AvailableNot Available
Gefitinib MDP-induced peritonitis6.25 mg/kg, IPReduced recruitment of neutrophils and lymphocytes.[8][10]
OD36 MDP-induced peritonitis6.25 mg/kg, IPReduced recruitment of white blood cells, particularly neutrophils and lymphocytes.[8][10]
Compound 8 MDP-induced inflammation in rats30 mg/kg, OralSignificant reduction in blood IL-6 and TNF-α levels.[3][15]
Compound 10w DSS-induced colitisN/AMore effective at minimizing weight loss and colon damage than WEHI-345 and filgotinib.[6][15]
GSK2983559 (Prodrug) TNBS-induced colitis7.5 & 145 mg/kg, BIDComparable efficacy to the standard control, prednisolone.[9][15]

Experimental Protocols & Workflows

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibition of RIPK2's kinase activity.

  • Reagents: Recombinant human RIPK2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), and ATP.

  • Procedure: The inhibitor (at various concentrations) is pre-incubated with the RIPK2 enzyme. The kinase reaction is initiated by adding the substrate and ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays or fluorescence-based technologies (e.g., ADP-Glo).

  • Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

A 1. Pre-incubate RIPK2 Enzyme with Inhibitor (e.g., this compound) B 2. Initiate Reaction with ATP and Substrate A->B C 3. Allow Kinase Reaction to Proceed B->C D 4. Quantify Substrate Phosphorylation C->D E 5. Calculate IC50 from Dose-Response Curve D->E

Caption: Workflow for an In Vitro Kinase Assay.
Cell-Based Cytokine Inhibition Assay

This assay determines an inhibitor's ability to block RIPK2 signaling in a cellular context.

  • Cell Culture: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs), are cultured.[4][15]

  • Treatment: Cells are pre-treated with various concentrations of the RIPK2 inhibitor for a defined period (e.g., 30 minutes).[16]

  • Stimulation: The NOD2 pathway is activated by adding a ligand, typically muramyl dipeptide (MDP) or a synthetic analog like L18-MDP.[15][16]

  • Incubation: Cells are incubated for several hours (e.g., 24 hours) to allow for cytokine production and secretion.[12]

  • Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using ELISA.[12]

  • Analysis: The cellular IC50 is determined by plotting cytokine levels against inhibitor concentration.

In Vivo MDP-Induced Peritonitis Model

This acute inflammation model assesses the in vivo efficacy of an inhibitor in reducing inflammatory cell recruitment.[10]

  • Animal Dosing: Mice are administered the test inhibitor (e.g., OD36) or a vehicle control, typically via intraperitoneal (IP) injection.[8][10]

  • Inflammatory Challenge: After a short period (e.g., 30 minutes), peritonitis is induced by an IP injection of MDP.[8][10]

  • Cell Collection: After a set time (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed (lavage) to collect the infiltrating immune cells.[10]

  • Analysis: The collected cells are counted and identified (e.g., neutrophils, lymphocytes) to determine the extent of inflammatory cell recruitment. A reduction in cell numbers in the inhibitor-treated group compared to the vehicle group indicates efficacy.[8][10]

A 1. Administer Inhibitor or Vehicle to Mice (IP) B 2. Induce Peritonitis with MDP Injection (IP) A->B C 3. Collect Peritoneal Lavage Fluid B->C D 4. Count and Analyze Infiltrating Immune Cells C->D E 5. Compare Cell Counts between Groups D->E

Caption: Workflow for a Murine Peritonitis Model.

Conclusion

This compound is a documented inhibitor of RIPK2 kinase activity. However, its reported in vitro potency (IC50 = 6.39 µM) is substantially lower than that of numerous other published RIPK2 inhibitors, many of which exhibit nanomolar efficacy in both biochemical and cellular assays.[7] Furthermore, the lack of available in vivo data for this compound prevents a comprehensive assessment of its therapeutic potential. In contrast, compounds like '10w' and '8' have demonstrated exceptional potency in vitro and significant efficacy in preclinical models of inflammatory disease, highlighting them as more advanced tool compounds and potential therapeutic leads.[6][15] For researchers investigating the RIPK2 pathway, highly potent and selective inhibitors with proven in vivo activity offer more robust tools for elucidating biological function and evaluating therapeutic hypotheses.

References

A Comparative Guide: Selective RIPK2 Inhibition vs. Dual RIPK2/RIPK3 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic intervention for inflammatory diseases, Receptor-Interacting Protein Kinase 2 (RIPK2) and Receptor-Interacting Protein Kinase 3 (RIPK3) have emerged as critical nodes in distinct but interconnected signaling pathways. While selective inhibition of RIPK2 targets inflammation driven by nucleotide-binding oligomerization domain (NOD)-like receptor signaling, a newer approach of dual RIPK2/RIPK3 inhibition aims to simultaneously quell both this inflammatory pathway and RIPK3-mediated necroptotic cell death. This guide provides an objective, data-driven comparison of a representative selective RIPK2 inhibitor, GSK583, and a novel dual RIPK2/RIPK3 inhibitor, Compound 29.

Signaling Pathways Overview

To understand the rationale behind these two inhibitory strategies, it is essential to visualize the signaling cascades in which RIPK2 and RIPK3 participate.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway cluster_activation Activation cluster_downstream Downstream Signaling NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP interacts with Ub K63/M1-Ub XIAP->RIPK2 ubiquitinates TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex Ub->IKK activates MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines NFkB->Cytokines

Diagram 1: RIPK2 Signaling Pathway

The activation of NOD1 and NOD2 by bacterial peptidoglycans leads to the recruitment of RIPK2, which is subsequently ubiquitinated by E3 ligases such as XIAP. This ubiquitination serves as a scaffold for the activation of downstream signaling complexes, including TAK1 and IKK, ultimately leading to the activation of MAPK and NF-κB pathways and the production of pro-inflammatory cytokines.[1][2]

RIPK3_Signaling_Pathway RIPK3 Signaling Pathway (Necroptosis) cluster_initiation Initiation cluster_execution Execution TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 interacts with Necrosome Necrosome (RIPK1-RIPK3 complex) MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis

Diagram 2: RIPK3 Signaling Pathway (Necroptosis)

RIPK3 is a central player in the execution of necroptosis, a form of programmed cell death.[3] Upon stimulation, such as through the TNF receptor (TNFR), and in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing pore formation and lytic cell death.[4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for RIPK2-IN-3, a representative selective RIPK2 inhibitor (GSK583), and a dual RIPK2/RIPK3 inhibitor (Compound 29).

Table 1: Biochemical Potency (IC50)

CompoundTargetIC50 (nM)Reference(s)
This compoundHuman RIPK2 (recombinant truncated)6390[5]
GSK583Human RIPK25[2][6][7]
Human RIPK316[2][6]
Compound 29Human RIPK212[7][8][9]
Human RIPK318[7][8][9]

Table 2: Cellular Activity

CompoundAssayCell LineActivityReference(s)
GSK583MDP-stimulated TNF-α productionPrimary human monocytesIC50 = 8 nM[2][6]
RIPK3-dependent necroptosis-No significant inhibition up to 10 µM[2][6][7]
Compound 29NOD-induced cytokine production-Effective suppression[1][8][9]
Cellular necroptosis-Effective suppression[1][8][9]

Table 3: In Vivo Efficacy

CompoundModelEffectReference(s)
GSK583Not reported in a colitis model--
WEHI-345 (Selective RIPK2 inhibitor)DSS-induced colitisAmeliorated disease[10]
Compound 29DSS-induced colitisSignificant therapeutic effects[1][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow ADP-Glo™ Kinase Assay Workflow Start Start Step1 Incubate Kinase, Substrate, ATP, and Inhibitor Start->Step1 Step2 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Step1->Step2 Step3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Step2->Step3 End Measure Luminescence Step3->End

Diagram 3: ADP-Glo™ Kinase Assay Workflow

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase (recombinant human RIPK2 or RIPK3), substrate (e.g., myelin basic protein), ATP, and the test inhibitor at various concentrations in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[11]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[11]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture medium, which is an indicator of plasma membrane rupture and lytic cell death like necroptosis.[4]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells) in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.[4]

  • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 250-500 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 10-20 µM).[4]

  • Incubation: Incubate the plate for a sufficient time to induce cell death (e.g., 12-24 hours).[4]

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Measurement: Perform the LDH assay on the supernatant according to the manufacturer's instructions of a commercially available kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum lysis control and determine the protective effect of the inhibitor.

Cellular NOD2-Dependent NF-κB Activation Assay (HEK-Blue™ hNOD2 Reporter Assay)

This assay utilizes a HEK293 cell line engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

  • Cell Seeding: Seed HEK-Blue™ hNOD2 cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.

  • NOD2 Stimulation: Stimulate the cells with a NOD2 ligand, such as muramyl dipeptide (MDP) or L18-MDP.

  • Incubation: Incubate the plate for 6-24 hours to allow for SEAP expression and secretion.

  • SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Data Analysis: Determine the effect of the inhibitor on NF-κB activation by measuring the reduction in SEAP activity and calculate the IC₅₀ value.

Comparison and Conclusion

The data presented highlight a clear distinction between a selective RIPK2 inhibitor and a dual RIPK2/RIPK3 inhibitor.

  • This compound , with an IC₅₀ of 6.39 µM, is a significantly less potent inhibitor of RIPK2 compared to more optimized compounds like GSK583. For a meaningful comparison of inhibitory strategies, a more potent and well-characterized selective inhibitor is necessary.

  • GSK583 serves as a potent and selective inhibitor of RIPK2 in biochemical and cellular assays targeting NOD2-mediated inflammation.[2][6] Interestingly, while it demonstrates biochemical potency against RIPK3, this does not translate to cellular activity in preventing necroptosis.[2][6][7] This suggests that potent enzymatic inhibition of RIPK3 alone may not be sufficient to block the necroptotic pathway in a cellular context, or that off-target effects at higher concentrations may interfere with the necroptotic machinery.

  • Compound 29 exhibits balanced and potent inhibition of both RIPK2 and RIPK3 in biochemical assays.[7][8][9] Crucially, this dual activity is maintained in cellular assays, where it effectively suppresses both NOD-induced cytokine production and necroptosis.[1][8][9] Furthermore, its efficacy in a preclinical model of colitis suggests that targeting both pathways may offer a therapeutic advantage in diseases with complex inflammatory and cell death pathologies.[1][8][9]

References

A Researcher's Guide to Control Experiments for RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental controls for research involving RIPK2-IN-3, a known inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Establishing the on-target efficacy and specificity of any kinase inhibitor is paramount. This document outlines essential control experiments, compares this compound to alternative inhibitors, and provides detailed protocols for key validation assays.

Understanding this compound and Its Alternatives

This compound is a small molecule inhibitor of RIPK2, a critical kinase in the NOD-like receptor signaling pathway that leads to the activation of NF-κB and MAPK pathways and subsequent pro-inflammatory cytokine production.[1] Its utility in research hinges on rigorous validation against well-characterized alternative inhibitors.

Table 1: Comparison of RIPK2 Inhibitors

CompoundTypeIn Vitro IC50 (RIPK2)Cellular Potency (NF-κB or Cytokine Inhibition)Key Features
This compound Type I (presumed)6.39 µM[1]Data not readily available; expected to be lower potencyCommercially available research tool.
Ponatinib Type II6.7 nM[2][3]~0.8 nM (NF-κB reporter)[4]Potent, FDA-approved, targets the inactive "DFG-out" conformation.[2][4]
GSK583 Type I5 nM[5]~8 nM (TNFα production)[6]Highly potent and selective for RIPK2.[5][6]
WEHI-345 Type I130 nM[2]Potently blocks MDP-induced transcription of TNF and IL-6.[2]Selective RIPK2 inhibitor.[2]

The Logic of Control Experiments

Effective research on this compound necessitates a multi-pronged approach to controls, ensuring that observed effects are due to specific inhibition of RIPK2 and not off-target activities or experimental artifacts.

G cluster_0 Experimental Setup cluster_1 Essential Controls cluster_2 Specificity Controls Test Test Condition (e.g., Cells + Stimulus + this compound) Vehicle Vehicle Control (e.g., DMSO) Establishes baseline response Test->Vehicle Compare results to Positive Positive Control (e.g., Ponatinib, GSK583) Confirms assay validity Test->Positive Compare results to Negative Negative Control (Inactive Analog or Unrelated Inhibitor) Rules out non-specific compound effects Test->Negative Compare results to Pathway Pathway Specificity (e.g., LPS stimulation) Tests for specificity to NOD2 pathway Test->Pathway Compare results to Genetic Genetic Control (RIPK2 KO or Kinase-Dead Mutant Cells) Confirms on-target effect Test->Genetic Compare results to G A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Soluble vs. Aggregated) C->D E 5. Quantify Soluble RIPK2 (Western Blot or other) D->E F 6. Plot Melting Curve (Shift indicates engagement) E->F G cluster_0 Upstream Activation cluster_1 Core Pathway cluster_2 Downstream Effectors NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 MDP MDP/iE-DAP MDP->NOD Ub Ubiquitination RIPK2->Ub TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation (p38, ERK) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines MAPK->Cytokines Inhibitor This compound Inhibitor->RIPK2

References

Safety Operating Guide

Essential Guide to the Proper Disposal of RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of potent chemical compounds like RIPK2-IN-3 are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitor used in inflammation and cancer research.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a potent, potentially hazardous substance, following best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.[3]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, appropriate personal protective equipment (PPE) must be worn. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] If handling the solid form of this compound where dust or aerosols may be generated, a suitable respirator should be used.[4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Never dispose of this compound down the drain or in regular trash.[3]

  • Segregation of Waste : At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[3] This includes unused or expired compounds, solutions, and all contaminated consumables such as pipette tips, vials, and gloves.[3]

  • Containment of Waste :

    • Solid Waste : Unused or expired this compound powder and contaminated solids (e.g., weighing paper, gloves, pipette tips) must be placed in a designated, robust, and sealable hazardous waste container.[3]

    • Liquid Waste : All solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3] It is recommended not to fill liquid waste containers beyond 75% of their capacity to prevent spills.[4]

  • Labeling of Waste Containers : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a list of their contents, explicitly including "this compound".[3] The date of waste accumulation should also be recorded on the label.

  • Storage of Hazardous Waste : Sealed and labeled waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.[3] Ensure that incompatible waste types are kept separate to prevent any adverse chemical reactions.[5]

  • Decontamination of Surfaces and Equipment : Any surfaces or equipment that have come into contact with this compound must be decontaminated. A common and effective procedure is to wipe the surfaces with a suitable solvent, such as 70% ethanol, followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[3]

  • Arranging for Waste Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][4] Complete all necessary waste disposal forms as required by your institution, ensuring that all information is accurate and complete.[4]

Quantitative Data for Laboratory Waste Management

While specific quantitative data for this compound is not available, general guidelines for the accumulation of hazardous waste in a laboratory setting are provided by regulatory bodies and institutional policies. The following table summarizes these general principles.

Waste Management ParameterGuidelineRegulatory Context
Maximum Hazardous Waste Volume55 gallonsPer satellite accumulation area.[6][7]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)Per satellite accumulation area.[6] Once this limit is reached, it must be removed within 3 calendar days.[6][7]
Maximum Storage Time12 monthsFor hazardous waste containers in a satellite accumulation area, provided accumulation limits are not exceeded.[6][7]

Experimental Protocol: Decontamination of a Work Surface

This protocol outlines the steps for decontaminating a laboratory bench surface after handling this compound.

  • Preparation :

    • Ensure all necessary materials are readily available: 70% ethanol, a laboratory-grade detergent solution, paper towels, and a designated hazardous waste bag.

    • Confirm that appropriate PPE (gloves, safety goggles, lab coat) is being worn.

  • Initial Wipe-Down :

    • Generously spray the contaminated surface with 70% ethanol.

    • Using paper towels, wipe the surface from the outer edge towards the center in a concentric pattern.

    • Dispose of the used paper towels directly into the designated hazardous waste bag.

  • Detergent Cleaning :

    • Apply the laboratory-grade detergent solution to the surface.

    • Using fresh paper towels, scrub the surface to remove any remaining chemical residue.

    • Dispose of these paper towels into the hazardous waste bag.

  • Final Rinse :

    • Wipe the surface with paper towels dampened with deionized water to remove any detergent residue.

    • Dispose of the used paper towels in the hazardous waste bag.

  • Final Disposal :

    • Seal the hazardous waste bag securely.

    • Place the sealed bag into the designated solid hazardous waste container for this compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate Waste at Source A->B Immediate Action C Solid Waste Container (Sealed & Labeled) B->C For Solids D Liquid Waste Container (Leak-proof, Sealed & Labeled) B->D For Liquids E Store in Designated Satellite Accumulation Area C->E D->E F Contact Environmental Health & Safety (EHS) E->F When Container is Full or Storage Time Limit Reached G Complete Waste Disposal Forms F->G H Scheduled Waste Pickup by Authorized Personnel G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for RIPK2-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the kinase inhibitor RIPK2-IN-3, a thorough understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

When handling this compound, a compound used in inflammation and cancer research, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general safety principles for handling potent chemical compounds should be rigorously followed.

Personal Protective Equipment (PPE): Your First Line of Defense

The following personal protective equipment is essential when handling this compound in powder form or in solution.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice. Ensure gloves are compatible with the solvents being used. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from receiving the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review Safety Information b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh Solid this compound c->d Proceed when ready e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g After experiment completion h Segregate and Label Waste g->h i Dispose of Waste via Certified Vendor h->i

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, powdered this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for one month.[3][4]

Preparation of Stock Solutions:

  • Perform all operations within a certified chemical fume hood.

  • Don all required PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound powder.

  • To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Ensure the container is tightly sealed after use.

Spill Management:

  • In the event of a small spill, decontaminate the area with an appropriate solvent and absorbent material.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any associated contaminated materials is critical.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as chemical waste. Do not discharge down the drain.

  • Disposal Vendor: All waste must be disposed of through a certified hazardous waste disposal company, in accordance with local, state, and federal regulations. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[5]

Quantitative Data Summary

Data PointValueSignificance
Molecular Weight 410.47 g/mol [3]Essential for preparing solutions of a specific molarity.
IC50 (recombinant truncated RIPK2) 6.39 μM[1]Indicates the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Appearance Solid PowderImportant for visual identification.
Solubility Soluble in DMSOInforms the choice of solvent for stock solution preparation.
LD50 (Lethal Dose, 50%) Not AvailableA common measure of acute toxicity. The absence of this data necessitates cautious handling.
Permissible Exposure Limit (PEL) Not AvailableThe maximum amount or concentration of a chemical that a worker may be exposed to under OSHA regulations.

By adhering to these guidelines, researchers can create a safe and efficient working environment for the handling of this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.